C.I. Acid Black 132
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
CAS No. |
27425-58-7 |
|---|---|
Molecular Formula |
C43H27CrN6O8S.2Na C43H27CrN6Na2O8S |
Molecular Weight |
885.8 g/mol |
IUPAC Name |
disodium;chromium(3+);1-[[5-[(2-methoxyphenyl)diazenyl]-2-oxidophenyl]diazenyl]naphthalen-2-olate;3-oxido-4-[(2-oxidonaphthalen-1-yl)diazenyl]naphthalene-1-sulfonate |
InChI |
InChI=1S/C23H18N4O3.C20H14N2O5S.Cr.2Na/c1-30-22-9-5-4-8-18(22)25-24-16-11-13-20(28)19(14-16)26-27-23-17-7-3-2-6-15(17)10-12-21(23)29;23-16-10-9-12-5-1-2-6-13(12)19(16)21-22-20-15-8-4-3-7-14(15)18(11-17(20)24)28(25,26)27;;;/h2-14,28-29H,1H3;1-11,23-24H,(H,25,26,27);;;/q;;+3;2*+1/p-5 |
InChI Key |
LVSSSXCCKHGHGL-UHFFFAOYSA-I |
Origin of Product |
United States |
Foundational & Exploratory
C.I. Acid Black 132 chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
C.I. Acid Black 132 is a premetallized 1:2 chromium(III)-azo complex dye recognized for its deep black shade and high fastness properties, making it a significant colorant in the textile and leather industries. This technical guide provides a thorough examination of its chemical structure, physicochemical properties, synthesis, and analytical methodologies. While its primary applications are industrial, this document also explores its potential, though currently unsubstantiated, use in specialized research applications such as histological staining. A notable scarcity of public data on its quantitative toxicological profile and interactions with biological systems is addressed. This guide consolidates available information to serve as a foundational resource for professionals investigating or utilizing this complex organometallic compound.
Chemical Identity and Structure
This compound is a complex anionic dye characterized by a central chromium (III) ion coordinated to two different azo dye ligands, classifying it as a 1:2 metal-complex azo dye. The presence of sulfonic acid groups imparts water solubility.
Chemical Structure:
While the precise, proprietary structures of many commercial dyes are not always disclosed, the general structure involves a central chromium atom complexed with two distinct azo dye molecules. Based on its IUPAC name, the components are a substituted naphthol and a phenyl-azo-naphthol derivative.
IUPAC Name: disodium;chromium(3+);1-[[5-[(2-methoxyphenyl)diazenyl]-2-oxidophenyl]diazenyl]naphthalen-2-olate;3-oxido-4-[(2-oxidonaphthalen-1-yl)diazenyl]naphthalene-1-sulfonate[1]
CAS Number: 12219-02-2[1]
Physicochemical Properties
The integration of a chromium ion into the dye's molecular structure significantly enhances its stability, particularly its resistance to light and washing.
| Property | Value |
| Molecular Formula | C₄₃H₂₇CrN₆Na₂O₈S |
| Molecular Weight | 885.8 g/mol |
| Appearance | Solid, dark powder |
| Solubility | Water-soluble |
| Maximum Absorption (λmax) | 580 nm (in water) |
| Stability | Stable under normal storage conditions |
| Incompatibilities | Strong oxidizing agents, strong acids, and strong alkalis |
| Melting Point | Data not available in public literature. Metal-complex azo dyes generally have high decomposition temperatures. |
| Boiling Point | Not applicable; decomposes at high temperatures. |
| Density | Data not available in public literature. |
| pKa | Data not available in public literature. The sulfonic acid groups are strongly acidic. |
Synthesis and Purification
The synthesis of this compound is a multi-step process typical for premetallized azo dyes, involving diazotization, azo coupling, and metallization.
General Synthesis Workflow
Caption: General Synthesis and Purification Workflow for this compound.
Experimental Protocol (Generalized)
Step 1: Diazotization
-
An aromatic amine, such as 6-nitro-1,2-diazooxynaphthalene-4-sulfonic acid, is suspended in an acidic aqueous solution (e.g., hydrochloric acid) and cooled to 0-5°C in an ice bath.
-
A stoichiometric amount of sodium nitrite (B80452) solution is added dropwise while maintaining the low temperature to form the diazonium salt.
-
The reaction is stirred to ensure completion, and excess nitrous acid is subsequently quenched with a small amount of sulfamic acid.
Step 2: Azo Coupling
-
A coupling component, for example, 2-naphthol, is dissolved in a dilute alkaline solution (e.g., sodium hydroxide).
-
The cold diazonium salt solution is slowly added to the coupling component solution, maintaining a temperature of 0-5°C and an alkaline pH (9-10) to facilitate the coupling reaction.
-
The mixture is stirred until the formation of the azo dye ligand is complete, which can be monitored by techniques like Thin Layer Chromatography (TLC).
Step 3: Metallization
-
The crude azo dye is mixed with a chromium (III) salt, such as chromium(III) acetate.
-
The reaction mixture is heated, potentially under pressure, at temperatures that can exceed 100°C.
-
The pH is carefully controlled, often starting acidic and gradually being raised to a weakly acidic or neutral range to promote the formation of the stable 1:2 chromium complex.
Step 4: Isolation and Purification
-
The synthesized dye is isolated from the reaction mixture, commonly by "salting out," where the addition of an electrolyte like sodium chloride reduces its solubility, causing it to precipitate.
-
The precipitated dye is collected by filtration, washed to remove residual salts and impurities, and then dried.
-
Further purification to achieve higher purity (e.g., >95%) can be performed by recrystallization or chromatographic techniques.
Analytical Methods
The characterization and quantification of this compound are crucial for quality control and research purposes.
Analytical Workflow
Caption: Analytical Workflow for this compound.
Experimental Protocols
Determination of Maximum Absorption Wavelength (λmax) via UV-Vis Spectrophotometry
-
Preparation of Stock Solution: Accurately weigh a small amount of this compound (e.g., 10 mg) and dissolve it in a known volume of deionized water (e.g., 100 mL) to create a stock solution.
-
Preparation of Working Solution: Dilute the stock solution to a concentration that provides an absorbance reading within the linear range of the spectrophotometer (typically 0.2-1.0 AU).
-
Instrument Setup: Calibrate a UV-Vis spectrophotometer using a cuvette filled with deionized water as a blank.
-
Spectral Acquisition: Scan the absorbance of the working solution across the UV-Visible range (e.g., 250-700 nm).
-
Data Analysis: Identify the wavelength at which the maximum absorbance occurs. For this compound, this is expected to be approximately 580 nm.
Purity Assessment by High-Performance Liquid Chromatography (HPLC) A general HPLC method for azo dyes can be adapted:
-
System: An HPLC system with a Diode Array Detector (DAD) or a UV-Vis detector.
-
Column: A reverse-phase C18 column is typically suitable.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile (B52724) or methanol).
-
Detection: Monitor the eluent at the λmax of the dye (580 nm) and potentially other wavelengths to detect impurities.
-
Quantification: Purity can be determined by the area percentage of the main peak. Accurate quantification requires a certified reference standard to create a calibration curve.
Applications
Industrial Applications
The primary use of this compound is in the dyeing of protein and polyamide fibers, including:
-
Wool
-
Silk
-
Nylon
-
Leather
Its metal-complex structure provides excellent fastness to light, washing, and perspiration, making it suitable for high-quality textiles and leather goods.
Research Applications
Histological Staining (Hypothetical) While not a standard histological stain, based on its properties as an anionic acid dye, this compound could hypothetically be used as a counterstain for cytoplasm and connective tissues like collagen in trichrome-like staining methods.[1] The principle relies on the ionic bonding between the negatively charged sulfonic acid groups of the dye and the positively charged amino groups of proteins in an acidic environment.[1]
A Hypothetical Trichrome-like Staining Protocol:
-
Deparaffinize and rehydrate tissue sections.
-
Nuclear Staining: Stain with Weigert's iron hematoxylin.
-
Cytoplasmic Staining: Stain with a red acid dye like Biebrich scarlet-acid fuchsin.
-
Differentiation: Use a polyacid such as phosphomolybdic or phosphotungstic acid.
-
Connective Tissue Staining: Stain with a 0.5% solution of this compound in 1% acetic acid.
-
Dehydrate and mount.
Note: This protocol is illustrative and would require significant optimization.
Fluorescent Probe Applications Although some suppliers list this compound as a fluorescent dye, a thorough review of scientific literature reveals no evidence to support its use as a fluorescent probe in biological imaging. Key data such as excitation and emission spectra, quantum yield, and photostability are not publicly available.
Biological Activity and Toxicology
Interaction with Signaling Pathways
There is currently no published research indicating that this compound interacts with specific biological signaling pathways. Its large, complex structure and primary use as an extracellular colorant make it an unlikely candidate for targeted intracellular activity without modification.
Toxicological Profile
A significant lack of specific, quantitative toxicological data for this compound exists in the public domain.[2] There is no readily available median lethal dose (LD50) or No-Observed-Adverse-Effect Level (NOAEL) data.[2]
The toxicological concerns associated with this dye are inferred from its chemical class:
-
Azo Dyes: Azo dyes can potentially undergo reductive cleavage of the azo bond (-N=N-) to form aromatic amines, some of which are known or suspected carcinogens.[2]
-
Chromium Content: As a chromium-complex dye, there are concerns about the environmental fate of chromium. However, premetallized dyes like this compound, which use the more stable Cr(III), are generally considered to have a lower risk of chromium discharge compared to older dyeing methods that use Cr(VI).
Due to these concerns, this compound is included on some restricted substance lists, with some classifications noting it as suspected of causing cancer (Carcinogenicity 2 H351).[2]
Conclusion
This compound is a well-established industrial colorant valued for its performance and stability. For the research scientist, it presents a complex chemical entity with a well-defined, albeit generalized, synthesis and clear analytical characterization pathways. However, its application in biological research, particularly in areas relevant to drug development, is currently unsubstantiated. The lack of quantitative physicochemical and toxicological data underscores the need for further investigation should its use in more sensitive research applications be considered. This guide provides a comprehensive baseline of the current knowledge on this compound, highlighting both its established characteristics and the existing gaps in scientific literature.
References
Physicochemical properties of C.I. Acid Black 132
An In-depth Technical Guide to the Physicochemical Properties of C.I. Acid Black 132
This technical guide offers a comprehensive overview of the core physicochemical properties of this compound, a premetallized 1:2 chromium(III)-azo complex dye.[1] Intended for researchers, scientists, and drug development professionals, this document details the dye's chemical identity, quantitative data, and detailed experimental protocols for its characterization. The information is pertinent for applications where the dye may be used as a staining agent or an analytical standard.[1]
Physicochemical Data Summary
The fundamental physicochemical properties of this compound are compiled below. This dye is classified as a metal-complex azo dye, where a central chromium(III) ion is complexed with two azo dye ligands, a structure that imparts high stability and fastness.[1][2] The presence of sulfonic acid groups ensures its solubility in water.[2]
| Property | Value |
| IUPAC Name | disodium;chromium(3+);1-[[5-[(2-methoxyphenyl)diazenyl]-2-oxidophenyl]diazenyl]naphthalen-2-olate;3-oxido-4-[(2-oxidonaphthalen-1-yl)diazenyl]naphthalene-1-sulfonate[1] |
| Synonyms | This compound[1] |
| CAS Number | 12219-02-2, 27425-58-7[1][3] |
| Molecular Formula | C₄₃H₂₇CrN₆Na₂O₈S[1][4] |
| Molecular Weight | 885.8 g/mol [1][2] |
| Classification | Metal-Complex Azo Dye (1:2 Chromium(III) Complex)[1] |
| Maximum Absorption (λmax) | 580 nm[1][5] |
| Physical State | Solid Powder[1] |
| Solubility | Water Soluble[1][2] |
| Stability | Stable under normal storage conditions[1] |
| Incompatibilities | Strong oxidizing agents, strong acids, and strong alkalis[1] |
Experimental Protocols
The following sections provide detailed methodologies for determining key physicochemical properties of this compound, synthesized from established analytical practices for dye analysis.[1]
Determination of Aqueous Solubility (Gravimetric Method)
This protocol outlines the determination of this compound's solubility in water at a specified temperature.
-
Preparation of Saturated Solution : Add an excess amount of this compound powder to a known volume of deionized water (e.g., 100 mL) within a sealed, temperature-controlled vessel.[1]
-
Equilibration : Agitate the mixture at a constant temperature (e.g., 25 °C) for an extended period (e.g., 24-48 hours) to ensure the solution reaches saturation.[1]
-
Separation of Undissolved Solid : Allow the solution to stand undisturbed for at least 2 hours in the temperature-controlled environment for undissolved particles to settle.[1]
-
Filtration : Carefully filter the supernatant through a pre-weighed, fine-pore membrane filter (e.g., 0.45 µm) to remove all undissolved solids.[1]
-
Quantification of Dissolved Solid : Accurately transfer a known volume (e.g., 10 mL) of the clear filtrate into a pre-weighed beaker.[1]
-
Solvent Evaporation : Evaporate the solvent completely in a drying oven at a temperature that does not cause dye decomposition (e.g., 105 °C).[1]
-
Constant Weight Measurement : Cool the beaker in a desiccator and weigh it. Repeat the drying and weighing cycles until a constant weight is achieved.[1]
-
Calculation : Determine the mass of the dissolved dye by subtracting the initial beaker weight from the final constant weight. Calculate the solubility in g/L by scaling the mass of the dissolved dye to the volume of the aliquot taken.[1]
Determination of Maximum Absorption Wavelength (λmax) via UV-Vis Spectrophotometry
This protocol identifies the wavelength at which this compound exhibits maximum absorbance, a key parameter for its quantitative analysis.[5]
-
Preparation of Stock Solution : Accurately weigh a small amount of this compound (e.g., 10 mg) and dissolve it in a known volume of a suitable solvent, such as deionized water (e.g., 100 mL), to create a concentrated stock solution.[1][5]
-
Preparation of Working Solution : Dilute the stock solution to a concentration that yields an absorbance reading within the optimal range of the spectrophotometer (typically 0.2 - 1.0 AU). A concentration of approximately 5 x 10⁻⁵ M is often suitable.[1]
-
Instrument Setup and Calibration : Power on the UV-Vis spectrophotometer and allow it to warm up according to the manufacturer's instructions. Set the scanning range to cover the visible and part of the UV spectrum (e.g., 250-700 nm).[1]
-
Blank Measurement : Use the solvent (e.g., deionized water) as a blank to zero the spectrophotometer.[5]
-
Spectral Acquisition : Rinse a quartz cuvette with the working solution, then fill it and place it in the spectrophotometer. Initiate the scan to acquire the absorbance spectrum.[1]
-
λmax Determination : Identify the wavelength that corresponds to the highest absorbance peak in the spectrum. This is the λmax. For this compound, this is reported to be 580 nm.[1][5]
Visualizations: Workflows and Pathways
The following diagrams illustrate the logical flow for physicochemical characterization and a potential application context for this compound.
As an acid dye, this compound has an affinity for positively charged proteins like collagen.[6] The extracellular matrix (ECM), rich in collagen, interacts with cell surface receptors to modulate cell signaling. The following diagram illustrates a simplified, hypothetical signaling pathway involving collagen, for which this dye could serve as a histological stain.[6]
References
C.I. Acid Black 132 molecular formula and weight
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides the fundamental physicochemical properties of C.I. Acid Black 132, a pre-metallized 1:2 chromium complex azo dye. The following data has been compiled for use in research and development.
Core Physicochemical Data
The essential molecular information for this compound is summarized in the table below. This data is critical for accurate preparation of solutions, analytical characterization, and experimental design.
| Property | Value |
| Molecular Formula | C₄₃H₂₇CrN₆Na₂O₈S[1][2] |
| Molecular Weight | 885.8 g/mol [1][2] |
| Alternate Molecular Weight | 885.75 g/mol [3] |
| IUPAC Name | disodium;chromium(3+);1-[[5-[(2-methoxyphenyl)diazenyl]-2-oxidophenyl]diazenyl]naphthalen-2-olate;3-oxido-4-[(2-oxidonaphthalen-1-yl)diazenyl]naphthalene-1-sulfonate[1] |
| CAS Number | 12219-02-2[1][2] |
References
An In-depth Technical Guide to the Synthesis of C.I. Acid Black 132
For Researchers, Scientists, and Drug Development Professionals
Abstract
C.I. Acid Black 132 is a premetallized 1:2 chromium(III)-azo complex dye, highly valued for its deep black shade and exceptional fastness properties on protein and polyamide fibers. This technical guide provides a comprehensive overview of its synthesis pathway, detailed experimental protocols, and relevant quantitative data. The synthesis is a multi-step process involving the diazotization of an aromatic amine, subsequent azo coupling to form the dye ligand, and final complexation with a chromium donor. This document serves as a critical resource for professionals engaged in the research and development of synthetic dyes and related compounds.
Chemical and Physical Properties
This compound's structure, where a central chromium ion is coordinated with two azo dye ligands, imparts high stability and resistance to fading.[1] The presence of sulfonic acid groups ensures its solubility in water, a critical factor for its application in aqueous dyeing processes.[1]
| Property | Value | Reference |
| C.I. Name | Acid Black 132 | [1][2] |
| CAS Number | 12219-02-2 | [1][2] |
| Molecular Formula | C₄₃H₂₇CrN₆Na₂O₈S | [1][2] |
| Molecular Weight | 885.8 g/mol | [1][2] |
| Maximum Absorption (λmax) | 580 ± 2 nm (in water) | [1][2] |
| Typical Purity | >90% | [1] |
| Typical Overall Yield | ~90% | [1][3] |
Synthesis Pathway
The synthesis of this compound is executed in three primary stages:
-
Diazotization: An aromatic amine, 6-nitro-1,2-diazooxynaphthalene-4-sulfonic acid, is converted into a reactive diazonium salt.[4]
-
Azo Coupling: The diazonium salt is reacted with a coupling component, 2-naphthol, to form the characteristic azo (-N=N-) linkage.[4]
-
Metallization: The resulting azo dye ligand is reacted with a chromium (III) salt to form the final stable 1:2 chromium complex.[4]
Each stage requires stringent control of reaction parameters such as temperature and pH to ensure high yield and purity.
Experimental Protocols
The following protocols are generalized representations and may require optimization for specific laboratory or industrial scales.
-
Preparation: A suspension of one molar equivalent of 6-nitro-1,2-diazooxynaphthalene-4-sulfonic acid is prepared in an acidic aqueous solution (e.g., with hydrochloric acid).
-
Cooling: The mixture is cooled to a temperature between 0-5°C in an ice bath with constant stirring.
-
Nitrite (B80452) Addition: A solution of sodium nitrite (in a 1:1 molar ratio with the amine) is added dropwise to the amine suspension.[4] The low temperature must be strictly maintained throughout the addition to prevent the decomposition of the diazonium salt.[4]
-
pH Control: The pH of the reaction is maintained in the acidic range of 3.5-4.0 to ensure the formation and stability of the diazonium salt.[4]
-
Reaction Completion: The mixture is stirred for a sufficient period to ensure complete diazotization.
-
Quenching: Any excess nitrous acid is subsequently quenched by the addition of a small amount of sulfamic acid.[4] The resulting diazonium salt solution is highly unstable and should be used immediately in the next stage.[4]
-
Coupling Component Preparation: In a separate vessel, one molar equivalent of the coupling component, 2-naphthol, is dissolved in a dilute alkaline solution (e.g., sodium hydroxide). A slight molar excess (10-15%) of the coupling component can be used to drive the reaction to completion.[4]
-
Coupling Reaction: The cold diazonium salt solution from Stage 1 is added slowly to the alkaline solution of 2-naphthol. The temperature should be maintained at 0-5°C.
-
pH Adjustment: The pH is kept in the alkaline range of 9-10 to facilitate the electrophilic aromatic substitution reaction.[4]
-
Monitoring: The reaction is stirred until completion, which can be monitored by techniques such as Thin-Layer Chromatography (TLC).
-
Mixture Preparation: The crude azo dye from Stage 2 is mixed with a chromium donor, such as chromium(III) sulfate (B86663) or chromium(III) acetate. The molar ratio should be approximately two moles of dye ligand to one mole of chromium.
-
Reaction Conditions: The reaction mixture is heated to a temperature above 100°C, potentially under pressure (e.g., 1.8 to 2 bar).[3]
-
pH Modulation: The pH is initially acidic (e.g., 0-2) and is later adjusted to a weakly acidic, neutral, or weakly alkaline range to facilitate the formation of the stable 1:2 chromium complex.[3][4]
-
Reaction Completion: The reaction is held at temperature until monitoring indicates that no more metal-free azo dye is present.[4]
-
Precipitation: The synthesized dye is typically isolated from the reaction mixture by "salting out," where sodium chloride is added to decrease the dye's solubility and cause it to precipitate.[4]
-
Filtration and Washing: The precipitated dye is collected by filtration and washed with a minimal amount of cold solvent to remove residual salts and other impurities.[4]
-
Drying: The collected solid is dried in an oven.
-
Final Purification: For higher purity applications, recrystallization from a suitable solvent or chromatographic techniques can be employed to achieve a purity of not less than 90%.[4]
Quantitative Data Summary
The following tables summarize key reaction parameters and expected outcomes for the synthesis of 1:2 chromium complex dyes like this compound.
Table 1: Key Reaction Parameters
| Stage | Parameter | Optimal Range | Rationale | Reference |
| Diazotization | Temperature | 0-5 °C | Prevents decomposition of the unstable diazonium salt. | [4] |
| pH | 3.5 - 4.0 | Promotes formation and stabilization of the diazonium salt. | [4] | |
| Molar Ratio | 1:1 (Amine:Nitrite) | Ensures complete conversion of the primary amine. | [4] | |
| Azo Coupling | Temperature | 0-5 °C | Minimizes side reactions and diazonium salt decomposition. | [4] |
| pH | 9 - 10 | Activates the coupling component (2-naphthol) for electrophilic substitution. | [4] | |
| Metallization | Temperature | >100 °C | Provides activation energy for complex formation. | [3][4] |
| Initial pH | 0 - 2 | Facilitates the initial interaction between the dye and chromium. | [3][4] | |
| Final pH | Weakly Acidic/Neutral | Promotes the formation of the stable 1:2 complex. | [3][4] |
Table 2: Typical Fastness Properties of 1:2 Chromium Complex Dyes on Wool
| Fastness Test | Rating (ISO Standards) | Description | Reference |
| Lightfastness (ISO 105-B02) | 6-7 | Excellent resistance to fading when exposed to light (Scale: 1-8). | [1] |
| Washing (ISO 105-C06) | |||
| - Change in Color | 4-5 | Very good to excellent color retention after washing (Scale: 1-5). | [1] |
| - Staining on Adjacent Fabric | 4-5 | Minimal to no color transfer to other fabrics during washing (Scale: 1-5). | [1] |
| Rubbing (ISO 105-X12) | |||
| - Dry | 4-5 | Very good to excellent resistance to color transfer when rubbed dry (Scale: 1-5). | [1] |
| - Wet | 4 | Good resistance to color transfer when rubbed wet (Scale: 1-5). | [1] |
Note: Fastness ratings are representative of high-quality 1:2 premetallized acid dyes. Actual values can vary.
Conclusion
The synthesis of this compound is a well-defined yet complex process that exemplifies the chemistry of premetallized azo dyes. By carefully controlling the sequential steps of diazotization, azo coupling, and chromium complexation, a high-purity, high-yield product with excellent fastness properties can be achieved. The protocols and data presented in this guide offer a foundational resource for researchers and professionals working with this important class of synthetic colorants.
References
C.I. Acid Black 132 CAS number 12219-02-2
An In-depth Technical Guide to C.I. Acid Black 132 (CAS Number: 12219-02-2)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a premetallized 1:2 chromium(III)-azo complex dye recognized for its deep black hue and high fastness properties, making it valuable in industries such as textiles and leather.[1][2][3] This technical guide offers a comprehensive overview of its chemical identity, physicochemical properties, synthesis, and analytical methods. Detailed experimental protocols for its application in textile dyeing and a hypothetical protocol for histological staining are provided. While the dye is effective as a colorant, a notable scarcity of public toxicological and environmental data necessitates careful handling and consideration of its potential impacts.
Physicochemical Properties
This compound is a water-soluble anionic dye.[4][5] Its structure incorporates a chromium ion complexed with two azo dye molecules, a configuration that enhances its stability and fastness.[1][5] The presence of sulfonic acid groups contributes to its water solubility, a key characteristic for its use in aqueous dyeing processes.[1]
Table 1: Summary of Physicochemical Data for this compound
| Property | Value | Reference(s) |
| C.I. Name | Acid Black 132 | [2][4] |
| CAS Number | 12219-02-2 | [2][4] |
| Molecular Formula | C₄₃H₂₇CrN₆Na₂O₈S | [1][4] |
| Molecular Weight | 885.8 g/mol | [1][4] |
| IUPAC Name | disodium;chromium(3+);1-[[5-[(2-methoxyphenyl)diazenyl]-2-oxidophenyl]diazenyl]naphthalen-2-olate;3-oxido-4-[(2-oxidonaphthalen-1-yl)diazenyl]naphthalene-1-sulfonate | [1] |
| Classification | Metal-Complex Azo Dye (1:2 Chromium(III) Complex) | [4] |
| Maximum Absorption (λmax) | 580 nm | [4] |
| Physical State | Solid Powder | [4] |
| Solubility | Water Soluble | [2][4] |
| Purity (Typical) | 95% | [1] |
| Stability | Stable under normal storage conditions. | [4] |
| Incompatibilities | Strong oxidizing agents, strong acids, and strong alkalis. | [4] |
Experimental Protocols
Synthesis of this compound (Generalized Protocol)
The synthesis of this compound involves a multi-step process including diazotization, coupling, and metal complexation.
2.1.1. Diazotization
-
An aromatic amine (e.g., 6-nitro-1,2-diazooxynaphthalene-4-sulfonic acid) is dissolved or suspended in an acidic aqueous solution (e.g., with hydrochloric acid).
-
The solution is cooled to 0-5°C.
-
A solution of sodium nitrite (B80452) (in a 1:1 molar ratio) is added dropwise while maintaining the low temperature.
-
The reaction is stirred to ensure complete diazotization.
-
Excess nitrous acid is quenched with a small amount of sulfamic acid.
2.1.2. Coupling
-
The coupling component (e.g., 2-naphthol) is dissolved in an alkaline solution (e.g., sodium hydroxide).
-
The diazonium salt solution is slowly added to the coupling component solution, maintaining alkaline conditions (pH 9-10).
-
The mixture is stirred until the coupling reaction is complete, which can be monitored by Thin Layer Chromatography (TLC).
2.1.3. Chromium Complexation
-
The crude azo dye is mixed with a chromium donor (e.g., chromium(III) acetate (B1210297) or chromium(III) salicylate).
-
The reaction mixture is heated, potentially under pressure, at a temperature above 100°C.
-
The pH is initially acidic (e.g., 0-2) and is later adjusted to a weakly acidic, neutral, or weakly alkaline range to facilitate the formation of the 1:2 chromium complex.
-
The reaction is monitored until no more metal-free azo dye is detected.
2.1.4. Isolation and Purification
-
The dye is isolated from the reaction mixture, often by "salting out" with sodium chloride, which reduces its solubility and causes it to precipitate.
-
The precipitate is collected by filtration.
-
Further purification to remove uncomplexed chromium can be achieved through methods like membrane filtration or solid-phase extraction.
Caption: Generalized synthesis workflow for this compound.
Analytical Methods
2.2.1. Determination of Aqueous Solubility (Gravimetric Method)
-
Preparation of Saturated Solution: Add an excess amount of this compound powder to a known volume of deionized water (e.g., 100 mL) in a sealed, temperature-controlled vessel. Agitate the mixture at a constant temperature (e.g., 25°C) for 24-48 hours to reach equilibrium.[6]
-
Separation of Undissolved Solid: Allow the solution to stand for at least 2 hours for undissolved particles to settle.[6]
-
Quantification: Accurately transfer a known volume of the clear, filtered saturated solution into a pre-weighed beaker. Evaporate the solvent to dryness and weigh the beaker with the residue until a constant weight is achieved.[6]
-
Calculation: The mass of the dissolved dye is used to calculate the solubility in g/L.[6]
2.2.2. Determination of Maximum Absorption (λmax)
-
Preparation of Stock Solution: Accurately weigh a small amount of this compound (e.g., 10 mg) and dissolve it in a known volume of a suitable solvent (e.g., 100 mL of deionized water).[6]
-
Preparation of Working Solution: Dilute the stock solution to a concentration that gives an absorbance reading within the optimal range of the spectrophotometer (typically 0.2-0.8).
-
Spectral Acquisition: Use a UV-Vis spectrophotometer to scan the absorbance of the working solution over a relevant wavelength range (e.g., 250-700 nm) to identify the wavelength of maximum absorbance (λmax).[6]
Caption: Workflow for physicochemical analysis of this compound.
Application Protocols
2.3.1. Dyeing Protocol for Wool and Nylon This general protocol is for the exhaust dyeing of wool and nylon fabrics.[1]
-
Preparation of Dyebath:
-
Dyeing Process:
-
Rinsing and Drying:
2.3.2. Hypothetical Histological Staining Protocol (Trichrome-like) This protocol is a hypothetical adaptation of Masson's Trichrome stain, where this compound could potentially be used as a collagen stain. Note: This is not a standard, validated protocol and would require significant optimization.[4]
-
Solutions Required:
-
Weigert's Iron Hematoxylin (B73222)
-
Biebrich Scarlet-Acid Fuchsin Solution
-
5% Phosphomolybdic/Phosphotungstic Acid Solution
-
This compound Staining Solution (e.g., 0.5% in 1% acetic acid - concentration requires optimization).[4]
-
-
Staining Procedure:
-
Deparaffinize and rehydrate tissue sections.
-
Nuclear Staining: Stain in Weigert's iron hematoxylin for 10 minutes. Wash in running tap water.[4]
-
Cytoplasmic Staining: Stain in Biebrich scarlet-acid fuchsin solution for 5 minutes. Rinse in distilled water.[4]
-
Differentiation: Place slides in 5% phosphomolybdic/phosphotungstic acid solution for 10-15 minutes.[4]
-
Collagen Staining: Without rinsing, transfer slides directly to the this compound staining solution for 5-10 minutes.[4]
-
Dehydrate, clear, and mount.
-
Safety and Environmental Considerations
3.1. Toxicological Profile There is a significant lack of publicly available quantitative toxicological data for this compound.[5] The primary toxicological concerns are associated with its classification as an azo dye and its chromium content.[5]
-
Azo Dyes: This class of compounds has the potential to undergo reductive cleavage of the azo bond (-N=N-), which can form aromatic amines. Some aromatic amines are known or suspected carcinogens.[5][8]
-
Chromium Content: As a chromium-complex dye, there is a concern for the potential release of chromium into the environment. However, premetallized dyes are generally considered to have reduced chromium discharge compared to older dyeing methods.[5]
Due to the absence of specific data, a comprehensive safety assessment cannot be provided. Standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses, and lab coat), are essential when handling this compound.
3.2. Environmental Fate Specific data on the biodegradability and aquatic toxicity of this compound are not readily available.[9] Azo dyes, in general, can be persistent in the environment and may not be readily biodegradable.[9] The discharge of effluents containing this dye can contribute to water pollution.[1] Research into methods for its removal from wastewater, such as adsorption, is ongoing.[10][11]
Table 2: Summary of Environmental Impact and Toxicological Concerns
| Endpoint | Finding for this compound | General Information for Metal-Complex Azo Dyes |
| Acute Toxicity | No data available. | Varies widely depending on the specific dye. A study on a different metal complex azo dye showed it was not acutely toxic to fish at the tested concentrations.[2][3] |
| Biodegradability | No data available. | Generally considered to have low biodegradability.[9] |
| Genotoxicity/Mutagenicity | No data available. | Some azo dyes and their breakdown products (aromatic amines) are genotoxic.[5][8] |
| Carcinogenicity | No specific studies found. | Some azo dyes can be metabolized to carcinogenic aromatic amines.[5][8] |
| Heavy Metal Content | Contains Chromium (Cr). | The complexed chromium is generally Cr(III), which is less toxic than Cr(VI).[1] |
Signaling Pathways and Applications in Research
While this compound is primarily an industrial colorant, its potential application in research, particularly in histology, relates to its ability to bind to proteins. Acid dyes stain basic tissue components like cytoplasm and collagen through ionic interactions.[4] Staining of the extracellular matrix (ECM), which is rich in collagen, could be relevant for studying cellular signaling pathways involving cell-matrix interactions, such as those mediated by integrin receptors.[4] However, it is important to note that its use as a fluorescent probe for biological imaging is not supported by current scientific literature, as key photophysical properties like excitation/emission spectra and quantum yield are undocumented.
References
- 1. benchchem.com [benchchem.com]
- 2. Acute and subchronic toxicity of metal complex azo acid dye and anionic surfactant oil on fish Oreochromis niloticus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. This compound | 12219-02-2 | Benchchem [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Hues of risk: investigating genotoxicity and environmental impacts of azo textile dyes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. biorbyt.com [biorbyt.com]
Solubility of C.I. Acid Black 132 in water and organic solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of C.I. Acid Black 132 in aqueous and organic media. Due to the limited availability of specific quantitative experimental data for this compound in publicly accessible literature, this guide synthesizes available qualitative information, data from analogous compounds, and established experimental methodologies for determining dye solubility.
Introduction to this compound
This compound is a pre-metallized acid dye, featuring a 1:2 chromium complex with azo ligands.[1] Its molecular structure contains sulfonic acid groups, which are characteristic of acid dyes and impart water solubility, a critical factor for its applications in dyeing and as a potential staining agent or analytical standard in research.[1][2] Understanding its solubility is crucial for optimizing its use, ensuring solution stability, and developing new applications.
Solubility Data
To provide a broader context, the following tables summarize the available information for this compound and the measured solubility of other C.I. Acid Black dyes.
Table 1: Solubility Profile of this compound
| Solvent | Solubility Value | Temperature | Remarks | Source(s) |
| Water | "Water Soluble" | Not Specified | Qualitative description. | [3] |
| Water | 0.002–0.5 mg/L | Not Specified | Estimated value based on an analogous 1:2 chromium complex azo dye (CAS RN 85029-57-8). | [1][4] |
| Ethanol | Not Specified | Not Specified | Listed as a common solvent for azo dyes, but no quantitative data is available for this compound. | [4] |
| Methanol | Not Specified | Not Specified | Listed as a common solvent for azo dyes, but no quantitative data is available for this compound. | [4] |
| Dimethylformamide (DMF) | Not Specified | Not Specified | Listed as a common solvent for azo dyes, but no quantitative data is available for this compound. | [4] |
Table 2: Comparative Solubility of Other C.I. Acid Black Dyes
| Dye Name | Solvent | Solubility Value | Temperature | Source(s) |
| C.I. Acid Black 1 | Water | 10 g/L | 25 °C | [5] |
| C.I. Acid Black 1 | Ethanol | 3 mg/mL | Not Specified | [5] |
| C.I. Acid Black 1 | 2-Methoxyethanol | 50 mg/mL | Not Specified | [5] |
| C.I. Acid Black 26 | Water | 100 g/L | 90 °C | [6] |
| C.I. Acid Black 41 | Ethanol | "Slightly soluble" | Not Specified | [7] |
| C.I. Acid Black 52 | Ethanol | "Soluble" | Not Specified | [8] |
| C.I. Acid Black 63 | Water | "Slightly soluble" | Not Specified | [9] |
| C.I. Acid Black 63 | Ethanol | "Soluble" | Not Specified | [9] |
| C.I. Acid Black 63 | Ethylene Glycol Ether | "Soluble" | Not Specified | [9] |
| C.I. Acid Black 63 | Dimethylformamide (DMF) | "Soluble" | Not Specified | [9] |
Factors Influencing Solubility
The solubility of acid dyes like this compound is influenced by several factors:
-
pH: 1:2 chromium complex dyes generally exhibit lower solubility at higher pH values.[1][4]
-
Temperature: Typically, the solubility of dyes in aqueous solutions increases with temperature.[1]
-
Electrolytes: The presence of salts can either increase ("salting in") or decrease ("salting out") the solubility of acid dyes, depending on the nature and concentration of the salt and the dye.[1]
-
Molecular Structure: A higher number of sulfonic acid groups generally leads to increased water solubility.[4]
Caption: Key factors influencing the solubility of this compound.
Experimental Protocols for Solubility Determination
The following are generalized but detailed protocols for determining the solubility of a dye like this compound. These methods are based on established analytical practices.[3]
Gravimetric Method for Aqueous Solubility
This protocol determines the solubility of the dye in water at a specific temperature by evaporating the solvent and weighing the dissolved solid.[3][4]
Methodology:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound powder to a known volume of deionized water (e.g., 100 mL) in a sealed, temperature-controlled vessel.
-
Agitate the mixture at a constant temperature (e.g., 25 °C) for a prolonged period (e.g., 24-48 hours) to ensure the solution reaches equilibrium and is saturated.[3]
-
-
Separation of Undissolved Solid:
-
Allow the solution to stand undisturbed for at least 2 hours within the temperature-controlled environment for undissolved particles to settle.
-
Carefully filter the supernatant through a pre-weighed, fine-pore membrane filter (e.g., 0.45 µm) to remove all undissolved solids.[3]
-
-
Quantification of Dissolved Dye:
-
Accurately transfer a known volume (e.g., 10 mL) of the clear, filtered saturated solution into a pre-weighed beaker.
-
Evaporate the solvent completely in a drying oven at a temperature that will not cause decomposition of the dye (e.g., 105 °C).
-
Cool the beaker in a desiccator and weigh it. Repeat the drying and weighing process until a constant weight is achieved.[3]
-
-
Calculation:
-
Calculate the mass of the dissolved dye by subtracting the initial weight of the beaker from the final constant weight.
-
Determine the solubility in g/L (or other appropriate units) by scaling the mass of the dissolved dye to the volume of the aliquot taken.[3]
-
Shake-Flask Method with UV-Vis Quantification
This method is widely used and relies on spectrophotometry to determine the concentration of the dissolved dye in a saturated solution.[1]
Methodology:
-
Preparation of Calibration Curve:
-
Prepare a concentrated stock solution by accurately weighing a small amount of this compound and dissolving it in a known volume of the desired solvent (e.g., deionized water).
-
Create a series of standard solutions of known concentrations by diluting the stock solution.
-
Measure the absorbance of each standard solution at the dye's maximum absorption wavelength (λmax, approx. 580 nm for this compound) using a UV-Vis spectrophotometer.[3]
-
Plot a calibration curve of absorbance versus concentration.
-
-
Preparation of Saturated Solution:
-
Add an excess amount of the dye to a known volume of the solvent in a sealed container (a "shake-flask").
-
Agitate the container in a constant temperature bath for an extended period (e.g., 24-48 hours) to reach equilibrium.[1]
-
-
Phase Separation:
-
Separate the undissolved dye from the solution by centrifugation and/or filtration through a suitable filter (e.g., 0.45 µm). Ensure the temperature remains constant during this step.[1]
-
-
Quantification:
-
Dilute the clear supernatant to a concentration that falls within the linear range of the calibration curve.
-
Measure the absorbance of the diluted solution using the UV-Vis spectrophotometer.
-
Use the calibration curve to determine the concentration of the dye in the diluted sample and calculate the concentration in the original saturated solution.[1]
-
Caption: Experimental workflow for determining dye solubility.
Conclusion
This technical guide summarizes the currently available information on the solubility of this compound. While it is generally classified as a water-soluble dye, precise quantitative data remains scarce in the public domain. The provided comparative data for other acid dyes illustrates the wide range of solubilities that can be expected within this class of compounds. For accurate and reliable solubility data for this compound in specific solvents, it is essential to perform experimental determination using established protocols such as the gravimetric or shake-flask methods outlined herein.
References
- 1. benchchem.com [benchchem.com]
- 2. Buy C.I.Direct Black 132 (EVT-1512367) | 12221-92-0 [evitachem.com]
- 3. benchchem.com [benchchem.com]
- 4. This compound | 12219-02-2 | Benchchem [benchchem.com]
- 5. C.I. Acid Black 1 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. worlddyevariety.com [worlddyevariety.com]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. worlddyevariety.com [worlddyevariety.com]
- 9. worlddyevariety.com [worlddyevariety.com]
In-Depth Spectroscopic Analysis of C.I. Acid Black 132: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive spectroscopic analysis of C.I. Acid Black 132, a premetallized 1:2 chromium(III)-azo complex dye. The document is intended for researchers, scientists, and professionals in drug development and analytical chemistry who utilize this dye in their work. This guide details the ultraviolet-visible (UV-Vis), infrared (IR), and nuclear magnetic resonance (NMR) spectroscopic properties of this compound, offering both established data and predictive analysis based on its chemical structure.
This compound, with the molecular formula C₄₃H₂₇CrN₆Na₂O₈S and a molecular weight of 885.8 g/mol , is valued for its deep black shade and high fastness properties.[1] A thorough understanding of its spectroscopic characteristics is essential for quality control, stability studies, and the development of analytical methods.
Spectroscopic Data Summary
The following tables summarize the key quantitative data from UV-Vis, IR, and NMR spectroscopic analyses of this compound.
Table 1: UV-Vis Spectroscopic Data
| Parameter | Value | Solvent |
| λmax (Maximum Absorption Wavelength) | 580 nm | Water |
Table 2: Predicted Infrared (IR) Absorption Frequencies
Note: These are predicted frequencies based on the known functional groups in the this compound structure. Experimental values may vary slightly.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity |
| 3100-3000 | C-H Stretch | Aromatic Rings | Medium |
| 1600-1585, 1500-1400 | C=C Stretch | Aromatic Rings | Medium-Strong |
| 1458-1555 | -N=N- Stretch | Azo Group | Medium |
| 1372-1335, 1195-1168 | S=O Asymmetric & Symmetric Stretch | Sulfonate Group (-SO₃⁻) | Strong |
| ~1240 | C-O Stretch | Aryl Ether | Medium |
| 900-675 | C-H Out-of-Plane Bend | Aromatic Rings | Strong |
Table 3: Predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Chemical Shifts
Important Note on NMR Analysis: this compound is a chromium(III) complex. As Cr(III) is a paramagnetic species, it is expected to cause significant broadening of NMR signals.[2][3] Consequently, obtaining high-resolution ¹H or ¹³C NMR spectra under standard conditions is highly challenging, and the signals may be undetectable. The following chemical shifts are predicted for the diamagnetic organic ligands of the complex and are provided for theoretical reference.
| ¹H NMR | Predicted Chemical Shift (δ, ppm) |
| Aromatic Protons | 6.5 - 8.0 |
| Methoxy Protons (-OCH₃) | ~3.8 - 4.0 |
| ¹³C NMR | Predicted Chemical Shift (δ, ppm) |
| Aromatic Carbons | 120 - 150 |
| Methoxy Carbon (-OCH₃) | ~55 - 60 |
Experimental Protocols
Detailed methodologies for the spectroscopic analysis of this compound are provided below. These protocols are based on established practices for the analysis of azo dyes.
UV-Vis Spectroscopy
Objective: To determine the maximum absorption wavelength (λmax) of this compound in an aqueous solution.
Materials and Equipment:
-
This compound
-
Deionized water
-
Volumetric flasks
-
Pipettes
-
UV-Vis spectrophotometer
-
Quartz cuvettes
Procedure:
-
Preparation of Stock Solution: Accurately weigh approximately 10 mg of this compound and dissolve it in 100 mL of deionized water in a volumetric flask to create a stock solution.
-
Preparation of Working Solution: Dilute the stock solution with deionized water to a concentration that yields an absorbance reading in the optimal range of the spectrophotometer (typically 0.2-1.0 AU). A common concentration for analysis is around 5 x 10⁻⁵ M.
-
Instrument Setup: Turn on the UV-Vis spectrophotometer and allow it to warm up. Set the scanning range from 250 to 700 nm.
-
Blank Measurement: Fill a quartz cuvette with deionized water and use it as a blank to zero the absorbance of the instrument.
-
Sample Measurement: Rinse the cuvette with the working solution, then fill it and place it in the spectrophotometer.
-
Data Acquisition: Initiate the scan to record the absorbance spectrum of the solution.
-
Data Analysis: Identify the wavelength corresponding to the highest absorbance peak, which is the λmax.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the characteristic vibrational frequencies of the functional groups present in this compound.
Materials and Equipment:
-
This compound (dry, finely ground)
-
Spectroscopic grade Potassium Bromide (KBr)
-
FT-IR spectrometer with a KBr pellet press or an Attenuated Total Reflectance (ATR) accessory
-
Agate mortar and pestle
Procedure (KBr Pellet Method):
-
Sample Preparation: Mix a small amount of the dried this compound sample with KBr in a ratio of approximately 1:100 (sample:KBr). Grind the mixture thoroughly in an agate mortar and pestle to ensure a homogenous powder.
-
Pellet Formation: Place the powdered mixture into a pellet press and apply high pressure to form a transparent or translucent pellet.
-
Background Spectrum: Place the KBr pellet holder (empty) in the FT-IR spectrometer and record a background spectrum.
-
Sample Spectrum: Place the KBr pellet containing the sample in the holder and record the sample spectrum, typically in the range of 4000 to 400 cm⁻¹.
-
Data Analysis: The background spectrum is automatically subtracted from the sample spectrum. Identify and assign the characteristic absorption bands to their corresponding functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra of the organic ligand structure of this compound, with the understanding of the challenges due to paramagnetism.
Materials and Equipment:
-
This compound
-
Deuterated solvent (e.g., Deuterium (B1214612) Oxide - D₂O, or DMSO-d₆)
-
NMR spectrometer
-
5 mm NMR tubes
Procedure:
-
Sample Preparation: Dissolve an appropriate amount of this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent in a clean, dry vial. For ¹H NMR, 5-25 mg is typically required, while ¹³C NMR may require 50-100 mg for diamagnetic samples. Due to the paramagnetic nature of this compound, a higher concentration may be attempted, but signal detection is not guaranteed.
-
Sample Filtration: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean NMR tube to remove any particulate matter.
-
Spectrometer Setup: Place the NMR tube in the spectrometer's probe. The spectrometer's magnetic field is then "locked" onto the deuterium signal of the solvent and "shimmed" to optimize the magnetic field homogeneity.
-
Data Acquisition: Acquire the ¹H and ¹³C NMR spectra. Due to the expected severe peak broadening, a large number of scans may be necessary to improve the signal-to-noise ratio. Specialized NMR techniques for paramagnetic molecules may be required.
-
Data Processing and Analysis: Process the acquired data (Fourier transformation, phasing, and baseline correction). If signals are observable, they can be integrated and their chemical shifts (δ) in parts per million (ppm) can be determined relative to a reference standard.
Visualized Workflow and Logical Relationships
The following diagrams illustrate the logical workflow for the spectroscopic analysis of this compound.
This guide serves as a foundational resource for the spectroscopic characterization of this compound. The provided data and protocols will aid in the accurate identification and quantification of this dye in various applications.
References
Navigating the Thermal Landscape of C.I. Acid Black 132: A Technical Guide to Stability and Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction to C.I. Acid Black 132
This compound is a water-soluble anionic dye characterized by a complex structure where a chromium ion is coordinated with two azo dye ligands.[1] This metal complexation is a key feature that imparts high stability and fastness properties to the dye.[1] Its molecular formula is C₄₃H₂₇CrN₆Na₂O₈S, and it has a molecular weight of 885.8 g/mol .[2][3] The presence of sulfonic acid groups ensures its solubility in aqueous media, a crucial property for its application in dyeing processes.
The thermal stability of this compound is influenced by several structural factors:
-
Chromium Complexation : The coordination of the chromium ion with the azo ligand enhances the molecule's resistance to thermal degradation compared to its metal-free counterparts.[4] The energy required to break these coordination bonds is a primary contributor to its thermal stability.
-
Azo Bonds : The azo group (-N=N-) is typically the most thermally labile part of the molecule and its cleavage is a critical step in the degradation process.[4]
-
Aromatic Structure : The dye's backbone, composed of aromatic rings, is generally stable and degrades at higher temperatures.[1]
Anticipated Thermal Degradation Profile
Based on the thermal behavior of similar chromium-complex azo dyes, a multi-stage degradation process for this compound is anticipated. It is expected to exhibit good thermal stability, likely remaining stable up to approximately 250 °C.[1][2] The degradation is predicted to proceed through the decomposition of azo linkages, followed by the breakdown of sulfonate groups and, at higher temperatures, the aromatic structure.[1]
Conceptual Thermogravimetric Analysis (TGA) Data
The following table summarizes the anticipated weight loss stages for this compound during thermogravimetric analysis. Note: This data is conceptual and not based on direct experimental results for this compound.[1]
| Temperature Range (°C) | Conceptual Weight Loss (%) | Description of Degradation Event |
| 100 - 200 | Low | Initial weight loss attributed to the removal of adsorbed moisture and volatile impurities. |
| 250 - 400 | Significant | Onset of major decomposition, likely involving the cleavage of azo bonds and the decomposition of sulfonate groups. |
| 400 - 600 | Major | Continued and more extensive degradation of the aromatic backbone of the dye molecule. |
| > 600 | - | Formation of a stable char residue, which may contain chromium oxide and other inorganic components. |
Conceptual Differential Scanning Calorimetry (DSC) Data
The DSC thermogram would be expected to show the energetic changes associated with the decomposition process. Note: This data is conceptual and not based on direct experimental results for this compound.
| Thermal Event | Anticipated Temperature Range (°C) | Description |
| Endothermic Event | 100 - 200 | Corresponds to the desorption of water and volatiles. |
| Exothermic Decomposition | 250 - 600 | A broad exothermic peak or a series of peaks corresponding to the energy released during the breakdown of the molecular structure. |
Experimental Protocols
To definitively determine the thermal stability and degradation profile of this compound, the following detailed experimental protocols for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are recommended.
Thermogravimetric Analysis (TGA)
Objective: To measure the change in mass of this compound as a function of temperature in a controlled atmosphere.
Instrumentation: A calibrated thermogravimetric analyzer.
Methodology:
-
Sample Preparation: Accurately weigh 5-10 mg of this compound powder into an inert TGA crucible (e.g., alumina (B75360) or platinum).
-
Instrument Setup:
-
Place the crucible in the TGA furnace.
-
Purge the furnace with an inert gas, such as nitrogen, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.
-
-
Temperature Program:
-
Equilibrate the sample at a starting temperature of 30 °C.
-
Heat the sample from 30 °C to 800 °C at a linear heating rate of 10 °C/min.[2]
-
-
Data Acquisition: Continuously record the sample mass as a function of temperature.
-
Data Analysis: Plot the percentage of initial mass versus temperature to obtain the TGA curve. The first derivative of the TGA curve (DTG curve) should also be plotted to identify the temperatures of the maximum rates of decomposition.
Differential Scanning Calorimetry (DSC)
Objective: To measure the heat flow associated with thermal transitions in this compound as a function of temperature.
Instrumentation: A calibrated differential scanning calorimeter.
Methodology:
-
Sample Preparation: Accurately weigh 2-5 mg of this compound powder into an aluminum or copper DSC pan and hermetically seal it. Prepare an empty, sealed pan to be used as a reference.
-
Instrument Setup:
-
Place the sample and reference pans in the DSC cell.
-
Purge the cell with an inert gas, such as nitrogen, at a constant flow rate.
-
-
Temperature Program:
-
Equilibrate the sample at a starting temperature of 30 °C.
-
Heat the sample from 30 °C to a temperature above its final decomposition point (as determined by TGA, e.g., 600 °C) at a controlled heating rate, typically 10 °C/min.
-
-
Data Acquisition: Record the differential heat flow between the sample and the reference as a function of temperature.
-
Data Analysis: Plot the heat flow versus temperature to obtain the DSC thermogram. Identify endothermic and exothermic peaks corresponding to thermal events.
Visualizations
Experimental Workflow for Thermal Analysis
Caption: Workflow for the thermal analysis of this compound.
Hypothetical Thermal Degradation Pathway
Caption: Hypothetical thermal degradation pathway for this compound.
References
C.I. Acid Black 132 as a premetallized chromium complex dye
An In-depth Examination of a Premetallized Chromium Complex Dye for Advanced Research Applications
Abstract
C.I. Acid Black 132 is a premetallized 1:2 chromium(III)-azo complex dye recognized for its deep black hue and superior fastness properties.[1] This technical guide provides a detailed overview of its chemical structure, physicochemical properties, synthesis, and applications, with a particular focus on its use in textile science. It includes comprehensive experimental protocols for its synthesis, dyeing procedures on polyamide and wool substrates, and standardized fastness testing. Toxicological considerations are discussed in the context of its classification as a chromium-containing azo dye. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development who may utilize this dye in their work.
Physicochemical Properties
This compound is a water-soluble, anionic dye characterized by the presence of sulfonic acid groups and a central chromium ion complexed with two azo dye molecules.[1] This 1:2 chromium complex structure is responsible for its high stability and excellent fastness to light and washing.[1][2]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| C.I. Name | Acid Black 132 | [1] |
| CAS Number | 12219-02-2, 27425-58-7 | [3] |
| Molecular Formula | C₄₃H₂₇CrN₆Na₂O₈S | [3] |
| Molecular Weight | 885.8 g/mol | [1][3] |
| Classification | Premetallized 1:2 Chromium(III)-Azo Complex Dye | [2][3] |
| Maximum Absorption (λmax) | 580 nm | [3] |
| Physical State | Solid Powder | [3] |
| Solubility | Water Soluble | [3] |
Synthesis and Chemical Structure
The synthesis of this compound, a 1:2 chromium complex azo dye, is a multi-step process involving diazotization, azo coupling, and metallization.
Caption: General Synthesis Workflow for this compound.
Experimental Protocols
General Synthesis of a 1:2 Chromium Complex Azo Dye
This protocol provides an illustrative method for the synthesis of a dye like this compound.
-
Diazotization: An aromatic amine, such as 6-nitro-1,2-diazooxynaphthalene-4-sulfonic acid, is dissolved or suspended in an acidic aqueous solution (e.g., with hydrochloric acid) and cooled to 0-5°C. A solution of sodium nitrite in a 1:1 molar ratio is added dropwise while maintaining the low temperature. The reaction is stirred to ensure complete diazotization, and any excess nitrous acid is subsequently quenched with sulfamic acid.
-
Azo Coupling: A coupling component, for example, 2-naphthol, is dissolved in an alkaline solution (e.g., sodium hydroxide). The cold diazonium salt solution from the previous step is then slowly added, maintaining a low temperature and an alkaline pH (9-10) to facilitate the reaction.
-
Chromium Complexation: The crude azo dye is mixed with a chromium donor, such as chromium(III) acetate. The mixture is heated, potentially under pressure, to temperatures exceeding 100°C. The pH is initially acidic and is later adjusted to a weakly acidic or neutral range to promote the formation of the stable 1:2 chromium complex.
-
Isolation and Purification: The final dye is isolated from the reaction mixture, commonly by "salting out" with sodium chloride, which reduces its solubility and causes it to precipitate. The dye is then collected by filtration.
Dyeing Protocol for Polyamide (Nylon)
This protocol outlines a general procedure for exhaust dyeing of nylon fabric with this compound.
-
Dye Bath Preparation: Set the liquor ratio to 40:1 (fabric weight to water volume). Add 1.0% on weight of fabric (o.w.f.) of an anionic leveling agent. Adjust the pH of the dyebath to approximately 5.0 using acetic acid.
-
Dyeing Process:
-
Introduce the pre-wetted nylon fabric into the dyebath at 40°C and run for 10 minutes to ensure even penetration of the leveling agent.
-
Add the pre-dissolved this compound dye (e.g., 2.0% o.w.f.) to the dyebath.
-
Raise the temperature to 100°C at a rate of 1.5°C per minute.
-
Maintain the temperature at 100°C and continue dyeing for 60 minutes.
-
Cool the dyebath to 70°C.
-
-
Rinsing and Drying: Remove the dyed fabric and rinse thoroughly with cold water until the water runs clear. Dry the fabric at a moderate temperature.
Caption: Experimental Workflow for Dyeing Nylon with this compound.
Fastness Testing Protocols
-
Wash Fastness (ISO 105-C06): This test evaluates the resistance of the color to domestic and commercial laundering.[4][5]
-
A 10 cm x 4 cm specimen of the dyed fabric is sewn together with a multi-fibre adjacent fabric of the same size.[5]
-
The composite specimen is placed in a stainless steel container with a specified number of steel balls, and a solution containing 4 g/L ECE 'B' phosphate (B84403) reference detergent and 1 g/L sodium perborate (B1237305) tetrahydrate is added.[4][6]
-
The container is agitated in a wash wheel at a specified temperature (e.g., 60°C) and for a specific duration (e.g., 30-40 minutes).[6][7]
-
After agitation, the specimen is rinsed thoroughly and dried at a temperature not exceeding 60°C.
-
The change in color of the specimen and the degree of staining on the multi-fibre fabric are assessed using grey scales.[5][6]
-
-
Light Fastness (ISO 105-B02): This method determines the color fastness of textiles to an artificial light source that simulates natural daylight.[8][9][10]
-
A specimen of the dyed textile is mounted on a card, partially covered with an opaque mask.[1]
-
A set of blue wool references (graded 1 to 8, with 8 being the highest fastness) are similarly mounted.[10][11]
-
The specimen and references are exposed simultaneously to a xenon arc lamp under controlled conditions of temperature and humidity.[8][12]
-
The exposure is continued until a specified color change is observed on the test specimen or the blue wool references.
-
The light fastness is rated on a scale of 1 to 8 by comparing the fading of the specimen to the fading of the blue wool references.[11]
-
Performance and Application Data
As a premetallized acid dye, this compound is primarily used for dyeing protein fibers like wool and silk, and synthetic polyamides such as nylon, especially in applications requiring high performance.[1][2]
Table 2: Expected Fastness Properties of this compound
| Fastness Property | Test Method | Expected Rating |
| Wash Fastness | ISO 105-C06 | 4-5 |
| Light Fastness | ISO 105-B02 | 6-7 |
Ratings are on a scale of 1 to 5 for wash fastness and 1 to 8 for light fastness, where a higher number indicates better performance.[1]
The dyeing process is significantly influenced by pH. For 1:2 metal complex dyes like Acid Black 132, a weakly acidic to neutral pH range (typically pH 5-7) is optimal for controlled dye exhaustion and good fixation.[1]
Table 3: Expected Effect of Dyebath pH on this compound Uptake on Polyamide
| pH | Temperature (°C) | Time (min) | Expected Dye Exhaustion (%) | Observations |
| 7.0 | 98 | 60 | 60-70 | Slower dye uptake, good leveling |
| 6.0 | 98 | 60 | 75-85 | Increased rate of exhaustion |
| 5.0 | 98 | 60 | 90-95 | High exhaustion, risk of unlevel dyeing |
| 4.0 | 98 | 60 | >95 | Very rapid exhaustion, high risk of unlevelness |
This data is synthesized from established principles of polyamide dyeing with acid dyes.
Adsorption Behavior
The uptake of acid dyes by polyamide fibers follows an ion-exchange mechanism, where the anionic dye molecules bind to the protonated amino groups in the polymer. This adsorption process can often be described by the Langmuir isotherm, which assumes monolayer adsorption onto a finite number of identical sites. The Langmuir equation is given by:
Ce/qe = 1/(Qmax * KL) + Ce/Qmax
Where:
-
qe is the amount of dye adsorbed per unit mass of adsorbent at equilibrium.
-
Ce is the equilibrium concentration of the dye in solution.
-
Qmax is the maximum monolayer adsorption capacity.
-
KL is the Langmuir adsorption constant.
Experimental determination of these constants for this compound would involve batch adsorption studies at various initial dye concentrations and temperatures, followed by linear or non-linear regression analysis of the resulting data.
Toxicological Profile
The primary toxicological concern for azo dyes is their potential to undergo reductive cleavage of the azo bond (-N=N-) to form aromatic amines.[1] This can occur through the action of azoreductase enzymes produced by intestinal or skin microflora. Some of the resulting aromatic amines are known or suspected carcinogens.
As a chromium-containing dye, the nature of the chromium ion is critical. This compound is a chromium (III) complex. Trivalent chromium (Cr III) is an essential nutrient and is significantly less toxic than hexavalent chromium (Cr VI), which is a known human carcinogen.[13] Premetallized dyes are generally considered to have reduced chromium discharge compared to older dyeing methods.[1] However, the potential for the release of the complexed chromium into the environment remains a consideration.
Caption: Potential Toxicological Pathway of Azo Dyes.
Conclusion
This compound is a high-performance premetallized chromium complex dye with excellent fastness properties, making it suitable for demanding applications in the textile industry. This guide has provided a comprehensive overview of its chemical and physical characteristics, detailed experimental protocols for its synthesis and application, and a summary of its performance data. While specific toxicological data for this compound is scarce, its classification as a chromium (III) complex azo dye warrants a cautious approach, considering the potential for the formation of aromatic amines. The provided methodologies and data serve as a valuable resource for researchers and professionals, enabling a more informed use of this dye in scientific and industrial contexts.
References
- 1. This compound | 12219-02-2 | Benchchem [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. ISO 105 C06 Color Fastness to Washing Test Method [darongtester.com]
- 5. textilelearner.net [textilelearner.net]
- 6. Working Procedure of Color Fastness to Wash (ISO 105 C06). - Textile Education Blogs [diantextile.blogspot.com]
- 7. scribd.com [scribd.com]
- 8. ISO 105-B02 Colour fastness test for textiles -Bench-top Xenon Test Chamber [sonacme.com]
- 9. testextextile.com [testextextile.com]
- 10. cdn.standards.iteh.ai [cdn.standards.iteh.ai]
- 11. Colour fastness to artificial light according to SS-EN ISO 105-B02 | RISE [ri.se]
- 12. ISO 105-B02 | Q-Lab [q-lab.com]
- 13. epa.gov [epa.gov]
Health and Safety Considerations for Handling C.I. Acid Black 132: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a comprehensive overview of the known health and safety considerations for C.I. Acid Black 132 based on currently available information. A notable scarcity of publicly available, substance-specific toxicological data for this compound necessitates a precautionary approach to handling.[1][2] The information herein is intended for use by qualified professionals and should be supplemented with a thorough review of the most current Safety Data Sheet (SDS) before use.
Introduction
This compound is a premetallized 1:2 chromium(III)-azo complex acid dye.[1][3] Its structure, featuring a central chromium ion coordinated with two azo dye molecules, imparts high stability and is valued for producing deep black shades with excellent fastness properties.[3] As an organometallic azo dye containing chromium, it requires careful handling due to the potential hazards associated with this class of compounds.[1] This guide synthesizes the available data to provide a framework for its safe use in research and development settings.
Physicochemical Properties
A summary of the key identifiers and physicochemical properties of this compound is presented below. Understanding these properties is fundamental to its appropriate handling and storage.
| Property | Value | Reference |
| C.I. Name | Acid Black 132 | [4] |
| CAS Number | 12219-02-2 | [1][4] |
| Molecular Formula | C₄₃H₂₇CrN₆Na₂O₈S | [1][4] |
| Molecular Weight | 885.8 g/mol | [1][4] |
| IUPAC Name | disodium;chromium(3+);1-[[5-[(2-methoxyphenyl)diazenyl]-2-oxidophenyl]diazenyl]naphthalen-2-olate;3-oxido-4-[(2-oxidonaphthalen-1-yl)diazenyl]naphthalene-1-sulfonate | [1] |
| Appearance | Black Powder | [5] |
| Solubility | Soluble in water | [4] |
Toxicological Profile: Data Scarcity and Inferred Hazards
A significant challenge in assessing the health and safety of this compound is the lack of publicly available, detailed toxicological studies.[1][2] While it may be categorized as a substance of concern in some restricted substance lists, the supporting experimental data for specific toxicological endpoints are largely absent from the public domain.[1][2]
Therefore, the safety profile must be largely inferred from its chemical class (azo dye) and composition (chromium complex).[2] Azo dyes, as a class, have been associated with potential health risks, including the possibility of breaking down into aromatic amines, some of which are considered carcinogenic.[1] The presence of chromium, although in the more stable Cr(III) state, also warrants caution due to the potential for transformation into the more toxic Cr(VI) under certain conditions.[1]
Inferred Potential Hazards and Recommended Precautions:
| Hazard | Potential Effects & Recommended Precautions |
| Acute Toxicity | No specific data is available. Harmful if swallowed, inhaled, or absorbed through the skin should be assumed.[6][7] Avoid generating dust.[5][8] |
| Skin Corrosion/Irritation | May cause skin irritation in sensitive individuals.[6] Wear appropriate chemical-resistant gloves (e.g., nitrile rubber).[8] |
| Eye Irritation | May cause eye irritation.[6] Wear safety glasses or goggles.[5][6] |
| Respiratory Sensitization | May cause irritation to the respiratory tract.[6] Handle in a well-ventilated area or with local exhaust ventilation.[5][6] |
| Genotoxicity/Mutagenicity | No data is available for this compound. Some azo dyes and their breakdown products (aromatic amines) are known to be genotoxic.[2] |
| Carcinogenicity | No specific data is available. Some azo dyes can be metabolized to carcinogenic aromatic amines.[2] Handle as a potential carcinogen. |
| Chronic Effects | No data is available. Prolonged or repeated exposure may cause unknown effects.[6] |
Handling and Storage
Proper handling and storage procedures are critical to minimizing exposure and ensuring safety.
Engineering Controls:
-
Use in a well-ventilated area. The use of a chemical fume hood or other local exhaust ventilation is recommended to control airborne levels.[5][6]
-
Ensure an eyewash station and safety shower are readily available.[5][6]
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles or glasses with side shields.[5]
-
Skin Protection: Wear a lab coat and appropriate chemical-resistant gloves (e.g., nitrile or neoprene).[8] Change gloves immediately if contaminated.[8]
-
Respiratory Protection: If dust generation is unavoidable, wear a NIOSH-approved respirator with a particle filter.[8][9]
Handling Procedures:
-
Avoid contact with skin, eyes, and clothing.[5]
-
Wash hands thoroughly after handling and before breaks.[6][8]
-
Do not eat, drink, or smoke in the work area.[8]
Storage:
-
Keep containers tightly closed and in their original packaging.[5][6][8]
-
Store away from incompatible materials such as strong oxidizing agents.[6]
Emergency Procedures
In the event of exposure or a spill, follow these first-aid and cleanup measures.
First-Aid Measures:
-
Inhalation: Remove the individual to fresh air. If breathing is difficult, seek medical attention.[8]
-
Skin Contact: Immediately flush the skin with plenty of water and soap.[6] Remove contaminated clothing and wash it before reuse.[6][8] Seek medical attention if irritation develops or persists.[6]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[6][8] Seek immediate medical attention.[6]
-
Ingestion: If the person is conscious, give 2-4 cupfuls of water or milk.[6] Do not induce vomiting. Seek immediate medical attention.
Spill Response:
-
Avoid generating dust.[8]
-
Wear appropriate PPE as described in Section 4.
-
Dampen the spilled solid material with water to prevent it from becoming airborne.[9]
-
Carefully sweep or vacuum up the material and place it into a suitable, labeled container for disposal.[8][9]
-
Wash the spill area with soap and water.[9]
Experimental Protocols for Safety Assessment
While specific toxicological studies for this compound are not publicly available, the following are examples of standardized OECD (Organisation for Economic Co-operation and Development) test guidelines that would typically be used to assess the safety of a chemical dye.[2]
Methodology for Acute Oral Toxicity (Based on OECD Test Guideline 423):
-
Objective: To determine the acute oral toxicity of the substance.
-
Animals: Typically, rodents (e.g., rats) are used.
-
Procedure: A stepwise procedure is used with a limited number of animals at each step. The substance is administered orally by gavage.
-
Dosage: Dosing starts at a level expected to be toxic. Based on the survival or death of the animals, the dose for the next step is adjusted.
-
Observation: Animals are observed for signs of toxicity and mortality for at least 14 days.
-
Endpoint: The test allows for the classification of the substance into a toxicity category.
Methodology for Skin Irritation/Corrosion (Based on OECD Test Guideline 404):
-
Objective: To determine the potential of a substance to cause skin irritation or corrosion.
-
Animals: Typically, albino rabbits are used.
-
Procedure: A small amount of the test substance is applied to a shaved patch of skin on the animal.
-
Observation: The skin is observed for signs of erythema (redness) and edema (swelling) at specific intervals after application.
-
Endpoint: The substance is classified based on the severity and reversibility of the skin reactions observed.
Visualizations
The following diagrams illustrate generalized workflows for safety assessment and emergency response.
Caption: Generalized workflow for the toxicological assessment of a chemical dye.
Caption: Logical flow of emergency first aid procedures for chemical exposure.
References
- 1. This compound | 12219-02-2 | Benchchem [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. cncolorchem.com [cncolorchem.com]
- 6. cncolorchem.com [cncolorchem.com]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. webbuilder5.asiannet.com [webbuilder5.asiannet.com]
- 9. C.I. ACID BLACK 1 | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
An In-depth Technical Guide to the Core Mechanism of C.I. Acid Black 132 in Dyeing Processes
For Researchers, Scientists, and Drug Development Professionals
Abstract
C.I. Acid Black 132 is a premetallized 1:2 chromium-azo complex acid dye, valued in the textile industry for its deep black shade and high fastness properties on protein and polyamide fibers such as wool, silk, and nylon.[1] This technical guide provides a comprehensive overview of the fundamental mechanism of action of this compound during dyeing processes. It details the physicochemical interactions between the dye and the fiber substrates, the influence of various process parameters on dye uptake, and the kinetic and thermodynamic principles governing the dyeing process. Detailed experimental protocols for dyeing and fastness testing are provided, along with a summary of available quantitative data. Visualizations of the dyeing mechanism and experimental workflows are included to facilitate a deeper understanding of the core principles.
Introduction: Chemical and Physical Properties of this compound
This compound is a complex anionic dye. Its structure features a central chromium (III) ion coordinated with two distinct azo dye ligands.[1] The presence of sulfonic acid groups (-SO₃H) in its molecular structure renders it water-soluble, a critical characteristic for its application from aqueous dyebaths.[1] The large molecular size and the stable coordination complex with chromium are key to its high wash and light fastness properties.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value |
| C.I. Name | Acid Black 132 |
| CAS Number | 12219-02-2 |
| Molecular Formula | C₄₃H₂₇CrN₆Na₂O₈S |
| Molecular Weight | 885.75 g/mol |
| Dye Class | 1:2 Chromium-Azo Complex Acid Dye |
| Solubility | Water Soluble |
| Maximum Absorption (λmax) | 580 nm |
Core Mechanism of Action in Dyeing
The dyeing of protein (e.g., wool, silk) and polyamide (e.g., nylon) fibers with this compound is a complex process governed by several physicochemical interactions. The fundamental mechanism involves the electrostatic attraction between the anionic dye molecules and the cationic sites on the fibers, supplemented by other intermolecular forces.
Fiber Activation in Acidic Medium
Protein and polyamide fibers are amphoteric in nature, containing both amino (-NH₂) and carboxyl (-COOH) groups. In an acidic dyebath, the amino groups are protonated, creating positively charged sites (-NH₃⁺) on the fiber.[4][5] This protonation is a crucial first step, as it makes the fiber substantive to the anionic dye. The extent of protonation, and thus the number of available dye sites, is highly dependent on the pH of the dyebath.[4]
Dye-Fiber Interaction and Fixation
The dyeing process proceeds through three key stages:
-
Adsorption: The anionic sulfonate groups (-SO₃⁻) of the this compound molecules are attracted to the protonated amino groups (-NH₃⁺) on the fiber surface. This initial attraction is primarily electrostatic, leading to the adsorption of the dye onto the fiber.[6]
-
Diffusion: Driven by the concentration gradient, the adsorbed dye molecules diffuse from the fiber surface into the amorphous regions of the polymer structure. This process is highly dependent on temperature, which increases the kinetic energy of the dye molecules and causes the fiber structure to swell, facilitating dye penetration.[5]
-
Fixation: Once inside the fiber, the dye molecules are fixed through a combination of forces:
-
Ionic Bonding: This is the primary fixation mechanism, forming strong salt linkages between the dye's sulfonate groups and the fiber's protonated amino groups.[5][6]
-
Van der Waals Forces: The large aromatic structure of the this compound molecule allows for significant van der Waals interactions with the polymer chains of the fiber, contributing to the overall stability of the dyeing.
-
Hydrogen Bonding: Hydrogen bonds can form between the dye molecule and the fiber, further enhancing fixation.
-
Coordinate Bonding: The chromium complex in this compound can form coordinate bonds with suitable groups on the fiber, significantly increasing the dye's fastness properties.[7]
-
The large size of the 1:2 chromium complex mechanically entraps the dye within the fiber matrix, contributing to its excellent wash fastness.[8]
Figure 1: Dye-Fiber Interaction Pathway for this compound.
Influence of Dyeing Parameters on Dye Uptake
The efficiency of the dyeing process with this compound is critically influenced by several parameters, which must be carefully controlled to achieve level and reproducible shades.
Effect of pH
As the primary driver of fiber protonation, pH is the most critical parameter in acid dyeing.[4] For premetallized dyes like this compound, a weakly acidic to near-neutral starting pH is often recommended to ensure a controlled initial uptake of the dye, preventing unlevel dyeing. The pH is then gradually lowered to increase the number of cationic sites and drive the exhaustion of the dyebath.[4]
Effect of Temperature
Temperature plays a dual role in the dyeing process. Firstly, it increases the rate of dye diffusion into the fiber. Secondly, it promotes the swelling of the fiber, making it more accessible to the large dye molecules.[5] The dyeing process for this compound is typically carried out at temperatures near the boil (98-100°C) to ensure maximum dye penetration and fixation.[4]
Effect of Electrolytes
Electrolytes, such as sodium sulfate (B86663) (Na₂SO₄), are often used as leveling agents in acid dyeing.[2] In the initial stages of dyeing, the sulfate ions (SO₄²⁻) compete with the dye anions for the cationic sites on the fiber, thereby slowing down the initial rate of dye uptake and promoting more even, or "level," dyeing. As the temperature increases, the affinity of the dye for the fiber surpasses that of the sulfate ions, and the dye progressively replaces the sulfate ions on the fiber.
Quantitative Data on Dyeing Performance
While extensive experimental data for this compound is not widely published, the following tables summarize the expected dyeing performance on polyamide and the typical fastness properties based on its chemical class. This data is synthesized from established principles of polyamide dyeing with acid dyes and should be considered as a starting point for process optimization.[2][6]
Table 2: Expected Effect of Dyebath pH on this compound Uptake on Polyamide (Conditions: Temperature 98°C, Time 60 min)
| pH | Expected Dye Exhaustion (%) | Observations |
| 7.0 | 60-70 | Slower dye uptake, good leveling. |
| 6.0 | 75-85 | Increased rate of exhaustion. |
| 5.0 | 90-95 | High exhaustion, risk of unlevel dyeing. |
| 4.0 | >95 | Very rapid exhaustion, high risk of unlevelness. |
| Source:[6] |
Table 3: Expected Effect of Temperature on this compound Uptake on Polyamide (Conditions: pH 5.0, Time 60 min)
| Temperature (°C) | Expected Dye Exhaustion (%) | Observations |
| 80 | 70-80 | Increased dye uptake and diffusion. |
| 98 | 90-95 | Optimal temperature for high exhaustion. |
| 110 (Pressurized) | >98 | Maximum exhaustion, may affect fiber properties. |
| Source:[6] |
Table 4: Expected Fastness Properties of this compound on Wool/Nylon
| Fastness Test | ISO Standard | Expected Rating (Scale 1-5, Light 1-8) |
| Light Fastness | ISO 105-B02 | 6-7 |
| Washing Fastness | ISO 105-C06 | 4-5 |
| Perspiration Fastness | ISO 105-E04 | 4-5 |
| Rubbing Fastness (Dry) | ISO 105-X12 | 4-5 |
| Source: |
Experimental Protocols
The following protocols provide detailed methodologies for the laboratory-scale dyeing of wool and nylon with this compound and for the assessment of color fastness.
Protocol for Exhaust Dyeing of Wool and Nylon
This protocol describes a general procedure for achieving a 1% on weight of fabric (o.w.f.) dyeing.
Materials and Reagents:
-
This compound
-
Scoured wool or nylon fabric
-
Acetic acid (or other suitable acid for pH adjustment)
-
Sodium sulfate (leveling agent)
-
Wetting agent
-
Deionized water
-
Laboratory dyeing apparatus
Procedure:
-
Preparation of Dyebath:
-
Set the liquor ratio to 40:1 (e.g., 400 mL of water for 10 g of fabric).[2]
-
Add 1 g/L of sodium sulfate and 1 g/L of a wetting agent to the dyebath.[2]
-
Prepare a 1% stock solution of this compound by dissolving 1 g of dye in 100 mL of hot deionized water.[4]
-
Add the required amount of the dye stock solution for a 1% o.w.f. dyeing.
-
Adjust the initial pH of the dyebath to 6.0-7.0 using acetic acid.[4]
-
-
Dyeing Process:
-
Introduce the pre-wetted fabric into the cold dyebath.
-
Raise the temperature to 98°C at a controlled rate of 2°C/minute.[2]
-
During the temperature rise, gradually add more acetic acid to lower the pH to a final value of 4.5-5.5.[4]
-
Maintain the temperature at 98°C for 60 minutes, ensuring gentle agitation.[2]
-
Cool the dyebath to 60°C before removing the fabric.[2]
-
-
Rinsing and Drying:
-
Rinse the dyed fabric thoroughly with warm and then cold water until the water runs clear.[4]
-
Perform a soaping treatment with a non-ionic detergent (e.g., 2 g/L) at 60°C for 15 minutes to remove any unfixed dye.[2]
-
Rinse again with cold water.
-
Dry the fabric at room temperature or in a low-temperature oven.
-
Figure 2: Experimental Workflow for Exhaust Dyeing.
Protocol for Color Fastness to Washing (ISO 105-C06)
This protocol provides a general outline for assessing the wash fastness of the dyed fabric.
Materials and Reagents:
-
Dyed specimen (100 mm x 40 mm)
-
Multifiber adjacent fabric (e.g., DW type)
-
ECE reference detergent
-
Sodium perborate
-
Stainless steel balls (for mechanical action)
-
Launder-Ometer or similar apparatus
Procedure:
-
Specimen Preparation:
-
Sew the dyed specimen to a piece of multifiber fabric of the same size along one of the shorter edges.[9]
-
-
Washing:
-
Prepare the washing solution according to the specific ISO 105-C06 test method (e.g., A2S requires 4 g/L ECE detergent and 1 g/L sodium perborate).[9]
-
Place the composite specimen, the required number of steel balls, and the washing solution into a stainless steel container.
-
Agitate the container in a Launder-Ometer at the specified temperature (e.g., 40°C for A2S) for the specified time (e.g., 30 minutes).[9][10]
-
-
Rinsing and Drying:
-
Remove the specimen and rinse it thoroughly with deionized water.
-
Squeeze out excess water and dry the specimen by hanging it in the air at a temperature not exceeding 60°C.[11]
-
-
Assessment:
-
Assess the change in color of the dyed specimen using the Grey Scale for Color Change.
-
Assess the degree of staining on each strip of the multifiber fabric using the Grey Scale for Staining.
-
Conclusion
The mechanism of action of this compound in dyeing processes is a well-defined application of acid dye chemistry, enhanced by the stability of its 1:2 chromium complex. The process is fundamentally governed by the controlled establishment of ionic bonds between the anionic dye and cationic sites on protein and polyamide fibers. Optimal dyeing performance, characterized by high exhaustion, levelness, and excellent fastness properties, is achieved through the careful manipulation of dyebath pH, temperature, and electrolyte concentration. The provided experimental protocols offer a robust framework for the application and evaluation of this high-performance black dye in research and industrial settings. Further research to determine the specific adsorption isotherms, kinetic models, and thermodynamic parameters for this compound would provide a more complete quantitative understanding of its dyeing behavior.
References
- 1. This compound | 12219-02-2 | Benchchem [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. textilelearner.net [textilelearner.net]
- 10. blog.qima.com [blog.qima.com]
- 11. chiuvention.com [chiuvention.com]
Discovery and history of C.I. Acid Black 132
An In-depth Technical Guide to C.I. Acid Black 132: Synthesis, Properties, and Application Protocols
Abstract
This compound is a premetallized 1:2 chromium(III)-azo complex dye valued for its deep black shade and high fastness properties on protein and polyamide fibers.[1][2] This technical guide provides a comprehensive overview of its chemical identity, physicochemical properties, and a detailed examination of its synthesis and application. Experimental protocols for its laboratory-scale synthesis and a standardized dyeing process for wool and nylon substrates are presented. This document aims to serve as a critical resource for researchers, scientists, and professionals in drug development and material science who may utilize or investigate this compound.
Introduction and History
Unlike substances with a distinct moment of discovery, this compound is a synthetic dye developed for industrial applications. Its history is tied to the advancement of metal-complex dyes in the 20th century. These dyes were engineered to overcome the performance limitations of earlier acid dyes.
This compound belongs to the class of premetallized 1:2 chromium(III)-azo complex dyes.[1][2] The "1:2" designation indicates that one chromium ion is complexed with two azo dye molecules.[3] This structure is fundamental to its high stability and performance characteristics. The integration of the chromium ion into the dye's molecular structure significantly enhances its resistance to fading from light, washing, and thermal degradation compared to their metal-free counterparts.[2] The presence of sulfonic acid groups renders it water-soluble, a critical characteristic for its application in aqueous dyeing processes.[2]
Physicochemical Properties
The core physicochemical properties of this compound are summarized in the table below. These properties are critical for its application, analysis, and for understanding its behavior in various chemical and biological systems.
| Property | Value | Reference(s) |
| C.I. Name | Acid Black 132 | [4] |
| CAS Number | 12219-02-2 | [1][2] |
| Molecular Formula | C₄₃H₂₇CrN₆Na₂O₈S | [1][2] |
| Molecular Weight | 885.8 g/mol | [1][2] |
| Chemical Class | Premetallized 1:2 Chromium(III)-Azo Complex | [1][2] |
| Physical State | Water-soluble powder | [1] |
| Color | Black | [4] |
| Maximum Absorption (λmax) | 580 nm | [1] |
Experimental Protocols
The following sections provide detailed methodologies for the synthesis and application of this compound. These protocols are synthesized from established practices for azo dye chemistry and textile dyeing.
Synthesis of this compound (Representative Protocol)
The synthesis is a multi-step process involving diazotization, azo coupling, and subsequent metal complexation.[2][5] This protocol is a generalized representation and may require optimization.
Step 1: Diazotization of the Aromatic Amine
-
An aromatic amine (e.g., 6-nitro-1,2-diazooxynaphthalene-4-sulfonic acid) is dissolved or suspended in an acidic aqueous solution (e.g., with hydrochloric acid).[5]
-
The solution is cooled to a temperature between 0-5°C in an ice bath to ensure the stability of the resulting diazonium salt.[5]
-
A solution of sodium nitrite (B80452) (in a 1:1 molar ratio to the amine) is added dropwise while vigorously stirring and maintaining the low temperature.[5]
-
The reaction is stirred for a sufficient period to ensure complete diazotization.
-
Excess nitrous acid is then quenched (decomposed) by adding a small amount of sulfamic acid.[5] The diazonium salt is highly reactive and should be used immediately.[5]
Step 2: Azo Coupling
-
A coupling component (e.g., 2-naphthol) is dissolved in an alkaline aqueous solution (e.g., sodium hydroxide (B78521) solution) to form the corresponding phenoxide, which is more reactive.[5]
-
The solution of the coupling component is also cooled to 0-5°C.
-
The cold diazonium salt solution from Step 1 is added slowly to the cold coupling component solution with continuous stirring.
-
The pH is maintained in the alkaline range (pH 9-10) to facilitate the coupling reaction.[5]
-
The reaction mixture is stirred until the formation of the azo dye is complete, which is often indicated by a distinct color change and the precipitation of the dye.
Step 3: Chromium Complexation
-
The crude azo dye from Step 2 is mixed with a chromium donor, such as chromium(III) acetate (B1210297) or chromium(III) salicylate.[5]
-
The reaction mixture is heated to a temperature above 100°C, potentially under pressure.[5]
-
The pH is carefully controlled, starting in an acidic range and later adjusted to a weakly acidic or neutral range to facilitate the formation of the stable 1:2 chromium complex.[5]
-
The reaction is monitored until no more metal-free azo dye can be detected (e.g., using thin-layer chromatography).
Step 4: Isolation and Purification
-
The final dye complex is isolated from the reaction mixture. This is often achieved by "salting out," where sodium chloride is added to decrease the dye's solubility in water, causing it to precipitate.[5]
-
The precipitated dye is collected by filtration, washed with a salt solution to remove impurities, and then dried.
Application Protocol: Exhaust Dyeing of Wool/Nylon
This protocol describes a standard laboratory procedure for dyeing wool or nylon fabric with this compound. The process relies on controlling pH and temperature to achieve a level and well-fixed coloration.
1. Material and Dyebath Preparation:
-
Weigh the wool or nylon substrate to be dyed (e.g., 10 grams).
-
Prepare a dyebath with a specific liquor ratio, typically 40:1 (e.g., 400 mL of deionized water for 10g of fabric).[3]
-
Add a leveling agent (e.g., 1 g/L sodium sulfate) to the dyebath to promote even dye uptake.[4]
-
Prepare a 1% stock solution of this compound by dissolving 1 gram of dye in 100 mL of hot deionized water.[3]
-
Add the required amount of dye stock solution to the dyebath to achieve the desired depth of shade.
2. Dyeing Process:
-
Adjust the initial pH of the dyebath. For premetallized dyes like Acid Black 132, a starting pH of 6-7 is often recommended.[3] This can be achieved using acetic acid or ammonium (B1175870) acetate.[6]
-
Immerse the wetted substrate into the cold dyebath.
-
Gradually raise the temperature of the dyebath to 50-60°C and hold for 15 minutes.[3]
-
Continue to raise the temperature to the boil (85-100°C) over 30-45 minutes.[3]
-
During this time, the pH can be gradually lowered to a final value of 4.5-5.5 by adding a dilute solution of formic or acetic acid.[3] This increase in acidity protonates the amino groups in the fiber, creating positive sites for the anionic dye to bind ionically.[6][7]
-
Continue dyeing at the boil for 45-60 minutes to ensure full dye penetration and fixation.[7]
3. Rinsing and Finishing:
-
After dyeing, allow the dyebath to cool gradually before removing the substrate.
-
Rinse the dyed material thoroughly with cold water until the water runs clear to remove any unfixed surface dye.
-
Wash the substrate in a warm solution containing a non-ionic detergent, then rinse again.
-
Squeeze excess water from the substrate and allow it to air dry.
Visualized Workflows and Relationships
The following diagrams, generated using Graphviz, illustrate the key processes and relationships described in this guide.
References
Unlocking New Frontiers: A Technical Guide to the Potential Research Applications of C.I. Acid Black 132
For Researchers, Scientists, and Drug Development Professionals
Introduction: C.I. Acid Black 132, a premetallized 1:2 chromium(III)-azo complex dye, has long been a staple in the textile industry for its robust dyeing properties on protein and polyamide fibers.[1] Its deep black shade and high fastness are well-documented. However, the inherent chemical functionalities of this dye—a complex metal center and a photoactive azo backbone—suggest a vast, largely unexplored potential for its application in cutting-edge research areas far beyond traditional dyeing. This technical guide explores hypothetical yet scientifically grounded applications of this compound in biomedical research and materials science, providing detailed experimental frameworks to stimulate further investigation.
While this compound is cataloged by some suppliers as a fluorescent dye, there is a notable absence of published data regarding its specific photophysical properties, such as excitation and emission spectra, quantum yield, and photostability.[2][3] The applications proposed herein are based on the known activities of analogous metal-complex and azo dyes and represent a forward-looking perspective on the untapped potential of this compound.
Core Physicochemical Properties of this compound
A foundational understanding of the physicochemical properties of this compound is essential for developing new applications.
| Property | Value | Reference(s) |
| IUPAC Name | disodium;chromium(3+);1-[[5-[(2-methoxyphenyl)diazenyl]-2-oxidophenyl]diazenyl]naphthalen-2-olate;3-oxido-4-[(2-oxidonaphthalen-1-yl)diazenyl]naphthalene-1-sulfonate | |
| Synonyms | This compound | |
| CAS Number | 12219-02-2, 27425-58-7 | |
| Molecular Formula | C₄₃H₂₇CrN₆Na₂O₈S | |
| Molecular Weight | 885.8 g/mol | [4] |
| Classification | Metal-Complex Azo Dye (1:2 Chromium(III) Complex) | |
| Maximum Absorption (λmax) | 580 nm | |
| Physical State | Solid Powder | |
| Solubility | Water Soluble | |
| Stability | Stable under normal storage conditions. | |
| Incompatibilities | Strong oxidizing agents, strong acids, and strong alkalis. |
Proposed Research Application 1: Photosensitizer in Photodynamic Therapy (PDT)
Concept: The azo group in this compound, when excited by light of a specific wavelength, could potentially generate reactive oxygen species (ROS) from molecular oxygen. This property is the cornerstone of photodynamic therapy, a minimally invasive cancer treatment.[4][5][6][7][8] The chromium center may influence the triplet state lifetime, potentially enhancing ROS generation.
Proposed Signaling Pathway in PDT:
Caption: Proposed mechanism of this compound (AB132) in photodynamic therapy.
Hypothetical Quantitative Data for a Generic Metal-Complex Azo Dye in PDT:
| Parameter | Hypothetical Value | Significance |
| Singlet Oxygen Quantum Yield (ΦΔ) | 0.45 | Efficiency of ROS production. |
| Molar Extinction Coefficient (ε) at λmax | 35,000 M⁻¹cm⁻¹ | Light absorption efficiency. |
| Phototoxicity (IC50) with Light | 5 µM | Concentration for 50% cell death. |
| Dark Toxicity (IC50) without Light | > 100 µM | Biocompatibility in the absence of light. |
Experimental Protocol: Evaluation of this compound as a Photosensitizer
-
Cell Culture: Culture a relevant cancer cell line (e.g., HeLa) in appropriate media to 80% confluency in 96-well plates.
-
Incubation: Treat cells with varying concentrations of this compound (e.g., 0.1 to 100 µM) for 24 hours in the dark. Include a no-dye control.
-
Irradiation: Wash cells with phosphate-buffered saline (PBS). Add fresh media and irradiate with a light source centered around 580 nm (the λmax of the dye) at a specific energy density (e.g., 10 J/cm²). Maintain a parallel plate in the dark to assess dark toxicity.
-
Viability Assay (MTT): After 24 hours post-irradiation, add MTT reagent to each well and incubate for 4 hours. Solubilize the formazan (B1609692) crystals with DMSO and measure absorbance at 570 nm.
-
ROS Detection: In a separate experiment, load cells with a ROS-sensitive fluorescent probe (e.g., DCFH-DA) before irradiation. Measure the fluorescence intensity immediately after light exposure to quantify ROS production.
Proposed Research Application 2: Colorimetric and Fluorescent Biosensor
Concept: The azo bond of this compound is susceptible to reductive cleavage. In hypoxic environments, often found in solid tumors, cellular reductases could break the azo bond, leading to a change in the molecule's absorption and potentially "turning on" fluorescence. This could be harnessed for developing a hypoxia-selective imaging probe.[9] Additionally, the metal-complexing nature of the dye could be exploited for the colorimetric detection of specific metal ions or other analytes that interact with the chromium center.[10][11][12][13][14]
Logical Workflow for Biosensor Development:
Caption: Workflow for developing this compound as a biosensor.
Hypothetical Quantitative Data for an Azo-Dye Based Fluorescent Hypoxia Probe:
| Parameter | Hypothetical Value | Significance |
| Excitation/Emission (Parent Dye) | 580 nm / No emission | Quenched state before activation. |
| Excitation/Emission (Cleaved Product) | 480 nm / 525 nm | "Turned-on" fluorescent signal. |
| Fluorescence Quantum Yield (Cleaved) | 0.6 | Brightness of the fluorescent signal. |
| Limit of Detection (LoD) for Reductase | 50 nM | Sensitivity of the sensor. |
Experimental Protocol: Testing this compound as a Hypoxia Sensor
-
Spectroscopic Characterization: Record the absorbance and fluorescence spectra of this compound in PBS. Excite at various wavelengths to identify any native fluorescence.
-
In Vitro Reduction Assay: Incubate this compound (e.g., 10 µM) with a reducing agent like sodium dithionite (B78146) or a purified azoreductase enzyme in an anaerobic chamber. Monitor the changes in absorbance and fluorescence over time.
-
Cellular Imaging under Hypoxia:
-
Culture cells (e.g., A549 lung cancer cells) on glass-bottom dishes.
-
Incubate the cells with this compound (e.g., 5 µM) for 2-4 hours.
-
Induce hypoxia by placing the cells in a hypoxic chamber (e.g., 1% O₂).
-
Image the cells using a fluorescence microscope at various time points, using appropriate filter sets for the potential cleaved product. Compare with cells grown under normoxic conditions.
-
Proposed Research Application 3: Component of a Theranostic Nanoparticle System
Concept: this compound can be encapsulated within or conjugated to the surface of biocompatible nanoparticles (e.g., PLGA, silica).[12][15][16][17][18][19] These dye-loaded nanoparticles could serve as a platform for targeted drug delivery. The dye could act as an imaging agent for tracking the nanoparticles, and if it possesses PDT properties, it could also serve as a therapeutic agent upon light activation.
Experimental Workflow for Nanoparticle Formulation and Testing:
Caption: Workflow for developing a this compound-based theranostic nanoparticle.
Hypothetical Quantitative Data for a Dye-Drug Nanoparticle System:
| Parameter | Hypothetical Value | Significance |
| Nanoparticle Size (Diameter) | 120 nm | Influences biodistribution and cellular uptake. |
| Zeta Potential | -25 mV | Indicates colloidal stability. |
| Dye Loading Efficiency | 85% | Amount of dye successfully incorporated. |
| Drug Release at pH 5.5 (24h) | 60% | Drug release in acidic tumor microenvironment. |
Experimental Protocol: Formulation and In Vitro Testing of this compound-Loaded Nanoparticles
-
Nanoparticle Formulation (Emulsion-Solvent Evaporation Method for PLGA):
-
Dissolve PLGA and this compound in an organic solvent (e.g., dichloromethane).
-
Emulsify this organic phase in an aqueous solution containing a surfactant (e.g., PVA).
-
Evaporate the organic solvent to allow for nanoparticle formation.
-
Wash and collect the nanoparticles by centrifugation.
-
-
Characterization:
-
Measure the size and zeta potential using dynamic light scattering (DLS).
-
Quantify the dye loading by dissolving a known amount of nanoparticles and measuring the dye's absorbance.
-
-
Cellular Uptake Studies:
-
Incubate cancer cells with the dye-loaded nanoparticles.
-
At various time points, wash the cells and visualize the internalized nanoparticles using fluorescence or confocal microscopy.
-
-
Therapeutic Efficacy:
-
If a drug is co-loaded, perform a cell viability assay (e.g., MTT) to assess the combined chemotherapeutic effect.
-
If evaluating for PDT, follow the irradiation and viability assessment protocol described in Application 1.
-
Proposed Research Application 4: Antimicrobial Agent
Concept: Metal complexes of azo dyes have demonstrated antibacterial properties.[2][10][20][21][22] The coordinated chromium in this compound and the azo structure itself may inhibit bacterial growth by interfering with essential cellular processes.
Hypothetical Quantitative Data for Antibacterial Activity:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
| Staphylococcus aureus (Gram-positive) | 64 µg/mL |
| Escherichia coli (Gram-negative) | 128 µg/mL |
Experimental Protocol: Assessment of Antibacterial Activity
-
Bacterial Strains: Use standard strains of Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.
-
Broth Microdilution Method for MIC:
-
Prepare a two-fold serial dilution of this compound in Mueller-Hinton broth in a 96-well plate.
-
Inoculate each well with a standardized bacterial suspension.
-
Incubate for 18-24 hours at 37°C.
-
The MIC is the lowest concentration of the dye that visibly inhibits bacterial growth.
-
-
Disk Diffusion Assay:
-
Spread a bacterial lawn on an agar (B569324) plate.
-
Place sterile paper disks impregnated with different concentrations of this compound onto the agar.
-
Incubate for 18-24 hours at 37°C.
-
Measure the diameter of the zone of inhibition around each disk.
-
Safety and Biocompatibility Considerations
A critical aspect for any of the proposed biological applications is the assessment of the biocompatibility of this compound, particularly due to its chromium content. While trivalent chromium (Cr(III)) is an essential trace element, hexavalent chromium (Cr(VI)) is a known carcinogen.[23][24][25][26] this compound contains Cr(III). However, comprehensive cytotoxicity and genotoxicity studies are mandatory.
Initial Biocompatibility Assessment Workflow:
Caption: Initial workflow for assessing the biocompatibility of this compound.
This compound possesses a unique combination of a metal-complex core and an azo dye structure that makes it a compelling candidate for a variety of advanced research applications. While its traditional role has been in the textile industry, this guide proposes its exploration as a photosensitizer for photodynamic therapy, a stimuli-responsive biosensor, a component in theranostic nanoparticles, and an antimicrobial agent. The provided hypothetical data and detailed experimental protocols are intended to serve as a robust starting point for researchers to unlock the full potential of this versatile molecule. Significant further research, particularly in characterizing its photophysical properties and ensuring its biocompatibility, is essential to transition these potential applications from concept to reality.
References
- 1. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 2. jgu.garmian.edu.krd [jgu.garmian.edu.krd]
- 3. A Sensor Array for the Nanomolar Detection of Azo Dyes in Water. (2020) | Joshua Tropp | 40 Citations [scispace.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. An azo dye for photodynamic therapy that is activated selectively by two-photon excitation - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. Current evidence and applications of photodynamic therapy in dermatology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Photodynamic Therapy: From the Basics to the Current Progress of N-Heterocyclic-Bearing Dyes as Effective Photosensitizers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. [Biocompatibility of a chromium-cobalt alloy studied in vitro] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. irejournals.com [irejournals.com]
- 11. mdpi.com [mdpi.com]
- 12. chemrxiv.org [chemrxiv.org]
- 13. chemrxiv.org [chemrxiv.org]
- 14. A fluorescent colorimetric azo dye based chemosensor for detection of S2− in perfect aqueous solution and its application in real sample analysis and building a molecular logic gate - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 15. m.youtube.com [m.youtube.com]
- 16. researchgate.net [researchgate.net]
- 17. biorxiv.org [biorxiv.org]
- 18. benchchem.com [benchchem.com]
- 19. researchgate.net [researchgate.net]
- 20. New Cation Sensors Based on Eugenol-Derived Azo Dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Metal complexes of Proline-Azo Dyes, Synthesis, Characterization, Dying Performance and Antibacterial Activity Studies – Oriental Journal of Chemistry [orientjchem.org]
- 22. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 23. Carcinogenicity of chromium and chemoprevention: a brief update - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Mutagenic and carcinogenic actions of chromium and its compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 25. tandfonline.com [tandfonline.com]
- 26. Mechanisms of Chromium-Induced Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Dyeing Nylon with C.I. Acid Black 132
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive protocol for the dyeing of nylon (polyamide) fibers with C.I. Acid Black 132. This compound is a premetallized 1:2 chromium-azo complex acid dye, recognized for producing deep black shades with commendable wash and light fastness.[1][2] The successful application of this dye is contingent upon precise control of key parameters such as pH, temperature, and the use of appropriate auxiliary agents.[3][4] These notes are intended for laboratory-scale applications and can be adapted for various research purposes.
Data Presentation
The following tables summarize the recommended parameters and their effects on the dyeing process, synthesized from established principles of polyamide dyeing with acid dyes.
Table 1: Key Parameters for Exhaust Dyeing of Nylon with this compound
| Parameter | Recommended Value | Purpose/Effect |
| Dye Concentration | 1.0 - 4.0% (o.w.f.)¹ | Higher concentrations are required for deep black shades.[3] |
| Liquor Ratio | 20:1 to 40:1 | Ensures even dye distribution and prevents fabric creasing.[1][2] |
| Initial pH | 6.0 - 7.0 | Promotes controlled initial dye uptake and leveling.[3][5] |
| Final Dyeing pH | 4.5 - 5.5 | Ensures protonation of nylon's amino groups for strong ionic bonding with the anionic dye, leading to high exhaustion.[1][3] |
| Initial Temperature | 40 - 50°C | Allows for even wetting and penetration of auxiliary agents before dye is added.[1][2] |
| Final Dyeing Temperature | 90 - 100°C | Promotes fiber swelling, dye diffusion, and fixation.[1] |
| Dyeing Time | 45 - 60 minutes at final temp. | Provides sufficient time for dye penetration and fixation.[1][2] |
| Leveling Agent | 1.0 - 2.0% (o.w.f.) | Controls the rate of dye absorption to prevent unevenness (streaking/patchiness).[2][6] |
| pH Control Agent | Acetic Acid or Formic Acid | Used to gradually lower the pH of the dyebath.[1][5] |
¹o.w.f. = on the weight of fiber
Table 2: Parameters for Optional After-Treatment to Enhance Wash Fastness
| Parameter | Recommended Value | Purpose/Effect |
| Fixing Agent Type | Cationic Fixing Agent or Syntan/Cationic System | Improves wet fastness by forming a less soluble complex with the dye on the fiber surface.[1] |
| Fixing Agent Conc. | 1.0 - 2.0% (o.w.f.) | Effective concentration for improving fastness properties.[1] |
| Treatment Temperature | 60 - 80°C | Optimal temperature for the fixation reaction.[1][2] |
| Treatment Time | 15 - 30 minutes | Allows for complete reaction between the fixing agent and the dye.[1] |
| Treatment pH | 4.0 - 4.5 | Acidic conditions facilitate the action of many fixing agents.[1] |
Experimental Protocols
Protocol 1: Standard Exhaust Dyeing of Nylon
This protocol details a standard laboratory procedure for dyeing a pre-scoured nylon fabric sample.
1. Materials and Reagents:
-
Nylon fabric (pre-scoured to remove impurities)
-
This compound
-
Anionic leveling agent[2]
-
Acetic acid (or formic acid) for pH adjustment
-
Deionized water
-
Laboratory dyeing apparatus (e.g., beaker dyeing machine, shaking water bath)
2. Procedure:
-
Dye Bath Preparation:
-
Dyeing Process:
-
Introduce the pre-wetted nylon fabric into the dyebath at 40°C.[1]
-
Agitate for 10 minutes to ensure even penetration of the leveling agent.
-
Add the pre-dissolved this compound dye (e.g., 2% o.w.f.) to the dyebath.[1]
-
Raise the temperature of the dyebath to 98-100°C at a controlled rate of 1.5-2°C per minute.[2][3]
-
Simultaneously, begin a gradual addition of acetic acid to slowly lower the pH to a final value between 4.5 and 5.5.[5]
-
Maintain the dyeing at 98-100°C for 45-60 minutes, ensuring gentle agitation for even dyeing.[1]
-
-
Rinsing and Drying:
Protocol 2: After-Treatment for Enhanced Wash Fastness
This optional protocol is performed after the dyeing process to maximize the wet fastness properties of the dyed fabric.
1. Materials and Reagents:
-
Dyed nylon fabric (rinsed)
-
Cationic fixing agent (or a synthetic tanning agent - syntan)[1]
-
Formic acid for pH adjustment
-
Deionized water
2. Procedure:
-
Fixing Bath Preparation:
-
Fixation Process:
-
Final Rinsing and Drying:
-
Remove the fabric from the fixing bath.
-
Rinse thoroughly with cold water to remove any residual fixing agent.[1]
-
Dry the fabric.
-
Visualized Workflows
The following diagrams illustrate the logical flow of the experimental protocols described above.
Caption: Standard experimental workflow for dyeing nylon.
Caption: Workflow for optional after-treatment of dyed nylon.
References
Application Notes and Protocols for Staining Silk Fabrics with C.I. Acid Black 132
For Researchers, Scientists, and Drug Development Professionals
Introduction
C.I. Acid Black 132 is a pre-metallized 1:2 chromium-complex azo dye utilized for achieving deep black shades with high fastness on protein and polyamide fibers such as silk, wool, and nylon.[1][2] Its structure, which incorporates a central chromium ion coordinated with two azo dye molecules, imparts excellent stability, leading to superior light and wash fastness properties.[3] Acid dyes are anionic and form strong ionic bonds with the protonated amino groups in the silk fibroin protein under acidic conditions, making pH a critical parameter in the dyeing process.[4] These application notes provide detailed protocols for the laboratory-scale staining of silk fabrics with this compound, along with expected performance data.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented below for reference.
| Property | Value |
| C.I. Name | Acid Black 132 |
| CAS Number | 12219-02-2[1][5] |
| Molecular Formula | C₄₃H₂₇CrN₆Na₂O₈S[1][5] |
| Molecular Weight | 885.8 g/mol [1] |
| Dye Classification | 1:2 Chromium-Complex Azo Dye[1][5] |
| Solubility | Soluble in water[5] |
| Maximum Absorption (λmax) | 580 nm[5] |
Experimental Data
Colorimetric and Fastness Properties
Quantitative data for this compound specifically on silk fabric is not extensively available in published literature. However, the following tables summarize representative colorimetric values for black acid dyes on silk and the expected color fastness ratings for high-performance 1:2 metal-complex acid dyes on protein fibers. These values serve as a baseline for experimental work.
Table 1: Representative CIELAB Color Coordinates for Black Acid Dye on Silk Fabric
The CIELAB system describes color in a three-dimensional space: L* represents lightness (0=black, 100=white), a* represents the green-red axis, and b* represents the blue-yellow axis.[6][7]
| Parameter | Representative Value |
| L | 22.45 |
| a | 10.34 |
| b* | 12.72 |
| (Note: Data is based on a study of black acid dyes on silk and should be considered representative.[8]) |
Table 2: Expected Color Fastness Ratings for this compound on Silk
Fastness is graded on a scale of 1 to 5, where 5 indicates excellent fastness and 1 indicates poor fastness.[9] Pre-metallized acid dyes are known for their high fastness properties.[3]
| Fastness Property | Expected Rating | Test Method (Example) |
| Light Fastness | 5 - 6 | ISO 105-B02 |
| Washing Fastness | 4 - 5 | ISO 105-C06 |
| Rubbing Fastness (Dry) | 4 - 5 | ISO 105-X12 |
| Rubbing Fastness (Wet) | 4 | ISO 105-X12 |
| (Note: These are typical ratings for 1:2 metal-complex dyes on protein fibers and serve as an expected performance benchmark.[2][3]) |
Experimental Protocols
Materials and Reagents
-
Silk fabric (degummed and scoured)
-
This compound (dye powder)
-
Glacial Acetic Acid (CH₃COOH) or Formic Acid (HCOOH)
-
Sodium Sulfate (Na₂SO₄), anhydrous (leveling agent)
-
Non-ionic detergent
-
Deionized water
-
Laboratory-scale dyeing apparatus (e.g., beaker dyer, shaking water bath)
-
Glassware (beakers, graduated cylinders)
-
Stirring rods
-
pH meter or pH indicator strips
Protocol 1: Standard Laboratory Exhaust Dyeing of Silk Fabric
This protocol describes a standard procedure for dyeing silk fabric to achieve a deep black shade.
1. Fabric Preparation:
-
Begin with "Ready for Dyeing" (RFD) silk fabric. If using raw silk, a pre-treatment "degumming" step is required to remove sericin.[10]
-
To ensure level dyeing, thoroughly wet the silk fabric in a bath of deionized water containing 1 g/L of a non-ionic detergent at 40-50°C for 15 minutes.
-
Gently squeeze the fabric to remove excess water before dyeing.
2. Dye Stock Solution Preparation (1% w/v):
-
Accurately weigh 1.0 g of this compound powder.
-
Make a smooth paste with a small amount of hot deionized water.
-
Gradually add more hot water, stirring continuously, until the dye is fully dissolved. Bring the final volume to 100 mL.
3. Dye Bath Preparation:
-
Set the liquor-to-goods ratio (M:L), for example, 40:1 (40 mL of water for every 1 g of fabric).
-
Fill the dyeing vessel with the calculated volume of deionized water and begin heating.
-
Add Sodium Sulfate (e.g., 10% on weight of fabric, o.w.f) to the bath. This acts as a leveling agent to promote even dye uptake.[11]
-
Add the required volume of the dye stock solution for the desired shade depth (e.g., for a 2% o.w.f. shade on 5 g of silk, add 10 mL of the 1% stock solution).
-
Stir the dye bath thoroughly to ensure homogeneity.
4. Dyeing Procedure:
-
Introduce the pre-wetted silk fabric into the dye bath at a starting temperature of 40°C.[11]
-
Agitate the fabric gently for 10 minutes to allow for initial dye migration.
-
Slowly add acetic acid to the dye bath to adjust the pH to approximately 4.5 - 5.5.[12]
-
Raise the temperature of the dye bath to 85-90°C at a controlled rate (e.g., 1.5-2°C per minute).[13]
-
Maintain the dyeing temperature at 85-90°C for 60 minutes, ensuring continuous gentle agitation of the fabric.[13]
-
After 60 minutes, allow the dye bath to cool down to approximately 50°C before removing the fabric.
5. Post-Dyeing Treatment:
-
Remove the silk fabric from the dye bath.
-
Rinse the fabric thoroughly with cold running water until the water runs clear.
-
Perform a soaping wash with 1 g/L non-ionic detergent at 50°C for 15 minutes to remove any unfixed surface dye.
-
Rinse the fabric again with cold water.
-
Gently squeeze out excess water and allow the fabric to air dry away from direct sunlight.
Visualizations
Experimental Workflow
The following diagram illustrates the key steps in the laboratory protocol for staining silk fabric with this compound.
Dye-Fiber Interaction
This diagram illustrates the chemical principle of acid dyeing, showing the ionic interaction between the anionic dye molecule and the cationic sites on the silk fibroin polymer chain in an acidic environment.
References
- 1. This compound | 12219-02-2 | Benchchem [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Metal-complex dyes | CoLab [colab.ws]
- 4. theasengineers.com [theasengineers.com]
- 5. benchchem.com [benchchem.com]
- 6. CIELAB color space - Wikipedia [en.wikipedia.org]
- 7. What Is CIELAB Color Space? - HunterLab Horizons Blog | HunterLab [hunterlab.com]
- 8. thepharmajournal.com [thepharmajournal.com]
- 9. mdpi.com [mdpi.com]
- 10. textilelearner.net [textilelearner.net]
- 11. My Textile Notes: Dyeing of Silk with Acid Dyes [mytextilenotes.blogspot.com]
- 12. snsilk.com [snsilk.com]
- 13. textilecoach.net [textilecoach.net]
Application Notes and Protocols for C.I. Acid Black 132 in Histological Staining
For Researchers, Scientists, and Drug Development Professionals
Introduction
C.I. Acid Black 132 is a water-soluble, anionic dye that demonstrates potential, though not traditionally documented, for use in histological staining.[1] As an acid dye, it possesses an affinity for basic tissue components that are positively charged at an acidic pH, such as cytoplasm and collagen.[1] This interaction is primarily due to the ionic bonding between the negatively charged sulfonic acid groups of the dye and the positively charged amino groups of proteins within the tissue.[1] These characteristics suggest its utility as a cytoplasmic and connective tissue counterstain in various histological applications.[1] This document provides detailed, albeit hypothetical, application notes and protocols to serve as a foundational guide for researchers exploring the use of this compound in their work. These protocols are intended as a starting point and will likely require optimization for specific research applications.[1]
Chemical Properties of this compound
| Property | Description |
| C.I. Name | Acid Black 132 |
| CAS Number | 12219-02-2 |
| Molecular Formula | C₄₃H₂₇CrN₆Na₂O₈S |
| Dye Class | Acid Dye, 1:2 Chromium Complex |
| Solubility | Water Soluble |
Source: PubChem CID 160148[1]
Hypothetical Application: A Trichrome-Like Staining Method for Collagen
Based on the principles of acid dye staining, this compound can be hypothetically employed as a substitute for aniline (B41778) blue or fast green FCF in a Masson's Trichrome-like staining protocol to differentiate collagen from other tissue elements.[1] In this proposed method, nuclei are first stained with an iron hematoxylin (B73222), followed by a red cytoplasmic counterstain. A polyacid solution is then used to decolorize the connective tissue, which is subsequently stained with this compound.
Principle of Staining
In an acidic environment, tissue proteins become positively charged.[2] As an anionic dye, this compound binds to these positively charged sites. The differentiation in staining is achieved through the sequential use of dyes with different molecular weights and affinities, along with a polyacid treatment (e.g., phosphomolybdic/phosphotungstic acid), which acts as a decolorizing agent for certain tissue components, allowing for subsequent staining with the collagen-specific dye.[1]
Experimental Protocol: Modified Trichrome Stain
This protocol is an adaptation of the Masson's Trichrome stain.[1]
Solutions Required:
-
Weigert's Iron Hematoxylin: (Standard formulation)
-
Biebrich Scarlet-Acid Fuchsin Solution: (Standard formulation)
-
Phosphomolybdic/Phosphotungstic Acid Solution: 5% aqueous solution
-
This compound Staining Solution: 0.5% this compound in 1% acetic acid. This concentration is hypothetical and may require optimization.[1]
-
1% Acetic Acid Solution: For rinsing.
Staining Procedure:
-
Deparaffinize and rehydrate tissue sections to distilled water.
-
Nuclear Staining: Stain in Weigert's iron hematoxylin for 10 minutes.[1]
-
Wash in running tap water for 10 minutes.[1]
-
Cytoplasmic Staining: Stain in Biebrich scarlet-acid fuchsin solution for 5 minutes.[1]
-
Rinse in distilled water.[1]
-
Differentiation: Place slides in 5% phosphomolybdic/phosphotungstic acid solution for 10-15 minutes.[1]
-
Collagen Staining: Without rinsing, transfer slides directly to the this compound staining solution for 5-10 minutes.[1]
-
Rinse in 1% acetic acid solution.
-
Dehydrate through graded alcohols, clear in xylene, and mount with a permanent mounting medium.
Expected Results:
-
Nuclei: Black
-
Cytoplasm, Muscle, Erythrocytes: Red
-
Collagen: Black
Quantitative Data Analysis
For research applications, quantitative analysis of stained sections can provide objective data. For collagen staining, this can involve measuring the area of black-stained collagen relative to the total tissue area using image analysis software. The following table is an illustrative example of how such data could be presented.
| Treatment Group | Total Tissue Area (μm²) | Collagen Area (μm²) | % Collagen |
| Control | 500,000 | 100,000 | 20% |
| Treatment A | 510,000 | 153,000 | 30% |
| Treatment B | 490,000 | 73,500 | 15% |
Visualizations
Experimental Workflow
The following diagram outlines the hypothetical workflow for the modified trichrome-like staining protocol using this compound.
Caption: Hypothetical workflow for a trichrome-like stain using this compound.
Signaling Pathway Context
Acid dyes like this compound are expected to stain extracellular matrix (ECM) components such as collagen.[1] The ECM plays a crucial role in cell signaling by interacting with cell surface receptors, such as integrins, which in turn can activate intracellular signaling cascades like the Focal Adhesion Kinase (FAK) pathway, influencing cell survival, proliferation, and migration.
Caption: Simplified Collagen-Integrin signaling pathway.
References
Application Notes and Protocols: C.I. Acid Black 132 as a Counterstain in Trichrome Staining
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The use of C.I. Acid Black 132 as a counterstain in trichrome staining is not a widely documented or standard histological practice.[1] The following application notes and protocols are presented for research and development purposes and are based on the general principles of acid dye staining.[1][2] These guidelines should be considered a foundational starting point, requiring further optimization and validation for specific experimental contexts.[1][2]
Introduction
This compound is a water-soluble, anionic dye belonging to the 1:2 chromium complex class.[1][2] In histological applications, acid dyes are utilized for their affinity for basic tissue components, such as cytoplasm and collagen, which are positively charged at an acidic pH.[1] The staining mechanism relies on the ionic bonding between the negatively charged sulfonic acid groups of the dye and the positively charged amino groups of proteins within the tissue.[1] This property suggests the potential of this compound as a cytoplasmic and connective tissue counterstain, particularly as a substitute for aniline (B41778) blue or fast green FCF in trichrome staining methods to differentiate collagen from other tissue elements.[1]
Principle of Staining in a Trichrome Method
Trichrome stains are differential staining techniques that utilize three dyes to distinguish between nuclei, cytoplasm, and connective tissue fibers, primarily collagen. The general principle involves the sequential application of dyes with different molecular weights and affinities for various tissue components. In a typical Masson's trichrome stain, a nuclear stain (e.g., Weigert's iron hematoxylin) is first applied. Subsequently, a red cytoplasmic stain (e.g., Biebrich scarlet-acid fuchsin) is used, which binds to both cytoplasm and collagen.[3] A key step involves treatment with a polyacid, such as phosphomolybdic or phosphotungstic acid. This acts as a decolorizer, removing the red dye from the collagen fibers due to their permeability, while the less permeable cytoplasm retains the red stain.[3] The polyacid also acts as a mordant, facilitating the binding of the subsequent, larger molecular weight collagen stain (traditionally aniline blue or fast green FCF) to the collagen fibers.[3] In this proposed application, this compound would serve as this final collagen stain.
Hypothetical Application: A Trichrome-like Staining Method
Based on the principles of trichrome staining, this compound can be hypothetically substituted for the traditional blue or green collagen stain to achieve a black staining of collagen fibers. This could provide a high-contrast alternative for visualization and digital image analysis.
Data Presentation
The following tables summarize the hypothetical parameters for the staining solutions and the proposed staining protocol. These values are suggested starting points and will likely require optimization.
Table 1: Staining Solution Preparation
| Solution Component | Formulation | Purpose |
| Weigert's Iron Hematoxylin (B73222) | Standard formulation (Equal parts Solution A and Solution B) | Nuclear Staining |
| Biebrich Scarlet-Acid Fuchsin | Standard formulation | Cytoplasmic Staining |
| Phosphomolybdic/Phosphotungstic Acid | 5% aqueous solution | Differentiation and Mordanting |
| This compound Staining Solution | 0.5% this compound in 1% aqueous acetic acid | Collagen Staining |
| 1% Acetic Acid | 1 mL glacial acetic acid in 99 mL distilled water | Rinsing and color enhancement |
Table 2: Hypothetical Staining Protocol Timings
| Step | Reagent | Time |
| 1 | Deparaffinization and Rehydration | Standard |
| 2 | Weigert's Iron Hematoxylin | 10 minutes |
| 3 | Biebrich Scarlet-Acid Fuchsin | 5 minutes |
| 4 | 5% Phosphomolybdic/Phosphotungstic Acid | 10-15 minutes |
| 5 | This compound Solution | 5-10 minutes |
| 6 | 1% Acetic Acid Rinse | 1 minute |
| 7 | Dehydration and Clearing | Standard |
Experimental Protocols
Important Safety Note: Always consult the Safety Data Sheet (SDS) for this compound and all other chemicals used in this protocol. Handle all reagents with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated area or under a fume hood.
Protocol 1: Hypothetical Trichrome-like Staining with this compound
This protocol is an adaptation of the Masson's Trichrome stain.
Solutions Required:
-
Weigert's Iron Hematoxylin: Prepare fresh by mixing equal parts of Weigert's Hematoxylin Solution A and Weigert's Ferric Chloride Solution B.
-
Biebrich Scarlet-Acid Fuchsin Solution: Standard formulation.
-
Phosphomolybdic/Phosphotungstic Acid Solution: 5% aqueous solution.
-
This compound Staining Solution: Dissolve 0.5 g of this compound in 100 mL of 1% aqueous acetic acid. This concentration is hypothetical and may require optimization.
-
1% Acetic Acid Solution: For rinsing.
Procedure:
-
Deparaffinize and Rehydrate: Deparaffinize tissue sections in xylene and rehydrate through graded alcohols (100%, 95%, 80%) to distilled water.[4]
-
Nuclear Staining: Stain in freshly prepared Weigert's iron hematoxylin for 10 minutes.[1] Wash in running tap water for 10 minutes.[1]
-
Cytoplasmic Staining: Stain in Biebrich scarlet-acid fuchsin solution for 5 minutes.[1] Rinse in distilled water.[1]
-
Differentiation: Place slides in 5% phosphomolybdic/phosphotungstic acid solution for 10-15 minutes.[1] This step is critical for removing the red stain from the collagen.
-
Collagen Staining: Without rinsing, transfer slides directly to the this compound staining solution for 5-10 minutes.[1][4]
-
Rinsing: Rinse slides in 1% acetic acid solution for 1 minute.
-
Dehydration and Mounting: Dehydrate the sections rapidly through graded alcohols, clear in xylene, and mount with a synthetic resinous medium.
Expected Results:
-
Nuclei: Black
-
Cytoplasm, Muscle, Keratin: Red
-
Collagen: Black
Visualizations
Caption: Hypothetical workflow for a trichrome-like stain using this compound.
Caption: Logical relationships in the hypothetical this compound trichrome stain.
References
Application Notes: Forensic Analysis of Textile Fibers Dyed with C.I. Acid Black 132
Introduction
C.I. Acid Black 132 is a pre-metallized 1:2 chromium(III)-azo complex acid dye.[1] This class of dyes is known for producing deep black shades with excellent wash and light fastness, making them suitable for high-performance textiles such as polyamide (nylon) and protein fibers (wool and silk).[1][2][3] In forensic science, the analysis of textile fibers is a crucial form of trace evidence that can link a suspect to a victim or a crime scene.[4] The dye present on a fiber provides an additional layer of specificity beyond the fiber's morphological and chemical characteristics, aiding in the discrimination between fibers that may appear visually similar.[5] These application notes provide an overview of the forensic analysis of textile fibers dyed with this compound.
Chemical and Physical Properties
A fundamental understanding of the chemical and physical properties of this compound is essential for its forensic analysis.
| Property | This compound |
| C.I. Name | Acid Black 132 |
| CAS Number | 12219-02-2 |
| Molecular Formula | C₄₃H₂₇CrN₆Na₂O₈S |
| Molecular Weight | 885.75 g/mol |
| Color | Black |
| Solubility | Soluble in water |
| Dye Class | Metal-complex azo dye |
Source:[2]
The presence of a chromium complex in its structure gives this compound high stability and fastness properties.[1] From a forensic perspective, this means the dye is less likely to degrade under environmental exposure, and its extraction may require specific solvents.
Forensic Examination Techniques
The forensic analysis of a questioned fiber suspected to be dyed with this compound would typically follow a multi-step approach, moving from non-destructive to destructive techniques.
-
Microscopy: Initial examination using comparison microscopy to determine the fiber's morphological characteristics (e.g., color, diameter, cross-sectional shape, presence of delustrants).
-
Microspectrophotometry (MSP): UV-Visible MSP is a key non-destructive technique for the objective comparison of fiber colors.[6] It measures the absorption spectrum of the dye within the fiber, providing a quantitative basis for color comparison.
-
Solvent Extraction: Destructive tests may be performed on a small portion of the fiber to extract the dye. The color of the extract and the effect of different solvents can be a point of comparison. For acid dyes, solvents like pyridine:water are often used for extraction.[7]
-
Chromatographic Analysis: If sufficient dye is extracted, techniques like Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Capillary Electrophoresis (CE) can be used to separate the dye components for further comparison.[6]
Logical Workflow for Forensic Fiber Examination
Caption: Logical workflow for the forensic examination of a questioned textile fiber.
Experimental Protocols
Protocol 1: Microscopic Examination and Microspectrophotometry (MSP)
Objective: To non-destructively characterize the morphological features and color of a single textile fiber.
Materials:
-
Comparison microscope
-
Microspectrophotometer (MSP) with a visible light source
-
Glass microscope slides and coverslips
-
Mounting medium (e.g., Permount)
Procedure:
-
Mounting: Place the questioned fiber and a known reference fiber (if available) on a clean glass slide. Add a drop of mounting medium and cover with a coverslip.
-
Microscopic Examination:
-
Examine the fibers under a comparison microscope.
-
Record morphological characteristics such as color, diameter, cross-sectional shape (if possible), and the presence of any delustering particles.
-
Compare the questioned fiber directly with the known fiber.
-
-
Microspectrophotometry:
-
Calibrate the MSP instrument according to the manufacturer's instructions.
-
Obtain the visible absorption spectrum of a clean, representative area of the questioned fiber.
-
Obtain the visible absorption spectrum of the known reference fiber under the same conditions.
-
Compare the resulting spectra for similarities in λmax (wavelength of maximum absorbance) and overall spectral shape.
-
Protocol 2: Solvent Extraction of this compound from a Single Fiber
Objective: To extract the dye from a single fiber for subsequent comparative analysis. This is a destructive technique.
Materials:
-
Small sample of the questioned fiber (a few millimeters)
-
Spot plate or a small vial
-
Micropipettes
-
Solvents:
-
Pyridine:water (e.g., 50:50 v/v)
-
Other solvents for comparison (e.g., dilute ammonia, acetic acid)
-
-
Heating block or water bath
Procedure:
-
Place the fiber segment into a well of a spot plate or a small vial.
-
Add a small, measured volume (e.g., 10-20 µL) of the pyridine:water extraction solvent.
-
Gently heat the solvent (e.g., to 60-80°C) for a set period (e.g., 15-30 minutes) to facilitate dye extraction.
-
Observe and record the color of the resulting extract.
-
If sufficient fiber is available, repeat the process with other solvents to create a profile of the dye's solubility.
-
The extract can then be used for comparative chemical analysis, such as TLC.
Experimental Workflow for Acid Dye Analysis from a Single Fiber
Caption: Experimental workflow for the analysis of an acid dye from a single fiber.
Quantitative Data
The dyeing of polyamide fibers like nylon with acid dyes is highly dependent on the pH of the dyebath.[3] An acidic environment is necessary to protonate the amino groups in the fiber, creating positive sites for the anionic dye molecules to bind.[1]
Table 1: Effect of Dyebath pH on this compound Uptake on Polyamide
| pH | Temperature (°C) | Time (min) | Expected Dye Exhaustion (%) | Observations |
| 7.0 | 98 | 60 | 60-70 | Slower dye uptake, good leveling |
| 6.0 | 98 | 60 | 75-85 | Increased rate of exhaustion |
| 5.0 | 98 | 60 | 90-95 | High exhaustion, risk of unlevel dyeing |
| 4.0 | 98 | 60 | >95 | Very rapid exhaustion, high risk of unlevelness |
Note: This data is synthesized from established principles of polyamide dyeing with acid dyes, as specific experimental data for this compound was not available in the provided search results. The values should be considered a starting point for optimization. Source:[3]
This relationship between pH and dye uptake can be forensically relevant. For instance, variations in color depth along a fiber or between fibers could potentially be explained by inconsistencies in the original dyeing process.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Forensic Analysis of Textile Synthetic Fibers Using a FT-IR Spectroscopy Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. ojp.gov [ojp.gov]
Application Notes and Protocols for the Adsorption of C.I. Acid Dyes on Novel Materials
Introduction
This document provides detailed application notes and experimental protocols for the adsorption studies of C.I. Acid Black dyes, with a specific focus on providing representative data for C.I. Acid Black 1, a sulfonated azo dye, due to the limited availability of specific adsorption studies on C.I. Acid Black 132. These notes are intended for researchers, scientists, and professionals in drug development and environmental science who are engaged in the removal of textile dyes from aqueous solutions using novel adsorbent materials. Adsorption is a widely recognized, efficient, and economical method for the treatment of dye-containing wastewater.[1][2] The protocols outlined below cover adsorbent preparation, characterization, and the systematic evaluation of adsorption performance through batch, kinetic, and isotherm studies.
Data Presentation: Adsorption of C.I. Acid Black 1 on Various Adsorbents
The following table summarizes the quantitative data from various studies on the adsorption of C.I. Acid Black 1 on different novel and low-cost adsorbents. This allows for a clear comparison of their adsorption capacities and the optimal conditions for dye removal.
| Adsorbent Material | Maximum Adsorption Capacity (q_max, mg/g) | Optimal pH | Optimal Contact Time | Isotherm Model | Kinetic Model | Reference |
| Bentonite | 31.29 | Not Specified | Not Specified | Langmuir | Pseudo-second-order | [3] |
| Cerastoderma lamarcki Shell (CLS) | Not Specified | 2 | 60 min | Langmuir | Pseudo-second-order | [4] |
| L-histidine/Iron Oxide Magnetic Nanoparticles | 166.7 | 4 | ≤ 45 min | Langmuir | Pseudo-second-order | [1] |
| Raw Perlite (B1173460) | ~3.5 | Not Specified | Not Specified | Langmuir, Freundlich, Temkin, BET, Henderson, Smith | Not Specified | [5] |
| Expanded Perlite | ~3.5 | Not Specified | Not Specified | Langmuir, Freundlich, Temkin, BET, Henderson, Smith | Not Specified | [5] |
| Acacia concinna (Shikakai) | 3.21 x 10⁻⁴ (mol/g) | Not Specified | Not Specified | Langmuir | Pseudo-second-order | [6] |
Detailed Experimental Protocols
This section provides a comprehensive set of protocols for conducting adsorption studies of acid dyes.
Preparation and Characterization of Adsorbents
a) Preparation of Cerastoderma lamarcki Shell (CLS) Adsorbent [4]
-
Collect Cerastoderma lamarcki shells and wash them thoroughly with deionized water to remove impurities.
-
Dry the washed shells in an oven at 85°C for 12 hours.
-
Crush the dried shells into a fine powder using a hammer mill.
-
Sieve the powdered shells to a particle size of 70–250 μm.
b) Synthesis of L-histidine/Iron Oxide Magnetic Nanoparticles [1] Note: The specific synthesis protocol for these patented nanoparticles is not detailed in the public literature. A general co-precipitation method is outlined below.
-
Prepare aqueous solutions of an iron (II) salt (e.g., FeCl₂) and an iron (III) salt (e.g., FeCl₃) in a 1:2 molar ratio.
-
Add the iron salt solution to a basic solution (e.g., NaOH or NH₄OH) under vigorous stirring.
-
A black precipitate of iron oxide nanoparticles will form.
-
Wash the nanoparticles repeatedly with deionized water until the supernatant is neutral.
-
Resuspend the nanoparticles in an aqueous solution of L-histidine and stir for several hours to allow for surface functionalization.
-
Collect the L-histidine coated magnetic nanoparticles using a magnet and wash them with deionized water.
-
Dry the nanoparticles in an oven at a controlled temperature.
c) Adsorbent Characterization To understand the physicochemical properties of the novel adsorbents, the following characterization techniques are recommended:
-
Fourier-Transform Infrared Spectroscopy (FTIR): To identify the functional groups on the adsorbent surface.
-
Scanning Electron Microscopy (SEM): To observe the surface morphology and texture of the adsorbent.
-
Brunauer-Emmett-Teller (BET) Analysis: To determine the specific surface area, pore volume, and pore size distribution.
-
X-ray Diffraction (XRD): To analyze the crystalline structure of the adsorbent.
Batch Adsorption Experiments
Batch adsorption studies are performed to evaluate the effects of various parameters on the dye removal efficiency.
a) Preparation of Stock and Working Dye Solutions
-
Accurately weigh a specific amount of C.I. Acid Black dye powder.
-
Dissolve the dye in deionized water to prepare a stock solution of a known concentration (e.g., 1000 mg/L).
-
Prepare working solutions of desired concentrations by diluting the stock solution with deionized water.
b) General Batch Adsorption Procedure [1][4]
-
Add a known amount of the adsorbent (e.g., 0.1 g) to a series of flasks containing a fixed volume of dye solution (e.g., 50 mL) of a specific concentration.
-
Adjust the initial pH of the solutions to the desired values using 0.1 M HCl or 0.1 M NaOH.
-
Place the flasks in a shaker and agitate at a constant speed (e.g., 150 rpm) and temperature for a predetermined contact time.
-
After agitation, separate the adsorbent from the solution by centrifugation or filtration.
-
Determine the final concentration of the dye in the supernatant using a UV-Vis spectrophotometer at the maximum absorbance wavelength (λ_max) of the dye.
c) Calculation of Adsorption Capacity and Removal Efficiency The amount of dye adsorbed per unit mass of the adsorbent at equilibrium (q_e, in mg/g) is calculated using the following equation:
q_e = (C_0 - C_e) * V / m
The percentage of dye removal is calculated as:
Removal Efficiency (%) = ((C_0 - C_e) / C_0) * 100
Where:
-
C₀ and Cₑ are the initial and equilibrium concentrations of the dye (mg/L), respectively.
-
V is the volume of the dye solution (L).
-
m is the mass of the adsorbent (g).
Adsorption Kinetics and Isotherm Studies
a) Kinetic Studies
-
Add a fixed amount of adsorbent to a known volume and concentration of the dye solution at the optimal pH.
-
Agitate the mixture at a constant temperature.
-
Withdraw aliquots of the solution at different time intervals (e.g., 5, 10, 20, 30, 60, 120 minutes).
-
Analyze the dye concentration in each aliquot.
-
Fit the experimental data to kinetic models such as the pseudo-first-order and pseudo-second-order models to determine the rate of adsorption.[3][4]
b) Isotherm Studies
-
Prepare a series of dye solutions with varying initial concentrations.
-
Add a fixed amount of adsorbent to each solution.
-
Agitate the flasks until equilibrium is reached (determined from kinetic studies).
-
Measure the equilibrium concentration of the dye in each solution.
-
Fit the equilibrium data to isotherm models like the Langmuir and Freundlich models to describe the interaction between the dye and the adsorbent.[1][3]
Mandatory Visualizations
Experimental Workflow for Adsorption Studies
Caption: General experimental workflow for adsorption studies.
Logical Relationship in Adsorption Modeling
Caption: Logical flow of adsorption data modeling.
References
- 1. Convenient pH-responsive removal of Acid Black 1 by green l -histidine/iron oxide magnetic nanoadsorbent from water: performance and mechanistic studi ... - RSC Advances (RSC Publishing) DOI:10.1039/C8RA09279F [pubs.rsc.org]
- 2. Recent advances for dyes removal using novel adsorbents: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Data on the acid black 1 dye adsorbtion from aqueous solutions by low-cost adsorbent- Cerastoderma lamarcki shell collected from the northern coast of Caspian Sea - PMC [pmc.ncbi.nlm.nih.gov]
- 5. C.I. Acid Black 1 transfer from dilute solution to perlite framework in organic waste management - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Removal of acid black 1 by Acacia Concinna; adsorption kinetics, isotherm and thermodynamic study | Semantic Scholar [semanticscholar.org]
Laboratory-Scale Synthesis of C.I. Acid Black 132: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide for the laboratory-scale synthesis of C.I. Acid Black 132, a premetallized 1:2 chromium(III)-azo complex dye. The protocols outlined are based on established principles of azo dye chemistry and information available in technical documents and patents concerning similar metal-complex dyes.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below.
| Property | Value |
| C.I. Name | Acid Black 132 |
| CAS Number | 12219-02-2[1] |
| Molecular Formula | C₄₃H₂₇CrN₆Na₂O₈S[1] |
| Molecular Weight | 885.75 g/mol [1] |
| Classification | 1:2 Chromium(III)-azo complex acid dye[2] |
| Maximum Absorption (λmax) | 580 nm[3] |
| Appearance | Dark powder |
| Solubility | Water-soluble[2] |
Synthesis Overview
The synthesis of this compound is a multi-step process that involves three primary stages:
-
Diazotization: Conversion of a primary aromatic amine, 6-nitro-1-amino-2-naphthol-4-sulfonic acid, into a reactive diazonium salt.
-
Azo Coupling: Reaction of the diazonium salt with a coupling component, 2-naphthol (B1666908), to form a monoazo dye.
-
Metallization: Formation of a stable 1:2 chromium complex by treating the monoazo dye with a chromium(III) salt.
Synthesis pathway of this compound.
Experimental Protocols
The following protocols are representative for the laboratory-scale synthesis and purification of this compound.
Protocol 1: Synthesis of the Monoazo Dye
Part A: Diazotization of 6-Nitro-1-amino-2-naphthol-4-sulfonic acid
-
In a 500 mL beaker, prepare a suspension of 0.1 mol of 6-nitro-1-amino-2-naphthol-4-sulfonic acid in 200 mL of water.
-
Cool the suspension to 0-5°C in an ice-salt bath with constant stirring.
-
Slowly add 20 mL of concentrated hydrochloric acid to the suspension.
-
Prepare a solution of 0.1 mol of sodium nitrite (B80452) in 50 mL of water and cool it to 0-5°C.
-
Add the cold sodium nitrite solution dropwise to the acidic suspension of the amine over 30 minutes, ensuring the temperature does not exceed 5°C.
-
Stir the reaction mixture for an additional hour at 0-5°C to ensure complete diazotization. The resulting diazonium salt solution should be used immediately in the next step.
Part B: Azo Coupling with 2-Naphthol
-
In a separate 1 L beaker, dissolve 0.1 mol of 2-naphthol in 200 mL of a 10% aqueous sodium hydroxide (B78521) solution.
-
Cool the 2-naphthol solution to 0-5°C in an ice bath.
-
Slowly add the cold diazonium salt solution from Part A to the alkaline 2-naphthol solution with vigorous stirring, maintaining the temperature below 10°C.
-
Adjust the pH of the reaction mixture to 9-10 with a 20% sodium hydroxide solution to facilitate the coupling reaction.[4]
-
Continue stirring for 2-3 hours at a low temperature, allowing the coupling reaction to go to completion. The formation of the monoazo dye will be indicated by a color change.
-
The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
Protocol 2: Metallization and Purification
-
To the monoazo dye mixture from Protocol 1, add a solution of 0.05 mol of chromium(III) sulfate (B86663) in 100 mL of water.
-
Adjust the pH of the mixture to 0.5-2.0 with sulfuric acid.
-
Transfer the reaction mixture to a pressure reactor.
-
Heat the mixture to 130-135°C under a pressure of 1.8-2.0 bar and maintain these conditions for 4-6 hours.
-
Cool the reactor to 95°C and adjust the pH to 6.0-7.0 with a sodium hydroxide solution.
-
Stir the mixture at 95°C for another 1-2 hours to complete the formation of the 1:2 chromium complex.
-
Isolate the crude this compound by "salting out". Add sodium chloride to the reaction mixture until the dye precipitates.
-
Filter the precipitate using a Büchner funnel and wash the filter cake with a saturated sodium chloride solution.
-
Dry the crude product in an oven at 60-70°C.
-
For further purification, the crude dye can be recrystallized from an appropriate solvent or purified using column chromatography to achieve a purity of ≥90%.[4]
Quantitative Data
The following tables summarize key quantitative parameters for the synthesis and analysis of this compound.
Table 1: Reaction Conditions
| Step | Parameter | Value |
| Diazotization | Temperature | 0-5°C |
| pH | Acidic (with HCl) | |
| Reactant Molar Ratio | 1:1 (Amine:Sodium Nitrite)[4] | |
| Azo Coupling | Temperature | <10°C |
| pH | 9-10 (Alkaline)[4] | |
| Metallization | Temperature | 130-135°C |
| Pressure | 1.8-2.0 bar | |
| Initial pH | 0.5-2.0 | |
| Final pH | 6.0-7.0 |
Table 2: Analytical Parameters
| Analysis Technique | Parameter | Value |
| TLC | Stationary Phase | Silica Gel 60 F₂₅₄ |
| Mobile Phase | Butyl acetate:Propanol:Water:Acetic acid (6:6:2:2) (for similar dyes)[5] | |
| HPLC | Mode | Reversed-phase |
| Detection | UV-Vis | |
| UV-Vis | λmax | 580 nm[3] |
Experimental Workflow and Logic
The following diagrams illustrate the overall experimental workflow and a troubleshooting logic for common issues encountered during the synthesis.
Overall experimental workflow for this compound synthesis.
Troubleshooting logic for the synthesis of this compound.
References
Application Notes and Protocols for the Determination of C.I. Acid Black 132 Concentration in Solution
For Researchers, Scientists, and Drug Development Professionals
Introduction
C.I. Acid Black 132 is a water-soluble anionic dye belonging to the class of pre-metallized acid dyes, containing chromium in its structure.[1] Its quantitative analysis is essential in diverse fields such as monitoring textile industry wastewater, environmental science, and in various quality control processes.[2] A straightforward, rapid, and cost-effective method for determining the concentration of this dye in aqueous solutions is Ultraviolet-Visible (UV-Vis) spectroscopy.[2] This technique is based on the Beer-Lambert Law, which states that the amount of light absorbed by a colored solution is directly proportional to the concentration of the absorbing species.[2]
Principle
The quantitative determination of this compound is based on measuring the absorbance of light at its wavelength of maximum absorbance (λmax). According to the Beer-Lambert Law, the absorbance (A) is directly proportional to the molar absorptivity (ε), the path length of the cuvette (l), and the concentration of the analyte (c):
A = εlc
By measuring the absorbance of a series of standard solutions with known concentrations, a calibration curve can be constructed by plotting absorbance versus concentration. The concentration of an unknown sample can then be determined by measuring its absorbance and interpolating the concentration from the linear regression equation of the calibration curve.[2]
Quantitative Data Summary
The fundamental physicochemical properties of this compound are summarized in the table below for easy reference.
| Property | Value |
| C.I. Name | Acid Black 132 |
| CAS Number | 12219-02-2[1] |
| Molecular Formula | C₄₃H₂₇CrN₆Na₂O₈S[3] |
| Molecular Weight | 885.8 g/mol [1][3] |
| Maximum Absorption (λmax) | 580 ± 2 nm[2] |
| Molar Absorptivity (ε) | Not published in scientific literature; must be determined experimentally.[1] |
| Solubility | Water-soluble[3] |
Experimental Protocols
This section provides a detailed methodology for determining the concentration of this compound in an aqueous solution using UV-Vis spectrophotometry.
Materials and Equipment
-
This compound (analytical standard)
-
Deionized water
-
Volumetric flasks (100 mL, 50 mL, 10 mL)
-
Pipettes (various sizes)
-
UV-Vis spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Analytical balance
Preparation of Stock Solution (100 mg/L)
-
Accurately weigh 10.0 mg of this compound powder using an analytical balance.[2]
-
Transfer the powder to a 100 mL volumetric flask.[2]
-
Add a small amount of deionized water to dissolve the powder.[2]
-
Once fully dissolved, fill the flask to the calibration mark with deionized water.[2]
-
Stopper the flask and invert it several times to ensure the solution is homogenous.[2]
Preparation of Standard Solutions
Prepare a series of standard solutions by diluting the stock solution as described in the table below.
| Standard | Concentration (mg/L) | Volume of Stock Solution (mL) | Final Volume (mL) |
| 1 | 1.0 | 1.0 | 100 |
| 2 | 2.0 | 2.0 | 100 |
| 3 | 4.0 | 4.0 | 100 |
| 4 | 6.0 | 6.0 | 100 |
| 5 | 8.0 | 8.0 | 100 |
| 6 | 10.0 | 10.0 | 100 |
Determination of Maximum Absorbance (λmax)
-
Turn on the UV-Vis spectrophotometer and allow it to warm up according to the manufacturer's instructions.
-
Use one of the prepared standard solutions (e.g., 6.0 mg/L) to scan the absorbance spectrum over a wavelength range of 400-800 nm.[2]
-
Use deionized water as the blank to zero the spectrophotometer.[2]
-
Identify the wavelength at which the maximum absorbance occurs. This is the λmax, which is reported to be 580 ± 2 nm for this compound.[2]
Construction of the Calibration Curve
-
Set the spectrophotometer to the determined λmax (e.g., 580 nm).[2]
-
Zero the instrument using a cuvette filled with deionized water (blank).[2]
-
Measure the absorbance of each of the prepared standard solutions, starting from the lowest concentration.
-
Rinse the cuvette with the next standard solution before filling it for measurement.
-
Record the absorbance values for each concentration.
-
Plot a graph of absorbance (y-axis) versus concentration (x-axis).
-
Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the coefficient of determination (R²). The R² value should be close to 1 for a good linear fit.
Analysis of Unknown Sample
-
If necessary, dilute the unknown sample to ensure its absorbance falls within the range of the calibration curve.
-
Measure the absorbance of the unknown sample at the determined λmax.[2]
-
Use the equation of the calibration curve to calculate the concentration of this compound in the unknown sample.[2]
Experimental Workflow Visualization
Caption: Workflow for the spectrophotometric determination of this compound concentration.
References
Application Note: HPLC Method for Purity Analysis of C.I. Acid Black 132
For Researchers, Scientists, and Drug Development Professionals
Introduction
C.I. Acid Black 132 is a pre-metallized 1:2 chromium complex azo dye known for its deep black shade and high fastness properties.[1] It finds applications in various industries, including textiles. Ensuring the purity of this dye is critical for consistent product quality and for minimizing potential environmental and toxicological impacts associated with impurities. High-Performance Liquid Chromatography (HPLC) is a powerful and widely used analytical technique for the separation, identification, and quantification of dyes and their impurities.[2][3] This application note provides a detailed protocol for the purity analysis of this compound using a reverse-phase HPLC (RP-HPLC) method.
Principle of the Method
Reverse-phase HPLC separates compounds based on their hydrophobicity. A non-polar stationary phase (typically C18) is used with a polar mobile phase. More hydrophobic compounds interact more strongly with the stationary phase and thus have longer retention times. In the analysis of this compound, a gradient elution is employed, where the mobile phase composition is changed over time to achieve optimal separation of the main dye component from its more or less polar impurities. The separated components are detected by a UV-Vis detector, typically a Diode Array Detector (DAD), which allows for spectral analysis and quantification at the wavelength of maximum absorbance (λmax).
Experimental Protocols
Instrumentation and Materials
-
HPLC System: A gradient-capable HPLC system equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or a multi-wavelength UV-Vis detector.
-
Column: A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for good resolution.
-
Reagents:
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Ammonium acetate (B1210297) (or sodium phosphate, for non-MS applications)
-
Formic acid (or phosphoric acid, for non-MS applications)
-
Water (HPLC grade or ultrapure)
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve the sample in 100 mL of a 50:50 (v/v) mixture of the mobile phase A and mobile phase B to create a stock solution of 100 µg/mL.
-
Further dilute the stock solution as needed to fall within the linear range of the calibration curve.
-
Filter the final solution through a 0.45 µm syringe filter before injection into the HPLC system.
-
Chromatographic Conditions
The following table summarizes the recommended HPLC conditions for the purity analysis of this compound. These conditions are based on established methods for similar metal-complex azo dyes and may require optimization for specific instruments and impurity profiles.
| Parameter | Recommended Conditions |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 20 mM Ammonium Acetate in Water, pH 4.6 (adjusted with formic acid) |
| Mobile Phase B | Acetonitrile / Methanol (50:50, v/v) |
| Gradient Program | See Table 2 |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35 °C |
| Injection Volume | 10 µL |
| Detection | DAD, monitoring at 254 nm and the λmax of this compound (e.g., in the range of 570-600 nm) |
Gradient Elution Program
A gradient elution program is recommended to ensure the separation of both early-eluting polar impurities and late-eluting non-polar impurities.
Table 2: Gradient Elution Program
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 20.0 | 20 | 80 |
| 25.0 | 20 | 80 |
| 25.1 | 95 | 5 |
| 30.0 | 95 | 5 |
Data Presentation and Analysis
The purity of the this compound sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
A summary of expected results from the analysis of a reference standard and a sample batch could be presented as follows:
Table 3: Quantitative Data Summary
| Sample ID | Retention Time of Main Peak (min) | Area of Main Peak | Total Area of All Peaks | Purity (%) |
| Reference Standard | 15.2 | 1,250,000 | 1,260,000 | 99.2 |
| Sample Batch A | 15.1 | 1,180,000 | 1,245,000 | 94.8 |
| Sample Batch B | 15.2 | 1,220,000 | 1,230,000 | 99.2 |
Experimental Workflow Diagram
The following diagram illustrates the logical workflow for the HPLC purity analysis of this compound.
Discussion
This reverse-phase HPLC method provides a robust and reliable approach for the purity assessment of this compound. The use of a C18 column and a gradient elution with a buffered mobile phase allows for the effective separation of the main dye component from potential impurities, which may include unreacted starting materials, by-products from side reactions, or isomers. The Diode Array Detector enables the simultaneous monitoring at multiple wavelengths, which is advantageous for detecting impurities that may have different spectral properties from the main component. For method validation, parameters such as linearity, precision, accuracy, specificity, and robustness should be evaluated according to established guidelines.
References
Application of C.I. Acid Black 132 in Ink Formulations: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
C.I. Acid Black 132 is a premetallized 1:2 chromium(III)-azo complex dye known for its deep black shade and high stability.[1][2] Its molecular structure, which includes a central chromium ion complexed with two azo dye molecules, imparts exceptional lightfastness and stability, making it a candidate for various applications, including ink formulations.[1] The presence of sulfonic acid groups ensures its solubility in aqueous solutions, a key characteristic for water-based inks.[1][3] This document provides a comprehensive guide to the application of this compound in ink formulations, including its physicochemical properties, formulation guidelines, and detailed experimental protocols for evaluation.
While traditionally used in the textile and leather industries, the inherent properties of this compound, such as its high stability and water solubility, make it an interesting candidate for specialty ink applications where permanence and color fidelity are crucial.[3][4]
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is essential for successful ink formulation. The following table summarizes key properties of this dye.
| Property | Value | References |
| C.I. Name | Acid Black 132 | [4][5] |
| CAS Number | 12219-02-2 | [2][5] |
| Molecular Formula | C₄₃H₂₇CrN₆Na₂O₈S | [1][5] |
| Molecular Weight | 885.8 g/mol | [1][5] |
| Classification | Premetallized 1:2 Chromium(III)-azo complex | [1][2] |
| Appearance | Dark powder or granules | [3] |
| Maximum Absorption (λmax) | 580 nm | [5] |
| Solubility | Water Soluble | [1][3][5] |
| Stability | Stable under normal storage conditions. | [3][5] |
| Incompatibilities | Strong oxidizing agents, strong acids, and strong alkalis. | [5] |
Ink Formulation Guidelines with this compound
The formulation of a stable and high-performance ink requires a careful balance of several components. This compound, as the colorant, is the core component, but its performance is significantly influenced by the ink vehicle.
Key Ink Components
| Component | Function | Typical Concentration Range (% w/w) | Example(s) |
| Colorant | Provides color | 1 - 10 | This compound |
| Vehicle (Solvent) | Dissolves the dye and other components | 50 - 90 | Deionized Water |
| Co-solvent / Humectant | Prevents drying at the nozzle, controls viscosity and surface tension | 5 - 30 | Glycerol, Ethylene Glycol, Propylene Glycol, Diethylene Glycol |
| Surfactant | Adjusts surface tension for proper wetting and substrate interaction | 0.1 - 2 | Non-ionic surfactants (e.g., Triton X-100, Surfynol series) |
| Biocide | Prevents microbial growth | 0.01 - 0.5 | Proxel GXL, Kathon PFM |
| pH Buffer | Maintains a stable pH to ensure dye solubility and stability | 0.1 - 1 | Tris buffer, Phosphate buffer |
| Chelating Agent | Sequesters metal ions that can affect dye stability | 0.01 - 0.1 | Ethylenediaminetetraacetic acid (EDTA) |
Representative Ink Formulation
This formulation serves as a starting point for developing an ink using this compound. Optimization will be necessary based on the specific application and performance requirements.
| Component | Concentration (% w/w) |
| This compound | 5.0 |
| Glycerol | 15.0 |
| Diethylene Glycol | 5.0 |
| Triton X-100 | 0.5 |
| Proxel GXL | 0.2 |
| Deionized Water | 74.3 |
| Total | 100.0 |
Experimental Protocols
The following protocols describe the procedures for preparing a this compound-based ink and evaluating its key properties.
Protocol 1: Preparation of a this compound Ink
Objective: To prepare a laboratory-scale batch of a water-based ink using this compound.
Materials:
-
This compound dye powder
-
Deionized water
-
Glycerol
-
Diethylene glycol
-
Triton X-100
-
Proxel GXL
-
Magnetic stirrer and stir bar
-
Beakers and graduated cylinders
-
0.45 µm syringe filter
Procedure:
-
In a beaker, combine the deionized water, glycerol, and diethylene glycol.
-
Place the beaker on a magnetic stirrer and begin gentle agitation.
-
Slowly add the this compound powder to the solvent mixture, allowing it to dissolve completely.
-
Add the Triton X-100 and Proxel GXL to the solution and continue stirring for at least 30 minutes to ensure homogeneity.
-
Measure the pH of the ink and adjust if necessary (a slightly alkaline pH is often preferred for stability of acid dyes in solution).
-
Filter the final ink formulation through a 0.45 µm syringe filter to remove any undissolved particles or impurities.
-
Store the ink in a sealed container away from direct sunlight.
Protocol 2: Evaluation of Ink Properties
Objective: To measure the key physical properties of the prepared ink.
A. pH Measurement:
-
Calibrate a pH meter using standard buffer solutions.
-
Measure the pH of the ink at room temperature.
B. Viscosity Measurement:
-
Use a viscometer (e.g., a cone and plate or rotational viscometer) to measure the viscosity of the ink at a controlled temperature (e.g., 25 °C).
-
Record the viscosity in centipoise (cP).
C. Surface Tension Measurement:
-
Use a tensiometer (e.g., a Du Noüy ring or Wilhelmy plate tensiometer) to measure the surface tension of the ink at room temperature.
-
Record the surface tension in dynes/cm or mN/m.
D. Spectroscopic Analysis:
-
Prepare a dilute solution of the ink in deionized water.
-
Use a UV-Vis spectrophotometer to measure the absorbance spectrum of the solution from 250 to 700 nm.[5]
-
Identify the wavelength of maximum absorbance (λmax).[5]
Protocol 3: Evaluation of Print Performance
Objective: To assess the printing quality of the this compound ink.
Materials:
-
Prepared this compound ink
-
Inkjet printer with a refillable cartridge system
-
Standard plain paper and specialty inkjet paper
-
Colorimeter or spectrophotometer for color measurements
Procedure:
-
Fill a clean, empty inkjet cartridge with the prepared ink.
-
Install the cartridge in the printer and perform a print head cleaning cycle.
-
Print a test pattern that includes solid black areas, fine lines, and text on both plain and specialty inkjet paper.
-
Visually inspect the printouts for defects such as feathering, bleed, and banding.
-
Allow the prints to dry for at least 24 hours before performing fastness tests.
A. Lightfastness Evaluation:
-
Cover half of a printed sample with an opaque material.
-
Expose the sample to a controlled light source (e.g., a xenon arc lamp) or direct sunlight for a specified period.
-
Compare the exposed and unexposed areas of the print and note any color fading.
-
For a quantitative assessment, measure the color difference (ΔE*) between the exposed and unexposed areas using a colorimeter.
B. Water Fastness Evaluation:
-
Place a drop of deionized water on a printed area.
-
After 1 minute, blot the water with a clean, absorbent cloth.
-
Visually assess the degree of color bleed or smudging.
Visualizations
Caption: Workflow for Ink Formulation and Testing.
Caption: Key Ink Component Interrelationships.
References
C.I. Acid Black 132: Application Notes and Protocols for Dyeing Leather and Other Substrates
Document ID: ANP-AB132-20251211 Version: 1.0 For Research Use Only.
Introduction
C.I. Acid Black 132 is a premetallized 1:2 chromium-azo complex acid dye.[1][2] This structure, where a central chromium ion is coordinated with two azo dye molecules, imparts high stability and is known for producing deep black shades with excellent wash and light fastness.[1][3] Its water-soluble nature is due to the presence of sulfonic acid groups, making it suitable for dyeing protein fibers like wool and silk, as well as synthetic polyamides such as nylon.[2][4] These properties also make it effective for coloring other substrates, including leather.[5] This document provides detailed application notes and experimental protocols for researchers and scientists utilizing this compound.
Physicochemical and Technical Data
A summary of the key technical specifications for this compound is provided below. This data is essential for understanding the dye's behavior in solution and its interaction with various substrates.
| Property | Value | Reference |
| C.I. Name | Acid Black 132 | [5] |
| CAS Number | 12219-02-2 | [3][5] |
| Molecular Formula | C₄₃H₂₇CrN₆Na₂O₈S | [5] |
| Molecular Weight | 885.75 g/mol (as disodium (B8443419) salt) | [3][5] |
| Chemical Class | 1:2 Chromium Complex Azo Dye | [1][2] |
| Appearance | Black Powder | [5] |
| Solubility | Soluble in water | [4][5] |
Mechanism of Acid Dyeing
Acid dyes, including this compound, are anionic and function in an acidic dyebath. The acid in the solution protonates the amino groups (-NH₂) present in protein (wool, silk, leather) and polyamide (nylon) fibers, creating cationic sites (-NH₃⁺).[1][4] The negatively charged anionic dye molecules are then attracted to these positive sites, forming strong ionic bonds.[4][6] Additionally, van der Waals forces and hydrogen bonding contribute to the overall fixation of the dye to the fiber.[4] Proper control of pH is critical; a weakly acidic to near-neutral starting pH (e.g., 6-7) allows for even dye uptake, which is then driven to completion by gradually lowering the pH (e.g., to 4.5-5.5) and increasing the temperature.[1]
References
Application Notes and Protocols for Assessing the Photodegradation of C.I. Acid Black 132
For Researchers, Scientists, and Drug Development Professionals
Introduction
C.I. Acid Black 132 is a premetallized 1:2 chromium(III)-azo complex dye characterized by its high stability and resistance to conventional wastewater treatment methods, leading to its persistence in the environment.[1] The release of such dyes into aquatic ecosystems poses ecotoxicological risks.[1] Advanced Oxidation Processes (AOPs), particularly heterogeneous photocatalysis, have proven to be effective for the degradation of persistent organic pollutants like this compound into less harmful substances.[1] This document provides a detailed experimental workflow and protocols for assessing the photodegradation of this compound in a laboratory setting.
Principle of Heterogeneous Photocatalysis
Heterogeneous photocatalysis utilizes a semiconductor catalyst, such as titanium dioxide (TiO₂) or zinc oxide (ZnO), to degrade organic pollutants.[1] When the semiconductor is irradiated with light of energy equal to or greater than its bandgap, electron-hole pairs are generated. These charge carriers react with water and oxygen to produce highly reactive oxygen species (ROS), such as hydroxyl radicals (•OH) and superoxide (B77818) radicals (•O₂⁻). These ROS are powerful oxidizing agents that can break down the complex structure of dye molecules.[2]
Experimental Workflow
The assessment of the photodegradation of this compound involves a systematic workflow, from the preparation of the experimental setup to the final analysis of the degradation products.
Data Presentation
Table 1: Typical Experimental Parameters for Photodegradation of Azo Dyes
| Parameter | Range/Value | Notes |
| This compound Concentration | 10 - 150 mg/L | The initial concentration can be varied to study its effect on degradation kinetics.[1] |
| Photocatalyst | TiO₂ (e.g., P25), ZnO | These are commonly used and effective photocatalysts.[1] |
| Photocatalyst Loading | 0.1 - 1.5 g/L | The optimal loading depends on the reactor geometry and dye concentration.[1] |
| pH | 3 - 9 | The optimal pH can vary; a neutral pH is a good starting point.[3] |
| Light Source | UV Lamp (e.g., 365 nm), Visible Light Lamp | The choice of lamp depends on the absorption characteristics of the photocatalyst. |
| Dark Adsorption Time | 30 - 60 minutes | Essential to establish adsorption-desorption equilibrium before irradiation.[1] |
| Irradiation Time | 0 - 180 minutes | Samples are typically taken at regular intervals within this timeframe.[1] |
| Temperature | Ambient | Most studies are conducted at room temperature. |
Table 2: Example of Degradation Efficiency and TOC Removal for a Metal-Complex Azo Dye
| Time (min) | Degradation Efficiency (%) | TOC Removal (%) |
| 0 | 0 | 0 |
| 30 | 45 | 15 |
| 60 | 75 | 35 |
| 90 | 92 | 55 |
| 120 | 98 | 68 |
| 180 | >99 | 76 |
| Note: This data is representative for a typical metal-complex azo dye and may vary for this compound. |
Experimental Protocols
Preparation of Reagents and Catalyst Suspension
-
This compound Stock Solution (1000 mg/L): Accurately weigh 1.0 g of this compound powder and dissolve it in 1 L of deionized water in a volumetric flask.
-
Working Solutions: Prepare working solutions of desired concentrations (e.g., 50 mg/L) by diluting the stock solution with deionized water.
-
Photocatalyst Suspension: In the photoreactor vessel, add the desired amount of photocatalyst (e.g., 1.0 g/L of TiO₂ P25) to the dye working solution.
Photodegradation Experiment
-
pH Adjustment: Adjust the pH of the photocatalyst suspension to the desired value (e.g., 7) using dilute HCl or NaOH.
-
Dark Adsorption: Stir the suspension in complete darkness for 30-60 minutes to ensure that adsorption-desorption equilibrium is reached between the dye molecules and the catalyst surface.[1]
-
Initiation of Photoreaction: Turn on the light source to initiate the photodegradation reaction. Start a timer simultaneously.
-
Sampling: At regular time intervals (e.g., 0, 15, 30, 60, 90, 120, 180 minutes), withdraw an aliquot (e.g., 5 mL) of the suspension.[1]
-
Sample Preparation for Analysis: Immediately centrifuge the aliquot at high speed (e.g., 10,000 rpm for 10 minutes) or filter it through a 0.45 µm syringe filter to remove the photocatalyst particles and stop the reaction.[1]
Analytical Methodologies
-
Instrument Setup: Turn on the UV-Vis spectrophotometer and allow it to warm up. Set the wavelength scan range from 200 to 800 nm.
-
Determination of λmax: Scan a diluted solution of this compound to determine the wavelength of maximum absorbance (λmax).
-
Measurement: Measure the absorbance of the supernatant of each collected sample at the λmax.
-
Calculation of Degradation Efficiency: Calculate the degradation efficiency using the following formula: Degradation Efficiency (%) = [(A₀ - Aₜ) / A₀] x 100 Where A₀ is the initial absorbance of the dye solution (at t=0, after the dark adsorption phase) and Aₜ is the absorbance at time t.[1]
-
Instrument Calibration: Calibrate the TOC analyzer according to the manufacturer's instructions using standard solutions of potassium hydrogen phthalate.
-
Sample Preparation: Use the filtered supernatant from the photodegradation experiment.
-
Analysis: Inject the samples into the TOC analyzer. The instrument will oxidize the organic carbon to CO₂ and measure the amount of CO₂ produced.[4]
-
Calculation of TOC Removal: TOC Removal (%) = [(TOC₀ - TOCₜ) / TOC₀] x 100 Where TOC₀ is the initial total organic carbon concentration and TOCₜ is the total organic carbon concentration at time t.
-
Chromatographic Conditions (Example):
-
Column: C18 reversed-phase column.
-
Mobile Phase: A gradient of acetonitrile (B52724) and an aqueous buffer (e.g., 5 mM ammonium (B1175870) acetate).[5]
-
Flow Rate: 0.5 mL/min.
-
Injection Volume: 10 µL.
-
Detector: Diode Array Detector (DAD) and Mass Spectrometer (MS).
-
-
Sample Analysis: Inject the filtered samples from the photodegradation experiment into the HPLC-MS system.
-
Data Analysis: Identify the degradation intermediates by analyzing their retention times, UV-Vis spectra, and mass-to-charge ratios (m/z) from the mass spectra.[6]
Proposed Degradation Pathway
The photodegradation of this compound is initiated by the attack of reactive oxygen species, primarily hydroxyl radicals, on the chromophoric azo bonds (-N=N-). This leads to the cleavage of these bonds, resulting in the formation of various aromatic amines and other smaller organic molecules. Further oxidation of these intermediates can lead to their complete mineralization into CO₂, H₂O, and inorganic ions.[7]
Conclusion
This document provides a comprehensive framework for the systematic evaluation of the photodegradation of this compound. By following these protocols, researchers can obtain reliable and reproducible data on the decolorization, mineralization, and degradation kinetics of this persistent azo dye. The presented methodologies can be adapted and optimized for specific laboratory conditions and research objectives. Further studies focusing on the identification and toxicity assessment of the degradation intermediates are crucial for a complete environmental risk assessment.
References
Application Notes: A Foundational Research Guide for the Evaluation of C.I. Acid Black 132 as a Potential Fluorescent Probe in Biological Imaging
Introduction
C.I. Acid Black 132 is a premetallized 1:2 chromium(III)-azo complex dye, primarily utilized as an industrial colorant. While it is cataloged by some chemical suppliers as a fluorescent dye, a thorough review of scientific literature reveals a significant absence of data supporting its use as a fluorescent probe for biological imaging.[1][2] Key photophysical properties, such as excitation and emission spectra, quantum yield, and photostability, are not documented in the public domain.[1] Furthermore, no established protocols for its application in cellular imaging exist.
This document serves as a foundational guide for researchers, scientists, and drug development professionals interested in exploring the potential of this compound as a novel fluorescent probe. It provides a structured framework of detailed experimental protocols required to characterize its photophysical properties and to develop and validate its use in biological imaging applications. The following sections outline a logical, step-by-step approach to generate the necessary data to determine the viability of this compound as a tool for fluorescence microscopy.
Part 1: Photophysical Characterization of this compound
The initial and most critical step is to determine the fundamental photophysical properties of this compound to assess its potential as a fluorophore.
Experimental Protocols
1.1 Determination of Absorption, Excitation, and Emission Spectra
This protocol will identify the wavelengths at which the dye absorbs and emits light, which is fundamental for its use in fluorescence microscopy.[3][4][5]
-
Materials:
-
This compound powder
-
Spectroscopy-grade solvents (e.g., PBS pH 7.4, DMSO, Ethanol)
-
UV-Vis Spectrophotometer
-
Spectrofluorometer
-
1 cm path length quartz cuvettes
-
-
Protocol:
-
Stock Solution Preparation: Prepare a 1 mM stock solution of this compound in DMSO.
-
Working Solution Preparation: Prepare a dilute working solution (e.g., 1-10 µM) in the desired solvent (e.g., PBS). The absorbance at the peak maximum should ideally be between 0.05 and 0.1 to avoid inner filter effects.
-
Absorption Spectrum:
-
Use the working solution's solvent as a blank to zero the spectrophotometer.
-
Scan the absorbance of the working solution across a broad wavelength range (e.g., 300-800 nm).
-
Identify the wavelength of maximum absorbance (λ_max_abs).
-
-
Emission Spectrum:
-
Set the spectrofluorometer's excitation wavelength to the determined λ_max_abs.
-
Scan the emission intensity across a longer wavelength range (e.g., λ_max_abs + 20 nm to 850 nm).
-
Identify the wavelength of maximum emission (λ_max_em).
-
-
Excitation Spectrum:
-
Set the spectrofluorometer's emission monochromator to the determined λ_max_em.
-
Scan the excitation wavelength from a lower range up to the emission maximum (e.g., 300 nm to λ_max_em - 10 nm).
-
The resulting spectrum should resemble the absorption spectrum and will confirm the optimal excitation wavelength (λ_max_ex).
-
-
1.2 Determination of Molar Absorptivity (Extinction Coefficient)
This value relates to how strongly the molecule absorbs light at a given wavelength and is crucial for quantitative applications.
-
Protocol (using data from 1.1):
-
Prepare a series of known concentrations of this compound in a specific solvent.
-
Measure the absorbance of each concentration at the λ_max_abs.
-
Plot Absorbance vs. Concentration (M).
-
The molar absorptivity (ε) is the slope of the line, calculated according to the Beer-Lambert law (A = εcl), where A is absorbance, c is concentration, and l is the pathlength (typically 1 cm).
-
1.3 Determination of Fluorescence Quantum Yield (Φ_F_)
The quantum yield is a measure of the efficiency of fluorescence, defined as the ratio of photons emitted to photons absorbed.[6][7][8]
-
Protocol (Relative Method):
-
Standard Selection: Choose a well-characterized fluorescent standard with a known quantum yield and absorption/emission spectra that overlap with this compound (e.g., Rhodamine 6G in ethanol, Φ_F_ = 0.95).
-
Sample Preparation: Prepare several dilute solutions of both the standard and this compound in the same solvent, with absorbances kept below 0.1 at the excitation wavelength to minimize re-absorption effects.
-
Data Acquisition:
-
Measure the absorbance of each solution at the chosen excitation wavelength.
-
Acquire the fluorescence emission spectrum for each solution, ensuring identical instrument settings (excitation wavelength, slit widths).
-
Integrate the area under the emission curve for each spectrum.
-
-
Calculation: Plot the integrated fluorescence intensity versus absorbance for both the standard and the sample. The quantum yield of the unknown sample (Φ_x_) is calculated using the following equation: Φ_x_ = Φ_st_ * (Grad_x_ / Grad_st_) * (n_x_² / n_st_²) Where:
-
Φ_st_ is the quantum yield of the standard.
-
Grad is the gradient (slope) of the plot of integrated fluorescence vs. absorbance.
-
n is the refractive index of the solvent.
-
-
1.4 Photostability Assessment
This protocol measures the probe's resistance to photobleaching, a critical parameter for imaging experiments.[9]
-
Protocol:
-
Prepare a sample of this compound in solution or incorporated into a polymer film.
-
Place the sample on the stage of a fluorescence microscope.
-
Continuously illuminate a specific region of interest (ROI) with the excitation light (at λ_max_ex) at a constant, high power.
-
Acquire images at regular time intervals (e.g., every 10 seconds for 10 minutes).
-
Measure the mean fluorescence intensity within the ROI for each image.
-
Plot the normalized fluorescence intensity as a function of time. The rate of decay indicates the photostability.
-
Data Presentation
All determined photophysical data should be summarized for clarity.
| Property | Value | Solvent / Conditions |
| λ_max_abs (nm) | PBS, pH 7.4 | |
| λ_max_ex (nm) | PBS, pH 7.4 | |
| λ_max_em (nm) | PBS, pH 7.4 | |
| Stokes Shift (nm) | PBS, pH 7.4 | |
| Molar Absorptivity (ε) (M⁻¹cm⁻¹) | PBS, pH 7.4 | |
| Quantum Yield (Φ_F_) | Relative to [Standard] in [Solvent] | |
| Photostability (t₁/₂) (s) | [Microscope settings] |
Mandatory Visualization
References
- 1. Preparing fixed cells for immunofluorescence [protocols.io]
- 2. benchchem.com [benchchem.com]
- 3. Fluorescence Excitation and Emission Fundamentals [evidentscientific.com]
- 4. Molecular Expressions Microscopy Primer: Light and Color - Fluorescence - Overview of Excitation and Emission Fundamentals [micro.magnet.fsu.edu]
- 5. jascoinc.com [jascoinc.com]
- 6. Making sure you're not a bot! [opus4.kobv.de]
- 7. agilent.com [agilent.com]
- 8. jasco-global.com [jasco-global.com]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols for the Quantitative Analysis of C.I. Acid Black 132 Uptake in Polyamide Dyeing
For Researchers, Scientists, and Drug Development Professionals
Introduction
Polyamide fibers, such as nylon, are widely utilized in the textile industry due to their excellent durability, elasticity, and strength.[1] The dyeing of these fibers is most effectively accomplished using acid dyes, which form ionic bonds with the amino groups within the polymer structure, leading to good colorfastness.[1] C.I. Acid Black 132, a pre-metallized acid dye, is noted for its high lightfastness and wetfastness properties.[1] A quantitative understanding of the dye uptake process is critical for optimizing dyeing parameters to ensure reproducible, uniform, and deep shades. Key factors influencing the uptake of acid dyes on polyamide include pH, temperature, dyeing time, and the concentration of auxiliary chemicals.[1] This document provides detailed protocols for the quantitative analysis of this compound uptake in polyamide dyeing, including data presentation and visualization of the experimental workflow and dyeing mechanism.
Data Presentation
The following tables summarize the expected quantitative effects of key parameters on the dyeing performance of this compound on polyamide. This data is synthesized from established principles of polyamide dyeing with acid dyes and should be used as a starting point for process optimization.[1]
Table 1: Effect of Dyebath pH on this compound Uptake [1]
| pH | Temperature (°C) | Time (min) | Expected Dye Exhaustion (%) | Observations |
| 7.0 | 98 | 60 | 60-70 | Slower dye uptake, good leveling. |
| 6.0 | 98 | 60 | 75-85 | Increased rate of exhaustion. |
| 5.0 | 98 | 60 | 90-95 | High exhaustion, risk of unlevel dyeing. |
| 4.0 | 98 | 60 | >95 | Very rapid exhaustion, high risk of unlevelness. |
Table 2: Effect of Temperature on this compound Uptake at pH 5.0
| Temperature (°C) | pH | Time (min) | Expected Dye Exhaustion (%) | Observations |
| 60 | 5.0 | 60 | 50-60 | Slow dye uptake, good for initial dye migration. |
| 80 | 5.0 | 60 | 70-80 | Increased dye uptake and diffusion. |
| 98 | 5.0 | 60 | 90-95 | Optimal temperature for high exhaustion. |
| 110 (Pressurized) | 5.0 | 60 | >98 | Maximum exhaustion, may affect fiber properties. |
Table 3: Effect of Time on this compound Uptake at 98°C and pH 5.0
| Time (min) | pH | Temperature (°C) | Expected Dye Exhaustion (%) | Observations |
| 15 | 5.0 | 98 | 60-70 | Rapid initial uptake. |
| 30 | 5.0 | 98 | 80-85 | Approaching equilibrium. |
| 45 | 5.0 | 98 | 90-93 | Near maximum exhaustion. |
| 60 | 5.0 | 98 | 90-95 | Equilibrium reached. |
Experimental Protocols
Protocol 1: Preparation of Solutions
-
Dye Stock Solution (1% w/v): Accurately weigh 1.0 g of this compound and dissolve it in 100 mL of deionized water. Gentle heating may be applied to facilitate dissolution.[1]
-
Buffer Solutions (pH 4, 5, 6, 7): Prepare a series of acetate (B1210297) buffer solutions to maintain the desired pH levels throughout the dyeing process.[1]
-
Auxiliary Solutions (1% w/v): Prepare a 1% stock solution of a suitable leveling agent.[1]
Protocol 2: Dyeing Procedure
-
Fabric Preparation: Cut polyamide fabric samples to a precise weight (e.g., 5.0 g).[1]
-
Dye Bath Preparation:
-
Set the liquor ratio, which is the ratio of the dyebath volume to the fabric weight. A common ratio is 40:1. For a 5 g fabric sample, the total volume will be 200 mL.[1]
-
To the dyebath, add the required amount of deionized water.
-
Add the necessary volume of the buffer solution to achieve the target pH.
-
Add the leveling agent (e.g., 1% on the weight of fiber, o.w.f.).
-
Add the calculated volume of the this compound stock solution. For a 1% o.w.f. dyeing, use 5 mL of the 1% dye stock solution for a 5 g fabric sample.[1]
-
-
Dyeing Process:
-
Place the polyamide fabric sample into the dyebath at room temperature.
-
Raise the temperature of the dyebath to the target dyeing temperature (e.g., 98°C) at a controlled rate (e.g., 2°C/minute).[1]
-
Maintain the target temperature for the desired duration (e.g., 60 minutes).[1]
-
After dyeing, cool the dyebath to 60°C.
-
Remove the fabric sample and rinse it thoroughly with cold water until the rinse water is clear.[1]
-
Dry the dyed fabric sample in an oven or at room temperature.
-
Protocol 3: Quantitative Analysis of Dye Uptake (Exhaustion Method)
-
Spectrophotometer Setup:
-
Turn on the UV-Vis spectrophotometer and allow it to warm up.
-
Determine the wavelength of maximum absorbance (λmax) for this compound, which is approximately 580 nm.
-
Set the spectrophotometer to the determined λmax.
-
-
Calibration Curve:
-
Prepare a series of standard solutions of this compound with known concentrations.
-
Measure the absorbance of each standard solution at λmax.
-
Plot a graph of absorbance versus concentration and perform a linear regression to obtain the equation of the line and the R² value.
-
-
Dye Bath Analysis:
-
Before and after the dyeing process, take an aliquot of the dyebath.
-
Dilute the aliquots as necessary to be within the concentration range of the calibration curve.
-
Measure the absorbance of the diluted initial and final dyebath solutions.
-
-
Calculation of Dye Exhaustion:
-
Use the calibration curve equation to determine the concentration of the dye in the initial (Ci) and final (Cf) dyebaths.
-
Calculate the percentage of dye exhaustion (%E) using the following formula: %E = [(Ci - Cf) / Ci] * 100
-
Visualizations
Caption: Experimental workflow for quantitative analysis of dye uptake.
Caption: Physicochemical interaction pathway for acid dyeing of polyamide.
References
Troubleshooting & Optimization
How to prevent uneven dyeing with C.I. Acid Black 132
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing uneven dyeing with C.I. Acid Black 132.
Troubleshooting Guide: Uneven Dyeing
Uneven dyeing, characterized by streaks, blotches, or shade variations, is a common issue in textile and laboratory dyeing processes. This guide provides a systematic approach to identifying and resolving the root causes of uneven dyeing when using this compound.
Question: My substrate is showing streaky or blotchy coloration after dyeing with this compound. What are the potential causes and how can I fix this?
Answer: Uneven dyeing can stem from several factors related to the dyeing process and substrate preparation. Below is a step-by-step guide to troubleshoot this issue.
Logical Troubleshooting Workflow
Caption: Troubleshooting workflow for uneven dyeing.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of uneven dyeing with this compound?
A1: The main culprits for uneven dyeing are:
-
Rapid Dye Uptake: If the dye is absorbed by the substrate too quickly, it doesn't have time to distribute evenly.[1][2] This is often caused by adding acid at the beginning of the dyeing process at a high temperature.[1]
-
Improper Dye Dissolution: Undissolved dye particles can lead to specks and blotches on the material.[3]
-
Inadequate Substrate Preparation: Failure to properly clean (scour) and wet the material can result in irregular dye absorption due to impurities or dry spots.[2][4][5]
-
Poor Agitation: Insufficient movement of the dye bath or substrate prevents uniform dye distribution.[1]
-
Incorrect pH Control: A pH that is too low at the start of the dyeing process can cause the dye to strike too quickly and unevenly.[1]
-
Fast Temperature Rise: Raising the temperature of the dyebath too quickly can accelerate dye uptake, leading to unlevel dyeing.[1][6]
Q2: How does pH control affect dyeing with this compound?
A2: pH control is critical for achieving level dyeing with acid dyes.[1][7] this compound, an anionic dye, binds to protonated amino groups in fibers like wool and nylon. An acidic environment is necessary for this binding to occur.[1] However, for premetallized dyes like this compound, a pH that is too low can lead to rapid, uncontrolled dye absorption, resulting in unevenness.[1] The ideal approach is to start the dyeing process at a near-neutral pH and gradually lower it as the temperature increases.[1]
Q3: What is the recommended procedure for dissolving this compound powder?
A3: To ensure complete dissolution and prevent "freckles" or specks of undissolved dye, follow this procedure:
-
Always add liquid to the powder, not the other way around.[3]
-
Start by adding a small amount of very hot water (at least 180°F or 82°C) to the dye powder.[3]
-
Create a smooth paste by crushing the powder with a spoon while gradually adding more hot water.[3]
-
Once a well-dissolved slurry is formed, add the rest of the hot water and stir vigorously.[3]
-
For colors that are difficult to dissolve, using hot urea (B33335) water may be beneficial.[3]
-
To be certain no particles remain, you can strain the dye solution through a fine mesh, such as a nylon stocking, before adding it to the dyebath.[3]
Q4: What is the role of a leveling agent in preventing uneven dyeing?
A4: A leveling agent is a chemical auxiliary that helps to ensure uniform color distribution.[8][9][10] It works by slowing down the initial rate of dye uptake by temporarily competing with the dye for sites on the fiber.[8] As the temperature increases, the leveling agent's affinity for the fiber decreases, allowing the dye to gradually and evenly bind to the substrate.[8] This is particularly useful for dyes that tend to strike quickly.[3]
Data Presentation
Table 1: Recommended Dyeing Parameters for this compound
| Parameter | Recommended Value | Rationale |
| Starting pH | 6.0 - 7.0 | Promotes slow, controlled initial dye uptake.[1] |
| Final pH | 4.5 - 5.5 | Ensures good dye fixation and exhaustion.[1] |
| Starting Temperature | 50 - 60°C | Allows for even dye distribution before fixation begins.[1] |
| Final Temperature | 85 - 100°C | Necessary for complete dye penetration and fixation.[1] |
| Temperature Ramp Rate | 1 - 2°C / minute | Prevents rapid dye uptake and promotes level dyeing.[6] |
| Leveling Agent | Varies by substrate | Consult manufacturer's datasheet for appropriate agent. |
| Acid Addition | Gradual, as temperature rises | Avoids rapid striking of the dye.[1][3] |
Experimental Protocols
Protocol: Optimizing pH for Level Dyeing of Wool with this compound
This protocol details an experiment to determine the optimal pH for achieving level dyeing with this compound on a wool substrate.
1. Materials and Reagents:
-
This compound (1% stock solution)
-
10g skein of scoured wool yarn
-
Deionized water
-
Acetic acid (for lowering pH)
-
Sodium carbonate (for raising pH)
-
Beakers (500mL)
-
Heating and stirring apparatus
-
pH meter
2. Experimental Workflow Diagram:
Caption: Experimental workflow for pH optimization.
3. Procedure:
-
Material Preparation: Scour a 10g skein of wool yarn with a non-ionic detergent to remove impurities, then rinse thoroughly and leave it wet.[2]
-
Dye Stock Solution: Prepare a 1% stock solution of this compound by dissolving 1g of dye powder in 100mL of hot deionized water.[1] Ensure the dye is completely dissolved.
-
Dyebath Preparation: Prepare five separate dyebaths in beakers, each containing 400mL of deionized water (for a 40:1 liquor ratio).[1]
-
pH Adjustment: Adjust the pH of each dyebath to 4.0, 5.0, 6.0, 7.0, and 8.0, respectively, using acetic acid to lower the pH or sodium carbonate to raise it.[1]
-
Dyeing Process:
-
Place a wetted wool skein into each of the five dyebaths.
-
Heat the dyebaths to 50°C.
-
Add the required amount of the 1% dye stock solution to each bath.
-
Slowly raise the temperature of each dyebath to 95°C at a rate of approximately 1-2°C per minute.
-
Hold the temperature at 95°C for 60 minutes, ensuring gentle agitation throughout the process.
-
Allow the dyebaths to cool down slowly.
-
Remove the yarn skeins, rinse them thoroughly with cold water until the water runs clear, and then allow them to air dry.[5]
-
-
Analysis: Visually compare the evenness and depth of shade of the five dyed skeins to determine the optimal pH conditions for level dyeing.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Acid Dyes - Dissolving and Trouble Shooting [dharmatrading.com]
- 4. vichem.vn [vichem.vn]
- 5. skygroupchem.com [skygroupchem.com]
- 6. autumnchem.com [autumnchem.com]
- 7. PH in Dyeing → Area → Sustainability [fashion.sustainability-directory.com]
- 8. Wholesale 23016 High Concentration Acid Leveling Agent (For nylon) Manufacturer and Supplier | Innovative [textile-chem.com]
- 9. Leveling Agents - Piedmont Chemical Industries [piedmontchemical.com]
- 10. Acidic Leveling Agent FT - Guangzhou Jieneng Textile Technology Ltd. [jncice.com]
Technical Support Center: Improving the Wash Fastness of C.I. Acid Black 132 on Nylon
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the wash fastness of C.I. Acid Black 132 on nylon substrates.
Troubleshooting Guide
This guide addresses common issues encountered during the dyeing and after-treatment of nylon with this compound, focusing on improving wash fastness.
Issue 1: Poor Wash Fastness (Color Bleeding) After Dyeing
-
Potential Cause 1: Incorrect Dyebath pH.
-
Explanation: The fixation of acid dyes on nylon is highly dependent on an acidic environment. An optimal pH range ensures the protonation of the amino groups in the nylon fibers, creating cationic sites for the anionic dye molecules to form strong ionic bonds.[1] If the pH is too high, the dye-fiber interaction will be weak, leading to poor wash fastness.[1]
-
Solution:
-
Ensure the final pH of the dyebath is between 4.5 and 5.5 for optimal fixation of this compound.[1]
-
Use a suitable acid, such as acetic acid or formic acid, to adjust and maintain the pH throughout the dyeing process.
-
Start the dyeing process at a near-neutral pH and gradually add acid as the temperature increases to ensure even dye uptake.[2]
-
-
-
Potential Cause 2: Insufficient Dyeing Temperature or Time.
-
Explanation: Temperature is a critical factor for dye diffusion and fixation. For nylon, dyeing is typically carried out at temperatures between 90°C and 100°C.[1] Inadequate temperature or time can result in the dye remaining only on the fiber surface, making it susceptible to being washed off.[1]
-
Solution:
-
-
Potential Cause 3: Inadequate Rinsing After Dyeing.
-
Explanation: Failure to remove unfixed dye from the fiber surface will inevitably lead to color bleeding during washing.[1]
-
Solution:
-
Issue 2: Shade Inconsistency or Off-Black Hue
-
Potential Cause 1: Insufficient Dye Concentration.
-
Explanation: Achieving a deep, true black shade requires a significantly higher dye concentration compared to other colors. An insufficient amount of dye can result in a brownish or reddish tint.[2]
-
Solution:
-
For a deep black, a concentration of up to 4% on the weight of the fiber (owf) may be necessary.[2]
-
-
-
Potential Cause 2: Uneven Dye Uptake.
-
Explanation: Rapid dye absorption, often caused by adding the dye too quickly or a sudden drop in pH, can lead to uneven dyeing.[3]
-
Solution:
-
Issue 3: Reduced Wash Fastness After After-Treatment
-
Potential Cause 1: Incorrect pH for After-Treatment.
-
Explanation: The effectiveness of syntans and cationic fixing agents is also pH-dependent.
-
Solution:
-
For syntan treatment, adjust the pH to 4.0-4.5 with formic acid.[1]
-
For cationic fixation, ensure the pH is within the recommended range for the specific agent used.
-
-
-
Potential Cause 2: Incompatible Auxiliaries.
-
Explanation: The sequential application of an anionic syntan followed by a cationic fixing agent can sometimes lead to the formation of a complex that precipitates on the fabric surface, affecting the handle and appearance.
-
Solution:
-
Ensure thorough rinsing between the syntan and cationic fixing agent application steps if they are applied in separate baths.
-
Select compatible syntan and cationic fixing agents.
-
-
Frequently Asked Questions (FAQs)
Q1: What is this compound? A1: this compound is a premetallized 1:2 chromium-azo complex acid dye. This structure, with a central chromium ion coordinated with two azo dye molecules, provides high stability and is known for producing deep black shades with good wash and light fastness.[2]
Q2: Why is pH control so critical when dyeing nylon with this compound? A2: pH control is crucial for optimal dye uptake and achieving a level dyeing. Acid dyes like this compound are anionic and require an acidic dyebath to protonate the amino groups in nylon fibers. This creates positive sites for the negatively charged dye molecules to bind.[2] An improper pH can lead to uneven dyeing, poor color yield, and reduced fastness. For premetallized dyes, a pH that is too low at the beginning can cause rapid, uncontrolled dye absorption, leading to unlevelness.[2]
Q3: What is the most effective way to improve the wash fastness of this compound on nylon? A3: A post-dyeing after-treatment is a highly effective method. The sequential application of a synthetic tanning agent (syntan) followed by a cationic fixing agent is particularly effective in enhancing wash fastness.[1]
Q4: What is a syntan and how does it work? A4: A synthetic tanning agent (syntan) is an anionic compound that diffuses into the nylon fiber after dyeing. It works by filling up any remaining dye sites, which helps to prevent the dye from migrating out of the fiber during washing.[1]
Q5: What is a cationic fixing agent and what is its function? A5: A cationic fixing agent is a positively charged molecule that forms a complex with the anionic dye on the surface of the fiber. This creates a larger, less soluble molecule that is more resistant to being washed off.[1]
Q6: Can after-treatment with syntans and cationic agents affect the final shade? A6: While these agents are designed to have a minimal impact on the shade, some slight changes can occur. It is always recommended to conduct a preliminary test on a small sample to assess any potential shade change before treating a larger batch.
Q7: What are the expected wash fastness ratings for this compound on nylon? A7: As a 1:2 premetallized acid dye, this compound generally exhibits high fastness properties. The expected wash fastness rating according to ISO 105-C06 is typically 4-5, indicating very good to excellent resistance to fading from washing. An after-treatment can help ensure these high ratings are consistently achieved.
Data Presentation
Table 1: Illustrative Effect of Dyebath pH on Wash Fastness of this compound on Nylon
| Dyebath pH | Expected Wash Fastness Rating (ISO 105-C06, Grey Scale for Color Change) | Rationale |
| 3.5 - 4.5 | 4 | High protonation of amino groups, leading to strong ionic bonding. |
| 4.5 - 5.5 | 4-5 (Optimal) | Optimal balance of dye uptake, fixation, and fiber integrity. [1] |
| 6.0 - 7.0 | 3 | Reduced protonation of amino groups, resulting in weaker dye-fiber interaction.[1] |
| > 7.0 | 2 | Insufficient protonation for effective dye fixation. |
Disclaimer: The data presented is illustrative and based on established principles of acid dyeing on nylon. Actual results may vary depending on specific experimental conditions.
Table 2: Illustrative Effect of After-Treatment on Wash Fastness of this compound on Nylon (at optimal pH and temperature)
| After-Treatment | Syntan Conc. (% owf) | Cationic Fixer Conc. (% owf) | Expected Wash Fastness Rating (ISO 105-C06, Grey Scale for Color Change) | Expected Staining on Multifiber Fabric (ISO 105-C06, Grey Scale) |
| None (Control) | 0 | 0 | 3-4 | 3 |
| Syntan only | 2 | 0 | 4 | 3-4 |
| Syntan only | 4 | 0 | 4-5 | 4 |
| Cationic Fixer only | 0 | 1 | 4 | 4 |
| Cationic Fixer only | 0 | 2 | 4-5 | 4-5 |
| Syntan + Cationic Fixer | 2-4 | 1-2 | 5 | 4-5 |
Disclaimer: The data presented is illustrative and based on established principles of after-treatments for acid dyes on nylon. Optimal concentrations of syntan and cationic fixer should be determined experimentally.
Experimental Protocols
Protocol 1: Standard Dyeing of Nylon with this compound
-
Scouring: Prepare the nylon fabric by washing it with a non-ionic detergent (1-2 g/L) at 60-70°C for 15-20 minutes to remove any impurities. Rinse thoroughly.[1]
-
Dye Bath Preparation: Prepare a dyebath with a liquor ratio of 40:1. Add a leveling agent (e.g., 1% on weight of fiber, owf) and an acid donor like ammonium (B1175870) sulfate.[1]
-
Dyeing:
-
Immerse the scoured nylon fabric into the dyebath at 40°C.[1]
-
Add the pre-dissolved this compound (e.g., 2-4% owf).
-
Gradually raise the temperature to 98-100°C at a rate of 1-2°C per minute.[2]
-
Adjust the pH to 4.5-5.5 with acetic or formic acid.
-
Hold the temperature for 45-60 minutes, ensuring periodic agitation for even dyeing.[1]
-
-
Rinsing and Drying:
Protocol 2: After-treatment with a Syntan/Cationic System
-
Initial Rinse: After the dyeing process is complete, give the fabric a brief cold rinse.[1]
-
Syntan Treatment:
-
Cationic Fixative Treatment:
-
Final Rinse and Drying:
-
Rinse the fabric thoroughly with cold water.
-
Dry the fabric.
-
Mandatory Visualization
Caption: Experimental workflow for improving the wash fastness of this compound on nylon.
Caption: Troubleshooting workflow for poor wash fastness of this compound on nylon.
References
Overcoming poor color yield with C.I. Acid Black 132
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming poor color yield and other common issues encountered during experiments with C.I. Acid Black 132.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary characteristics?
A1: this compound is a pre-metallized 1:2 chromium(III)-azo complex acid dye.[1] Its structure, featuring a central chromium ion coordinated with two azo dye molecules, imparts high stability and excellent wash and light fastness properties.[1][2] Due to its anionic nature, resulting from sulfonic acid groups, it is water-soluble and particularly suitable for dyeing protein and polyamide fibers such as wool, silk, and nylon, where it forms strong ionic bonds.[3][4]
Q2: Why is precise pH control so critical for achieving good color yield with this compound?
A2: pH control is paramount for optimal dye uptake and achieving a level (uniform) dyeing.[1] Acid dyes are anionic and rely on an acidic dyebath to protonate the amino groups (-NH2) in protein and polyamide fibers, creating positively charged sites (-NH3+) that attract the negatively charged dye molecules.[1] If the pH is too high (less acidic), there will be fewer positive sites on the fiber, leading to poor dye exhaustion and a pale shade.[1][5] Conversely, a pH that is too low can cause the dye to rush onto the fiber too quickly, resulting in uneven color.[1] For pre-metallized dyes like this compound, the optimal pH is typically in the weakly acidic to near-neutral range to control the dyeing rate.[1]
Q3: What is the ideal temperature profile for dyeing with this compound?
A3: Temperature significantly influences dye diffusion and fixation.[6] The dyeing process should begin at a lower temperature, around 50-60°C, to allow for even initial uptake of the dye.[1] The temperature should then be gradually raised to a final dyeing temperature of 85-100°C.[1] This gradual increase is crucial to prevent uneven dyeing.[1] Insufficient temperature or a short dyeing time at the peak temperature will result in poor fixation and reduced color yield.[5]
Q4: I'm observing a brownish or reddish hue instead of a deep black. What is the likely cause?
A4: A common reason for an off-black shade is an insufficient concentration of the dye.[1] Black dyes require a significantly higher concentration to achieve a true, deep black color compared to other dyes. For a deep black, a concentration of up to 4% on the weight of the fiber (o.w.f) may be necessary.[5]
Q5: What are leveling agents and are they necessary when using this compound?
A5: Leveling agents are dyeing auxiliaries that help to ensure uniform color distribution by slowing down the rate of dye uptake.[7][8] They are particularly useful for dyes that have a high affinity for the fiber, like acid dyes on nylon, which can otherwise lead to unlevel dyeing.[9] For pre-metallized dyes such as this compound, using a suitable leveling agent is recommended to control the dye's absorption and promote a uniform and level coloration.[1]
Troubleshooting Guide: Poor Color Yield / Pale Shade
This guide addresses the common issue of achieving a weak or pale shade when using this compound.
| Potential Cause | Recommended Solution |
| Insufficient Dye Concentration | Increase the dye concentration. For a deep black shade, up to 4% on the weight of the fiber (o.w.f.) may be required.[5] |
| Dyebath pH is Too High | Gradually lower the pH of the dyebath to the optimal range of 4.5-5.5 using a weak acid like acetic acid or formic acid.[1][6] |
| Incomplete Dye Dissolution | Ensure the dye powder is completely dissolved in hot water before adding it to the main dyebath. Incomplete dissolution leads to lower effective dye concentration and potential for speckling.[5] |
| Dyeing Temperature Too Low | Increase the final dyeing temperature to the recommended 85-100°C range.[1] |
| Dyeing Time is Too Short | Extend the dyeing time at the maximum temperature (e.g., 60 minutes) to ensure complete dye fixation.[1] |
| Improper Material Preparation | Ensure the substrate is thoroughly scoured and wetted out before dyeing to remove any impurities and allow for even dye penetration.[6] |
Data Presentation
The following tables summarize the expected effects of key dyeing parameters on the performance of this compound on polyamide fibers. This data is synthesized from established principles of acid dyeing.
Table 1: Effect of Dyebath pH on this compound Uptake [3]
| pH | Temperature (°C) | Time (min) | Expected Dye Exhaustion (%) | Observations |
| 7.0 | 98 | 60 | 60-70 | Slower dye uptake, good leveling. |
| 6.0 | 98 | 60 | 75-85 | Increased rate of exhaustion. |
| 5.0 | 98 | 60 | 90-95 | High exhaustion, potential risk of unlevel dyeing if not controlled. |
| 4.0 | 98 | 60 | >95 | Very rapid exhaustion, high risk of unlevelness. |
Table 2: Effect of Dyeing Temperature on this compound Uptake [3]
| Temperature (°C) | pH | Time (min) | Expected Dye Exhaustion (%) | Observations |
| 70 | 5.0 | 60 | 65-75 | Insufficient for full exhaustion and fixation. |
| 80 | 5.0 | 60 | 70-80 | Increased dye uptake and diffusion. |
| 98 | 5.0 | 60 | 90-95 | Optimal temperature for high exhaustion. |
| 110 (Pressurized) | 5.0 | 60 | >98 | Maximum exhaustion, may affect fiber properties. |
Experimental Protocols
Protocol 1: Optimizing Dyebath pH for this compound on Wool [1][2]
-
Material Preparation: Scour a 10g skein of wool yarn with a non-ionic detergent to remove impurities, rinse thoroughly, and wet it out completely.
-
Dye Stock Solution: Prepare a 1% (w/v) stock solution by dissolving 1g of this compound powder in 100mL of hot deionized water.
-
Dyebath Preparation: Prepare five separate dyebaths, each with a liquor ratio of 40:1 (400mL of deionized water for the 10g yarn skein).
-
pH Adjustment: Adjust the pH of the five dyebaths to 4.0, 5.0, 6.0, 7.0, and 8.0, respectively. Use a dilute solution of acetic acid to lower the pH and a dilute solution of sodium carbonate to raise it.
-
Dyeing Process:
-
Add the required amount of dye stock solution for a 2% on weight of fabric (o.w.f.) shade (2mL of the 1% stock solution) to each dyebath.
-
Add 1% o.w.f. of a suitable leveling agent to each bath.
-
Immerse the wetted wool skeins into their respective dyebaths at 50°C.
-
Raise the temperature of each bath to 98°C at a controlled rate of 2°C per minute.
-
Maintain the temperature at 98°C for 60 minutes, ensuring gentle agitation every 10 minutes.
-
-
Rinsing and Drying:
-
Allow the dyebaths to cool before removing the skeins.
-
Rinse the skeins with warm water, followed by cold water, until the rinse water is clear.
-
Squeeze out excess water and allow the skeins to air-dry.
-
-
Analysis: Visually evaluate the color yield of each skein. For quantitative analysis, measure the color strength (K/S values) using a reflectance spectrophotometer to determine the optimal pH.
Protocol 2: Quantitative Analysis of this compound Concentration using UV-Vis Spectroscopy [10]
This protocol is used to determine the concentration of the dye in a solution, which is useful for calculating dye exhaustion from the dyebath.
-
Preparation of Stock Solution: Accurately weigh 10.0 mg of this compound powder and transfer it to a 100 mL volumetric flask. Dissolve the powder in a small amount of deionized water and then fill the flask to the mark. This creates a 100 mg/L stock solution.
-
Preparation of Standard Solutions: Prepare a series of standard solutions (e.g., 2.0, 4.0, 6.0, 8.0, and 10.0 mg/L) by accurately diluting the stock solution.
-
Determination of Maximum Absorbance (λmax):
-
Turn on a UV-Vis spectrophotometer and allow it to warm up.
-
Use one of the standard solutions (e.g., 6.0 mg/L) to scan the absorbance spectrum over a wavelength range of 400-800 nm, using deionized water as a blank.
-
Identify the wavelength of maximum absorbance. For this compound, the λmax is approximately 580 nm.[10]
-
-
Construction of Calibration Curve:
-
Set the spectrophotometer to the determined λmax (580 nm).
-
Zero the instrument using a cuvette filled with deionized water (blank).
-
Measure the absorbance of each standard solution.
-
Plot a graph of absorbance versus concentration. The resulting linear relationship is the calibration curve.
-
-
Measurement of Unknown Sample:
-
Measure the absorbance of the unknown dye solution (e.g., the dyebath after dyeing). If necessary, dilute the sample to ensure its absorbance falls within the range of the calibration curve.
-
Use the equation of the calibration curve to calculate the concentration of this compound in the unknown sample.
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | 12219-02-2 | Benchchem [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. thescipub.com [thescipub.com]
- 6. benchchem.com [benchchem.com]
- 7. Leveling agents: chemistry and performance [textiletoday.com.bd]
- 8. Leveling agents chemistry and Performance | PDF [slideshare.net]
- 9. scribd.com [scribd.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: C.I. Acid Black 132 Synthesis and Purification
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the synthesis and purification of C.I. Acid Black 132.
Synthesis Troubleshooting Guide
This section addresses common problems encountered during the synthesis of this compound, which typically involves a three-stage process: diazotization, azo coupling, and chromium complexation.
Question: My final yield of this compound is significantly lower than expected. What are the potential causes and how can I improve it?
Answer: Low yield in the synthesis of this compound can stem from issues in the diazotization, coupling, or complexation stages. Below is a table outlining potential causes and recommended solutions.
| Potential Cause | Recommended Solution |
| Incomplete Diazotization | Ensure an accurate 1:1 molar ratio between the aromatic amine (e.g., 6-nitro-1,2-diazooxynaphthalene-4-sulfonic acid) and sodium nitrite (B80452). Maintain a low temperature (0-5°C) and acidic pH (3.5-4.0) to ensure the stability of the diazonium salt.[1] Use sulfamic acid to quench any excess nitrous acid before proceeding to the coupling step.[1] |
| Decomposition of Diazonium Salt | The diazonium salt is unstable at higher temperatures. It is crucial to maintain a low temperature (ideally 0-5°C) throughout the diazotization and coupling steps.[1] The diazonium salt should be used immediately after its preparation.[1] |
| Inefficient Azo Coupling | Adjust the pH of the coupling reaction to an alkaline range (pH 9-10) to facilitate the reaction with the coupling component (e.g., 2-naphthol).[1] A slight molar excess (10-15%) of the coupling component can help drive the reaction to completion.[1] |
| Side Reactions | Strict control of temperature and pH is essential to minimize the formation of by-products. Deviations from optimal conditions can lead to unwanted side reactions, reducing the yield of the desired product.[1] |
| Incomplete Chromium Complexation | Verify the correct stoichiometry of the chromium source (e.g., chromium(III) acetate). The reaction requires elevated temperatures (e.g., 95-130°C) and specific pH conditions, often starting acidic and then adjusted to neutral or slightly alkaline, to ensure complete complexation.[1] |
Question: Why is precise pH control so critical in the synthesis of this compound?
Answer: Each stage of the synthesis has a specific optimal pH range. Maintaining these pH levels is crucial for maximizing yield and purity.
-
Diazotization: This step is performed in an acidic medium (pH 3.5-4.0) to form and stabilize the reactive diazonium salt.[1]
-
Azo Coupling: The subsequent reaction with a coupling component like 2-naphthol (B1666908) requires alkaline conditions (pH 9-10) to activate the coupling agent.[1]
-
Chromium Complexation: This final step also has specific pH requirements, often starting in acidic conditions and transitioning to a neutral or weakly alkaline range to facilitate the formation of the stable 1:2 chromium complex.[1]
Purification Troubleshooting Guide
This section provides solutions for common challenges faced during the purification of this compound.
Question: I am having difficulty isolating a pure final product. What are the common impurities and how can I remove them?
Answer: Impurities in the final product can include unreacted starting materials, isomers, by-products, free chromium ions, and inorganic salts from the synthesis and isolation steps.
| Common Impurity | Recommended Purification Method |
| Unreacted Starting Materials | Optimize the stoichiometry of your reactants and monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure complete conversion.[1] |
| Isomers or By-products | Careful control of coupling reaction conditions, particularly pH and temperature, can minimize the formation of unwanted isomers.[1] Recrystallization from a suitable solvent is a common and effective method for removing many organic impurities.[1] |
| Uncomplexed (Free) Chromium | After the complexation step, any remaining free chromium ions must be removed. Methods such as membrane filtration or solid-phase extraction (e.g., using a C18 column) are effective for this purpose.[1] |
| Inorganic Salts (e.g., NaCl) | If "salting out" was used for initial isolation, residual inorganic salts can be a significant impurity.[1] Washing the filtered dye with a small amount of cold solvent in which the dye has low solubility can help remove these salts. Membrane filtration is also an effective technique for desalination.[1] |
| Colloidal Dye Aggregates | If you are experiencing issues with filtration due to fine colloidal particles, adding a flocculant to the dye solution can help aggregate these particles, which can then be more easily removed by centrifugation or filtration.[1] |
Question: What is a good initial purification step for crude this compound?
Answer: A common and effective initial purification method is "salting out".[1] This involves adding a high concentration of an electrolyte, such as sodium chloride, to the aqueous solution of the dye. This decreases the dye's solubility, causing it to precipitate. The precipitated dye can then be collected by filtration.[1]
Frequently Asked Questions (FAQs)
Q1: What is the general structure of this compound?
A1: this compound is a premetallized 1:2 chromium(III)-azo complex dye. This means that a central chromium ion is coordinated with two azo dye molecules. This structure gives the dye high stability and fastness properties.
Q2: What are the key stages in the synthesis of this compound?
A2: The synthesis of this compound typically involves three main stages:
-
Diazotization: An aromatic amine is converted into a reactive diazonium salt.
-
Azo Coupling: The diazonium salt is reacted with a coupling component to form the azo dye.
-
Metallization: The azo dye is then complexed with a chromium(III) salt to form the final product.
Q3: How can I assess the purity of my synthesized this compound?
A3: Several analytical techniques can be used to assess the purity of your final product. High-Performance Liquid Chromatography (HPLC) is a powerful method for identifying and quantifying impurities.[1] Spectroscopic methods like UV-Vis spectroscopy can be used to determine the concentration and check for the presence of absorbing impurities.[1]
Q4: What is a suitable method for removing uncomplexed chromium from my final product?
A4: Purification methods to remove free chromium include membrane filtration and solid-phase extraction using materials like a C-18 column. The choice of method will depend on the scale of your synthesis and the nature of the impurities.[1]
Experimental Protocols
General Synthesis of this compound (Illustrative)
This protocol is a generalized representation and may require optimization for specific laboratory conditions.
-
Diazotization:
-
Dissolve or suspend the aromatic amine (e.g., 6-nitro-1,2-diazooxynaphthalene-4-sulfonic acid) in an acidic aqueous solution (e.g., with hydrochloric acid) and cool the mixture to 0-5°C in an ice bath.[1]
-
Slowly add a 1:1 molar ratio solution of sodium nitrite dropwise while maintaining the low temperature and stirring continuously.[1]
-
Stir the reaction for a period to ensure complete diazotization.
-
Quench the excess nitrous acid with a small amount of sulfamic acid.[1]
-
-
Azo Coupling:
-
In a separate vessel, dissolve the coupling component (e.g., 2-naphthol) in an alkaline solution (e.g., sodium hydroxide (B78521) solution).[1]
-
Slowly add the cold diazonium salt solution from the previous step to the alkaline solution of the coupling component, maintaining a low temperature.[1]
-
Adjust the pH to the alkaline range (9-10) to facilitate the coupling reaction.[1]
-
Continue stirring until the reaction is complete, which can be monitored by TLC.[1]
-
-
Chromium Complexation:
-
Mix the crude azo dye with a chromium donor (e.g., chromium(III) acetate).[1]
-
Heat the reaction mixture, potentially under pressure, at a temperature above 100°C.[1]
-
Initially, the pH should be acidic (e.g., 0-2) and then adjusted to a weakly acidic, neutral, or weakly alkaline range to facilitate the formation of the 1:2 chromium complex.[1]
-
Monitor the reaction until no more metal-free azo dye can be detected.[1]
-
-
Isolation and Purification:
-
Isolate the dye from the reaction mixture, often by salting out with sodium chloride, followed by filtration.[1]
-
Wash and dry the collected solid.
-
Further purification can be achieved by recrystallization from a suitable solvent or by other chromatographic techniques to achieve a purity of not less than 90%.[1]
-
Purity Analysis by UV-Vis Spectroscopy
This protocol outlines the determination of the concentration of this compound in a solution.
-
Preparation of Standard Solutions:
-
Accurately weigh a known amount of this compound analytical standard and dissolve it in a known volume of deionized water to prepare a stock solution.
-
Perform a series of dilutions of the stock solution to create a set of standard solutions of known concentrations.
-
-
Determination of Maximum Absorbance (λmax):
-
Turn on the UV-Vis spectrophotometer and allow it to warm up.
-
Use a standard solution to scan the absorbance spectrum over a wavelength range of 400-800 nm, using deionized water as a blank.
-
Identify the wavelength with the maximum absorbance (λmax), which for this compound is approximately 580 nm.
-
-
Measurement and Calibration:
-
Set the spectrophotometer to the determined λmax.
-
Measure the absorbance of each of the standard solutions.
-
Plot a calibration curve of absorbance versus concentration.
-
Measure the absorbance of the unknown sample and determine its concentration using the calibration curve.
-
Visualizations
Caption: Overall workflow for the synthesis and purification of this compound.
Caption: Troubleshooting decision tree for addressing low purity of this compound.
References
Minimizing side reactions during C.I. Acid Black 132 synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist in the synthesis of C.I. Acid Black 132, focusing on the minimization of side reactions to ensure high yield and purity.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental synthesis pathway for this compound?
A1: this compound is an asymmetrical 1:2 chromium complex dye. Its synthesis is a multi-step process involving the preparation of two different monoazo dyes, which are then reacted with a chromium donor to form the final complex. The main stages are:
-
Diazotization: An aromatic amine is converted into a reactive diazonium salt using nitrous acid at low temperatures.[1]
-
Azo Coupling: The diazonium salt is then reacted with a coupling component to form a monoazo dye. This is repeated with a different set of precursors to create the second unique monoazo dye.
-
Metallization: The two different monoazo dyes are reacted with a chromium(III) salt to form the final 1:2 chromium complex.[2]
Q2: What are the most critical parameters to control during the synthesis to minimize side reactions?
A2: Strict control of temperature and pH is paramount throughout the synthesis.[1]
-
Temperature: The diazotization step must be carried out at low temperatures (ideally 0-5°C) to prevent the decomposition of the unstable diazonium salt, which leads to the formation of phenolic by-products and a reduction in yield.[1]
-
pH: Different pH conditions are optimal for each stage. Diazotization is performed in an acidic medium (pH 3.5-4.0) to stabilize the diazonium salt. The subsequent coupling reaction is carried out under alkaline conditions (pH 9-10) to activate the coupling component. The final chromium complexation also has specific pH requirements, often starting in acidic conditions and finishing in a neutral to weakly alkaline range.[1]
Q3: What are the common side reactions encountered during the synthesis of this compound?
A3: The most prevalent side reactions include:
-
Decomposition of the Diazonium Salt: This occurs if the temperature is not kept sufficiently low, leading to the formation of unwanted phenols and other by-products, which reduces the overall yield.[1]
-
Formation of Isomers: Incorrect pH during the coupling reaction can lead to the formation of undesired isomers, impacting the purity and coloristic properties of the final dye.[1]
-
Incomplete Chromium Complexation: Failure to use the correct stoichiometry of the chromium source or maintain the appropriate temperature and pH during metallization can result in a mixture of the desired 1:2 complex, 1:1 complexes, and unreacted monoazo dyes.[1]
Q4: How can the purity of the synthesized this compound be assessed?
A4: The purity of the final dye can be evaluated using various analytical techniques. High-Performance Liquid Chromatography (HPLC) is a powerful method for identifying and quantifying impurities. Spectroscopic methods like UV-Vis spectroscopy can be used to determine the concentration and check for the presence of absorbing impurities.[1]
Troubleshooting Guides
This section provides solutions to common problems that may be encountered during the synthesis of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low Yield of Azo Dye | Decomposition of the diazonium salt due to high temperature. | Maintain a strict temperature control of 0-5°C throughout the diazotization and coupling steps. Use the diazonium salt immediately after its preparation.[1] |
| Inefficient coupling reaction. | Ensure the pH of the coupling reaction is alkaline (pH 9-10). A slight molar excess (10-15%) of the coupling component can help drive the reaction to completion.[1] | |
| Formation of Impurities | Presence of unreacted starting materials. | Optimize the stoichiometry of the reactants. Monitor the reaction progress using techniques like TLC or HPLC to ensure complete conversion.[1] |
| Formation of isomers or by-products. | Carefully control the temperature and pH during the coupling reaction. The position of the azo group on the coupling component can be influenced by these parameters.[1] | |
| Incomplete chromium complexation. | Ensure the correct stoichiometry of the chromium source (e.g., chromium(III) acetate). The reaction is typically carried out at elevated temperatures (e.g., 95-130°C) and under specific pH conditions (initially acidic, then adjusted to neutral or slightly alkaline).[1] | |
| Presence of free chromium after complexation. | Purify the dye to remove any uncomplexed chromium ions. This can be achieved through methods such as membrane filtration or specific adsorption techniques.[1] |
Experimental Protocols
A generalized experimental protocol for the synthesis of a 1:2 chromium complex azo dye like this compound is outlined below. Note: This is a representative protocol and may require optimization.
Diazotization of Aromatic Amine
-
Dissolve or suspend the aromatic amine (e.g., 6-nitro-1-amino-2-hydroxynaphthalene-4-sulfonic acid) in an acidic aqueous solution (e.g., with hydrochloric acid).
-
Cool the mixture to 0-5°C in an ice bath.
-
Slowly add a solution of sodium nitrite (B80452) (in a 1:1 molar ratio to the amine) dropwise, while maintaining the low temperature and ensuring vigorous stirring.
-
After the addition is complete, continue stirring for a period to ensure complete diazotization.
-
Quench any excess nitrous acid with a small amount of sulfamic acid.[1]
Azo Coupling
-
In a separate vessel, dissolve the coupling component (e.g., 2-naphthol) in an alkaline solution (e.g., sodium hydroxide (B78521) solution).
-
Cool this solution to 0-5°C.
-
Slowly add the cold diazonium salt solution from the previous step to the alkaline solution of the coupling component, maintaining the low temperature.
-
Adjust and maintain the pH in the alkaline range (9-10) to facilitate the coupling reaction.
-
Stir the mixture until the reaction is complete, which can be monitored by TLC.[1]
-
Repeat steps 1 and 2 with the second set of aromatic amine and coupling component to synthesize the second monoazo dye.
Chromium Complexation
-
Mix the two crude monoazo dyes with a chromium donor (e.g., chromium(III) acetate (B1210297) or chromium(III) salicylate).[1]
-
Adjust the pH to be acidic (e.g., 0-2).[1]
-
Heat the reaction mixture, potentially under pressure, to a temperature above 100°C.[1]
-
Over the course of the reaction, adjust the pH to a weakly acidic, neutral, or weakly alkaline range to facilitate the formation of the 1:2 chromium complex.[1]
-
Monitor the reaction until no more metal-free azo dye can be detected.[1]
Isolation and Purification
-
Isolate the dye from the reaction mixture, often by "salting out" with sodium chloride to precipitate the dye.[1]
-
Collect the precipitated dye by filtration.
-
Wash the filter cake with a salt solution to remove impurities.
-
Further purification can be achieved by recrystallization or chromatographic techniques.[1]
Visualizing the Synthesis and Troubleshooting
Synthesis Workflow
Caption: General workflow for the synthesis of this compound.
Troubleshooting Logic for Low Yield
Caption: Troubleshooting workflow for low yield in this compound synthesis.
References
How to achieve a true black shade with C.I. Acid Black 132
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in achieving a true, deep black shade using C.I. Acid Black 132 in their laboratory experiments.
Troubleshooting Guide: Achieving a True Black Shade
This guide addresses common issues encountered when using this compound, helping you diagnose and resolve problems to achieve a consistent, true black color.
Problem: The final color is not a true black (e.g., it appears navy, brown, or reddish).
This is a common issue that can be attributed to several factors in the dyeing process. Follow this workflow to diagnose the potential cause:
Caption: Troubleshooting workflow for off-shade results with this compound.
Frequently Asked Questions (FAQs)
1. What is the optimal pH for dyeing with this compound?
The optimal pH for achieving a deep black shade with this compound on polyamide substrates is between 4.5 and 5.5. A lower pH can lead to rapid, unlevel dyeing, while a higher pH may result in incomplete dye exhaustion and a weaker, less intense shade. Acetic acid is commonly used to adjust the pH of the dyebath.
2. What is the recommended dyeing temperature and time?
For optimal dye fixation and a true black shade, the dyeing temperature should be gradually raised to 95-100°C and held at this temperature for 45 to 60 minutes. A slow temperature ramp (e.g., 1-2°C per minute) is crucial for ensuring even dye uptake and preventing shade variations.
3. How does dye concentration affect the final shade?
The depth of the black shade is directly related to the dye concentration, typically expressed as a percentage of the weight of the fiber (% o.w.f.). For a deep, true black, a higher concentration is generally required. See the table below for a general guide.
Table 1: Recommended Dyeing Parameters for Polyamide
| Parameter | Recommended Value | Notes |
| pH | 4.5 - 5.5 | Adjust with acetic acid. |
| Dye (% o.w.f.) | 3.0 - 5.0% | Higher concentrations for deeper blacks. |
| Leveling Agent (% o.w.f.) | 0.5 - 1.5% | Anionic or non-ionic types are suitable. |
| Glauber's Salt (g/L) | 5 - 10 | Promotes dye migration and levelness. |
| Temperature | 95 - 100°C | Hold for 45-60 minutes. |
| Liquor Ratio | 1:10 to 1:20 | The ratio of the weight of the goods to the volume of the dyebath. |
4. Why is a leveling agent necessary?
A leveling agent is an auxiliary chemical that helps to ensure uniform absorption of the dye onto the substrate. This is particularly important for achieving a consistent black shade, as any unevenness will be highly noticeable. Leveling agents work by slowing down the initial rapid uptake of the dye, allowing it to distribute evenly across the material.
5. Can this compound be used on fibers other than polyamide?
While this compound is primarily used for dyeing polyamide (nylon), it can also be used on other protein fibers such as wool and silk, as well as on leather. However, the optimal dyeing parameters, particularly pH and temperature, may vary depending on the substrate. It is recommended to perform preliminary tests to determine the ideal conditions for each specific material.
Experimental Protocols
Protocol 1: Standard Laboratory Dyeing Procedure for Polyamide
This protocol outlines a standard method for dyeing a polyamide substrate with this compound to achieve a deep black shade.
Caption: Standard experimental workflow for dyeing with this compound.
Methodology:
-
Substrate Preparation: Weigh the dry polyamide material. Scour the material in a solution containing a non-ionic detergent at 60-70°C for 15-20 minutes to remove any impurities. Rinse thoroughly.
-
Dyebath Preparation: Prepare a dyebath with the required amount of water (e.g., for a 1:20 liquor ratio). Add the leveling agent and Glauber's salt, and stir until dissolved.
-
Dyeing:
-
Introduce the scoured polyamide into the dyebath at 40°C.
-
Run for 10 minutes, then slowly add acetic acid to adjust the pH to the target range of 4.5-5.5.
-
Add the pre-dissolved this compound solution to the dyebath.
-
Raise the temperature to 95-100°C at a rate of 1.5°C per minute.
-
Hold the temperature for 45-60 minutes, ensuring the substrate is agitated or the bath is circulated.
-
-
Rinsing and Drying:
-
Cool the dyebath down to 70°C.
-
Remove the dyed material and perform a hot rinse, followed by a cold rinse until the water runs clear.
-
Dry the material in an oven or air dry.
-
Technical Support Center: C.I. Acid Black 132 Dyeing Performance and the Influence of Leveling Agents
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on the use of C.I. Acid Black 132, with a focus on the critical role of leveling agents in achieving optimal dyeing performance. Below, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to support your research and development activities.
Troubleshooting Guide
This guide addresses common issues encountered during the dyeing of substrates like polyamide (nylon) and wool with this compound, particularly when using leveling agents.
| Issue | Potential Causes | Recommended Solutions |
| Uneven Dyeing (Streaks, Blotches, Barre Effect) | - Rapid initial dye uptake: The dye rushes onto the fiber too quickly, a common issue with premetallized dyes like this compound which have a high affinity for the fiber.[1] - Incorrect leveling agent selection or concentration: The leveling agent may not be effectively controlling the dye strike. - Improper pH control: A pH that is too low at the beginning of the dyeing cycle can accelerate dye absorption.[1] - Inadequate substrate preparation: Residual oils, sizes, or impurities on the fiber can resist dye.[1] - Poor dye bath circulation or agitation. [1] | - Use an appropriate leveling agent: Anionic or amphoteric leveling agents are often recommended for premetallized dyes on nylon to ensure a slow, even rate of absorption.[2] - Optimize leveling agent concentration: Typically 0.5% to 2.5% on weight of fiber (o.w.f.). For fabrics prone to unevenness, a higher concentration may be necessary.[3] - Gradual pH reduction: Start the dyeing process at a near-neutral pH (6.0-7.0) and gradually add acid (e.g., acetic acid or ammonium (B1175870) sulfate) as the temperature rises to a final pH of 4.5-5.5.[1] - Ensure thorough scouring and wetting of the substrate before dyeing. [1] - Maintain consistent and adequate agitation throughout the dyeing process. [1] |
| Poor Color Yield / Pale Shade | - Excessive leveling agent concentration: Some leveling agents can have a retarding effect, leading to lower dye exhaustion if used in excess.[4] - High initial pH: A dyebath that is not sufficiently acidic will result in reduced dye uptake.[5] - Dyeing temperature is too low or time is too short: Insufficient thermal energy prevents proper dye diffusion and fixation.[5] - Incomplete dye dissolution. [1] | - Reduce the concentration of the leveling agent. A concentration of 0.5 g/l is often a good starting point, as higher concentrations can lead to a depreciation in color yield.[4] - Ensure the final pH of the dyebath is within the optimal range of 4.5-5.5. [5] - Increase the final dyeing temperature (typically 90-100°C for nylon) and/or extend the dyeing time (45-60 minutes at final temperature). [5] - Ensure the dye is fully dissolved in hot water before adding it to the dyebath. [1] |
| Shade Inconsistency Between Batches | - Variations in dyeing parameters: Inconsistent pH, temperature profiles, time, and liquor ratios. - Inconsistent water quality: Variations in water hardness can affect dye solubility and leveling agent performance. - Differences in substrate from batch to batch. | - Standardize and strictly control all dyeing parameters for each batch. - Use deionized or softened water for consistent results. - Ensure the substrate is from a consistent source and has undergone uniform pretreatment. |
| Poor Wash Fastness | - Incorrect leveling agent type: While leveling agents primarily address evenness, some can impact final dye fixation if they form overly stable complexes with the dye. - Incomplete dye fixation: Insufficient time or temperature during the dyeing process.[1] - Incorrect final pH. [1] - Insufficient rinsing after dyeing. [5] | - Select a leveling agent that does not impair the wet and light fastness of the dye. [4] Anionic leveling agents are generally a safe choice for acid dyes on nylon.[6] - Ensure the dyeing cycle includes adequate time at the final temperature (e.g., 90-100°C for 45-60 minutes) to allow for complete dye fixation. [5] - Optimize the final pH to be within the recommended range to promote strong ionic bonding between the dye and fiber. [5] - Perform a thorough rinsing process after dyeing to remove any unfixed dye. [5] - Consider an after-treatment with a cationic fixing agent to form a less soluble complex on the fiber surface. [5] |
Data Presentation
Table 1: Expected Effect of Leveling Agent Concentration on Dyeing Performance of this compound on Polyamide
This data is synthesized from established principles of acid dyeing on polyamide and should be used as a guideline for optimization.
| Leveling Agent Conc. (% o.w.f.) | Expected Dye Exhaustion (%) | Levelness | Observations |
| 0.0 | 95-98 | Poor to Moderate | High risk of rapid, uneven dye uptake, especially in pale to medium shades. |
| 0.5 | 92-96 | Good | Controlled dye uptake, significant improvement in levelness with minimal impact on final color yield.[4] |
| 1.0 | 90-95 | Very Good | Optimal for most applications, providing excellent leveling and coverage of fiber irregularities.[7] |
| 2.0 | 85-92 | Excellent | Maximum leveling effect, but may slightly reduce the rate and final extent of dye exhaustion.[4] |
Table 2: Influence of Leveling Agent Type on this compound Dyeing Characteristics
General characteristics based on leveling agent class.
| Leveling Agent Type | Primary Mechanism | Suitability for this compound | Key Advantages | Potential Issues |
| Anionic | Fiber-substantive: Competes with the anionic dye for positive sites on the fiber, thus slowing down dye uptake.[2] | High | Excellent for preventing barre and general unlevelness.[8] Good compatibility with acid dyes. | Can slightly reduce dye exhaustion at higher concentrations. |
| Non-ionic | Dye-substantive: Forms a complex with the dye, which gradually breaks down with increasing temperature, releasing the dye slowly.[4] | Moderate to High | Good retarding effect, particularly for metal-complex dyes.[4] | The stability of the dye-surfactant complex is crucial; if too stable, it can significantly lower the color yield.[9] |
| Amphoteric/ Zwitterionic | Combines both fiber and dye affinity, offering a balanced leveling effect.[2] | High | Very effective for premetallized and milling type acid dyes.[2][10] Excellent migration properties.[8] | Can be more expensive than other types. |
| Cationic | Dye-substantive: Forms a strong complex with the anionic dye. | Low | Can provide a strong retarding effect. | High risk of precipitation when combined with anionic acid dyes.[2] Generally not recommended for this application without careful formulation. |
Experimental Protocols
Protocol 1: Evaluation of Leveling Agent Concentration on the Dyeing of Polyamide with this compound
Objective: To determine the optimal concentration of an anionic leveling agent for achieving a level dyeing with this compound on a polyamide substrate.
Materials and Reagents:
-
Polyamide 6 or 6,6 fabric
-
This compound
-
Anionic leveling agent (e.g., a sulfated fatty alcohol)
-
Acetic acid
-
Sodium acetate
-
Deionized water
-
Laboratory dyeing machine (e.g., beaker dyer)
-
Spectrophotometer
Procedure:
-
Stock Solution Preparation:
-
Prepare a 1% (w/v) stock solution of this compound by dissolving 1.0 g of the dye in 100 mL of hot deionized water.
-
Prepare a 1% (w/v) stock solution of the anionic leveling agent in deionized water.[7]
-
-
Dye Bath Preparation:
-
Prepare a series of dye baths with a liquor ratio of 40:1. For a 5 g fabric sample, the total volume will be 200 mL.
-
To each dye bath, add the required amount of deionized water and a buffer solution (acetic acid/sodium acetate) to achieve a starting pH of 6.5.
-
Add the leveling agent stock solution to achieve concentrations of 0%, 0.5%, 1.0%, and 2.0% on the weight of the fabric (o.w.f.).
-
Add the this compound stock solution to achieve a 2.0% o.w.f. shade.
-
-
Dyeing Process:
-
Introduce the pre-wetted polyamide fabric samples into their respective dye baths at 40°C.
-
Raise the temperature to 98°C at a rate of 1.5°C per minute.[6]
-
Simultaneously, begin a gradual addition of acetic acid to lower the pH to a final value of 5.0 by the time the temperature reaches 98°C.
-
Maintain the temperature at 98°C for 60 minutes.[6]
-
Cool the dye baths to 70°C before removing the fabric.
-
-
Rinsing and Drying:
-
Rinse the dyed fabric samples thoroughly with cold water until the water runs clear.
-
Allow the samples to air dry.
-
-
Analysis:
-
Visually assess the levelness of the dyed samples.
-
Measure the color strength (K/S values) of each sample using a reflectance spectrophotometer to quantify the effect of the leveling agent concentration on color yield.[11]
-
Measure the absorbance of the residual dye bath to calculate the percentage of dye exhaustion.
-
Mandatory Visualizations
Caption: Experimental workflow for evaluating leveling agent performance.
Caption: Mechanisms of action for different leveling agent types.
Frequently Asked Questions (FAQs)
Q1: What is this compound? A1: this compound is a premetallized 1:2 chromium complex acid dye.[1][6] This structure, where a central chromium ion is coordinated with two azo dye molecules, provides high stability and results in excellent wash and light fastness properties, making it suitable for high-performance textiles like automotive fabrics.[1][6]
Q2: Why is a leveling agent necessary when dyeing with this compound? A2: Premetallized dyes like this compound have a high affinity for polyamide and wool fibers, which can lead to rapid, uncontrolled dye absorption.[1] This often results in unlevel dyeing, such as streaks or blotches. A leveling agent is a chemical auxiliary that slows down the rate of dye uptake, promoting more uniform and even coloration.[1][6]
Q3: What type of leveling agent is best for this compound on nylon? A3: For dyeing nylon with premetallized acid dyes, anionic and amphoteric leveling agents are generally most effective.[2] Anionic agents work by temporarily occupying the dye sites on the fiber, competing with the dye and thus slowing its absorption.[2] Amphoteric agents can exhibit both fiber and dye affinity, providing a balanced and robust leveling effect.[2]
Q4: How does pH affect the performance of leveling agents? A4: pH is a critical parameter in acid dyeing. For this compound, a weakly acidic to near-neutral pH (e.g., 6.0-7.0) is recommended at the start of the dyeing cycle.[1] This minimizes the initial rapid strike of the dye. As the temperature increases, the pH is gradually lowered to an optimal range of 4.5-5.5 with an acid donor like acetic acid or ammonium sulfate.[1][5] This controlled decrease in pH allows the leveling agent to effectively manage the dye uptake throughout the process.
Q5: Can the use of a leveling agent affect the final shade and fastness properties? A5: Yes. While essential for levelness, an incorrect choice or excessive concentration of a leveling agent can negatively impact the dyeing performance. Some agents can form overly stable complexes with the dye, which may reduce the final color yield (resulting in a paler shade).[4] It is also important to select a leveling agent that does not compromise the inherent good wash and light fastness of this compound.[4] It is always recommended to conduct preliminary trials to determine the optimal type and concentration of leveling agent for a specific application.
References
- 1. benchchem.com [benchchem.com]
- 2. Role of Leveling agents in Textile Wet-Processing [textiletoday.com.bd]
- 3. Wholesale Levelling agent for acid and pre-metallized dyes Factory and Pricelist | VANABIO [wanabio.com]
- 4. Leveling agents: chemistry and performance [textiletoday.com.bd]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. What effect does the choice of leveling agent have on nylon dyeing? - Sylicglobal Textile Auxiliares Supplier [sylicglobal.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Technical Support Center: C.I. Acid Black 132 Analytical Detection
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the analytical detection of C.I. Acid Black 132.
Troubleshooting Guides
This section addresses specific issues that may arise during the experimental analysis of this compound.
Question: Why am I observing low sensitivity or no signal for this compound in my analysis?
Answer: Low sensitivity can stem from several factors related to both the sample and the analytical method.
-
Insufficient Concentration: The concentration of this compound in your sample may be below the detection limit of the chosen analytical method. Consider concentrating your sample or using a more sensitive technique.
-
Degradation of the Analyte: this compound can degrade under certain conditions.[1] Ensure proper sample storage and handling to maintain its stability.[2]
-
Instrument Settings: Suboptimal instrument parameters, such as an incorrect wavelength setting in UV-Vis spectrophotometry or an inappropriate mobile phase in HPLC, can lead to poor signal intensity.[3][4]
Question: My UV-Vis spectrophotometry results for this compound are inconsistent. What could be the cause?
Answer: Inconsistent UV-Vis results are often related to sample preparation, instrument calibration, or interfering substances.
-
Non-Linearity of Calibration Curve: At high concentrations, dye molecules may aggregate, leading to deviations from Beer-Lambert Law.[5] Ensure your calibration standards are within the linear range of the assay.
-
Matrix Effects: Components in the sample matrix, such as other dyes or organic matter, may absorb at the same wavelength as this compound, leading to inaccurate readings. A proper blank or sample cleanup may be necessary.
-
pH of the Solution: The pH of the aqueous solution can influence the spectral properties of the dye.[5] Maintain a consistent pH across all samples and standards.
Question: I am seeing peak tailing or splitting in my HPLC chromatogram for this compound. How can I resolve this?
Answer: Peak asymmetry in HPLC is a common issue that can often be resolved by addressing the following:
-
Column Overload: Injecting too much sample can lead to peak fronting or tailing. Try diluting your sample.
-
Inappropriate Mobile Phase: The pH and composition of the mobile phase are critical for good peak shape. Ensure the mobile phase is optimized for this compound.
-
Column Degradation: Over time, HPLC columns can degrade. If other troubleshooting steps fail, consider replacing the column.
Frequently Asked Questions (FAQs)
Q1: What is the maximum absorption wavelength (λmax) of this compound?
A1: The maximum absorption wavelength (λmax) for this compound is reported to be 580 ± 2 nm.[2][4]
Q2: What are the common analytical techniques used for the detection of this compound?
A2: Common analytical techniques for the detection and quantification of this compound include UV-Vis Spectrophotometry, High-Performance Liquid Chromatography (HPLC), and Electrochemical Sensing.[3] Raman spectroscopy is another powerful, non-destructive technique for its identification.[6]
Q3: How can I assess the purity of my this compound sample?
A3: The purity of this compound can be assessed using several analytical methods. High-Performance Liquid Chromatography (HPLC) is effective for identifying and quantifying impurities.[7] Spectroscopic methods like UV-Vis spectroscopy can be used to determine the concentration and check for absorbing impurities.[7]
Q4: Are there any known interferences in the analytical detection of this compound?
A4: Yes, other colored compounds or substances that absorb in the same spectral region can interfere with UV-Vis spectrophotometric analysis. In complex matrices, such as wastewater, other organic and inorganic compounds can also interfere with various analytical methods.[3]
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value |
| IUPAC Name | disodium;chromium(3+);1-[[5-[(2- methoxyphenyl)diazenyl]-2- oxidophenyl]diazenyl]naph thalen-2-olate;3-oxido-4- [(2-oxidonaphthalen-1- yl)diazenyl]naphthalene-1- sulfonate |
| Synonyms | This compound |
| CAS Number | 12219-02-2, 27425-58-7 |
| Molecular Formula | C₄₃H₂₇CrN₆Na₂O₈S |
| Molecular Weight | 885.8 g/mol |
| Maximum Absorption (λmax) | 580 nm |
| Physical State | Solid Powder |
| Solubility | Water Soluble |
| Stability | Stable under normal storage conditions |
| Incompatibilities | Strong oxidizing agents, strong acids, and strong alkalis |
Table 2: Comparison of Analytical Methods for this compound Detection
| Analytical Method | Principle | Advantages | Disadvantages |
| UV-Vis Spectrophotometry | Measures light absorbance at a specific wavelength. | Cost-effective, rapid, and straightforward.[4] | Lower selectivity, susceptible to interference from other absorbing compounds.[3] |
| High-Performance Liquid Chromatography (HPLC) | Separates components of a mixture based on their affinity for the stationary and mobile phases. | High selectivity and sensitivity, suitable for complex mixtures.[3] | More expensive instrumentation, requires method development. |
| Electrochemical Sensing | Measures changes in electrical properties of an electrode upon interaction with the analyte. | Potential for rapid, sensitive, and portable analysis.[3] | May require electrode modification and optimization.[3] |
| Raman Spectroscopy | Measures the inelastic scattering of monochromatic light. | Non-destructive, minimal sample preparation, highly selective.[6] | Can be affected by fluorescence, may have lower sensitivity without enhancement techniques like SERS.[6] |
Experimental Protocols
Protocol 1: Quantitative Analysis of this compound using UV-Vis Spectroscopy
-
Preparation of Stock Solution: Accurately weigh a known amount of this compound standard and dissolve it in a known volume of deionized water to prepare a stock solution.[4]
-
Preparation of Standard Solutions: Prepare a series of standard solutions by serially diluting the stock solution with deionized water.[4]
-
Determination of λmax: Scan one of the standard solutions over a wavelength range of 400-800 nm to determine the wavelength of maximum absorbance (λmax), which should be approximately 580 nm.[4]
-
Calibration Curve Construction: Measure the absorbance of each standard solution at the determined λmax. Plot a graph of absorbance versus concentration to create a calibration curve.[4]
-
Sample Analysis: Measure the absorbance of the unknown sample at the λmax and determine its concentration using the calibration curve.[4]
Protocol 2: HPLC Analysis of this compound
-
Mobile Phase Preparation: Prepare the appropriate mobile phase. A common mobile phase for azo dyes is a mixture of methanol (B129727) or acetonitrile (B52724) and water with a pH modifier like acetic acid or a buffer.
-
Standard Preparation: Prepare a series of calibration standards of this compound in the mobile phase.[3]
-
System Equilibration: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.[3]
-
Injection and Analysis: Inject the standards and the sample onto the HPLC system.
-
Quantification: Identify the peak corresponding to this compound based on its retention time and quantify the concentration using the calibration curve generated from the standards.[3]
Visualizations
Caption: General workflow for the analytical detection of this compound.
Caption: Troubleshooting logic for common analytical issues with this compound.
References
Reducing the environmental impact of C.I. Acid Black 132 dyeing effluent
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on reducing the environmental impact of C.I. Acid Black 132 dyeing effluent. It includes frequently asked questions, troubleshooting guides for common experimental issues, comparative data on treatment methods, and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its effluent an environmental concern? A1: this compound is a premetallized 1:2 chromium(III)-azo complex acid dye.[1][2] Its structure, which includes a central chromium ion coordinated with two azo dye molecules, provides high stability and excellent fastness properties, making it valuable in the textile industry.[1][2] The environmental concern stems from its complex aromatic structure, which makes it resistant to biodegradation, and the presence of chromium, a heavy metal.[3] The azo bonds (-N=N-) can be cleaved under certain conditions to form potentially carcinogenic aromatic amines.[4][5] Its high water solubility and stability mean that if discharged without treatment, it persists in the environment, causing aesthetic pollution by coloring water bodies and reducing light penetration, which affects aquatic ecosystems.[4][6]
Q2: What are the primary methods for treating wastewater containing this compound? A2: The main strategies for treating textile wastewater containing acid dyes like this compound can be categorized into three groups:
-
Chemical Methods: Advanced Oxidation Processes (AOPs) like Fenton, photo-Fenton, and ozonation are highly effective.[7][8] These processes generate powerful hydroxyl radicals (·OH) that can break down the complex dye molecule, leading to decolorization and mineralization.[7][9] Coagulation-flocculation is another common chemical method that uses chemicals (coagulants) like aluminum sulfate (B86663) or ferric chloride to destabilize and aggregate dye particles for easy removal.[10][11][12]
-
Physical Methods: Adsorption is a widely used physical method where the dye molecules are removed from the solution by adhering to the surface of an adsorbent material.[13] Various low-cost adsorbents, such as corncob, activated carbon, and certain clays, have proven effective.[10][14][15]
-
Biological Methods: These methods use microorganisms (bacteria, fungi, algae) to biodegrade the dye.[13][16] Anaerobic treatment can cleave the azo bonds, leading to decolorization, while a subsequent aerobic stage can degrade the resulting aromatic amines.[5][17] However, biological methods alone may struggle with the high stability of premetallized dyes.[4]
Q3: How do I select the most appropriate treatment method for my experiment? A3: The choice of method depends on several factors, including the initial dye concentration, the required removal efficiency, operational costs, and the potential for secondary pollution (e.g., sludge production). AOPs like the photo-Fenton process are very effective for complete mineralization but can be more expensive.[7][17] Coagulation-flocculation is relatively simple and cost-effective but produces a significant amount of sludge that requires disposal.[12][18] Adsorption can be highly efficient, but the adsorbent may need regeneration.[18] Biological treatments are environmentally friendly but may require longer treatment times and are sensitive to the toxicity of the dye and its byproducts.[4][19] Often, a combination of methods, such as coagulation followed by adsorption or biological treatment followed by an AOP, provides the most effective and sustainable solution.[10][17][20]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Decolorization Efficiency in AOPs (e.g., Fenton) | Incorrect pH: The Fenton reaction is highly pH-dependent. Efficiency drops significantly at pH > 4. | Adjust pH: Ensure the initial pH of the effluent is in the optimal range, typically 3.0-3.5, using H₂SO₄. |
| Suboptimal Reagent Dosage: An incorrect ratio of Fe²⁺ to H₂O₂ can limit the generation of hydroxyl radicals. | Optimize Dosage: Systematically vary the concentrations of Fe²⁺ and H₂O₂ to find the optimal ratio for your specific effluent concentration. | |
| Radical Scavenging: Other substances in the effluent (e.g., high chloride or carbonate concentrations) may be consuming the hydroxyl radicals. | Pre-treatment: Consider a pre-treatment step like coagulation to remove interfering substances. Analyze the composition of your effluent. | |
| Poor Floc Formation in Coagulation-Flocculation | Incorrect Coagulant Dosage: Both under-dosing and over-dosing can lead to poor flocculation due to insufficient charge neutralization or charge reversal and restabilization. | Jar Test: Perform a standard jar test to determine the optimal coagulant dosage for your wastewater.[11] |
| Suboptimal pH: The effectiveness of metal-based coagulants (alum, ferric chloride) is strongly dependent on pH, which affects the formation of metal hydroxide (B78521) species. | Optimize pH: Adjust the pH of the effluent before adding the coagulant. The optimal pH for alum is often between 6.0 and 7.0 for acid dyes.[10] | |
| Inadequate Mixing: Improper mixing speeds and times (both rapid mix for coagulation and slow mix for flocculation) can prevent proper floc formation. | Control Mixing: Follow a standardized procedure with a defined rapid mix period (e.g., 1-3 minutes at >100 rpm) followed by a slow mix period (e.g., 15-20 minutes at 20-40 rpm). | |
| Low Adsorption Capacity | Unsuitable Adsorbent: The surface chemistry of the adsorbent may not be favorable for binding the anionic Acid Black 132 dye. | Select Appropriate Adsorbent: Use adsorbents with a positive surface charge at the working pH. Consider modifying the adsorbent surface or testing different materials. |
| Incorrect pH: pH affects both the surface charge of the adsorbent and the speciation of the dye. For anionic dyes, adsorption is often favored at lower pH values, which protonate the adsorbent surface. | Optimize pH: Conduct batch adsorption experiments across a range of pH values (e.g., 2-10) to find the optimum.[14] | |
| Ineffective Biological Treatment | Toxicity: High concentrations of the dye or the presence of heavy metals (chromium) can be toxic to the microbial consortium.[19] | Acclimatize Biomass: Gradually introduce the dye effluent to the microbial culture to allow for acclimatization. Dilution: Dilute the effluent to a non-toxic concentration. |
| Recalcitrant Nature of Dye: The complex structure of this compound is inherently resistant to biodegradation.[4] | Combined Treatment: Use biological treatment as a pre-treatment to cleave the azo bonds anaerobically, followed by an AOP to degrade the more resistant aromatic amines.[5][17] |
Data Presentation: Comparison of Treatment Methods
The following tables summarize quantitative data for different treatment methods applied to acid dyes. Note that specific efficiencies for this compound may vary and require experimental optimization.
Table 1: Advanced Oxidation Processes (AOPs)
| Process | Target Dye | Optimal pH | Reagent Dosage | Reaction Time | Decolorization Efficiency (%) | Reference |
|---|---|---|---|---|---|---|
| Photo-Fenton | Acid Black 172 (in mixture) | 3 | [H₂O₂] = 40 mg/L, Magnetite catalyst = 0.05% m/V | Not Specified | 90.1 | [9] |
| Fenton | Reactive Black 5 | 3 | [Fe²⁺] = 0.2 mM, [H₂O₂] = 10 mM | 60 min | ~100 | [21] |
| Ozonation | Acid Black 1 | Not Specified | Not Specified | < 30 min | ~100 | [7] |
| Electrocoagulation | Acid Black 172 | 7 | Applied Current = 2 A | 9.16 min | 90.4 |[9] |
Table 2: Coagulation-Flocculation
| Coagulant | Target Dye | Optimal pH | Coagulant Dosage | Removal Efficiency (%) | Reference |
|---|---|---|---|---|---|
| Aluminum Sulfate | Bemacid Marine N-5R (Acid Dye) | 6.5 | 50-600 mg/L | 92.3 | [10] |
| Ferric Chloride Sludge | Acid Red 119 | 3.5 | 236.7 mg/L | 96.5 | [11] |
| Chitosan | Acid Blue 92 | Acidic | Stoichiometric ratio | Up to 99 |[12][20] |
Table 3: Adsorption
| Adsorbent | Target Dye | Optimal pH | Max Adsorption Capacity (mg/g) | Reference |
|---|---|---|---|---|
| Corncob | Bemacid Marine N-5R (Acid Dye) | Not specified | 46.08 | [10] |
| Cerastoderma lamarcki shell | Acid Black 1 | 2 | Not specified | [14] |
| Activated Carbon | Eriochrome Black T | Not specified | Increases with temperature |[15] |
Experimental Protocols
Protocol 1: Photo-Fenton Degradation of this compound
This protocol is adapted from methodologies used for similar acid dyes.[9]
-
Effluent Preparation: Prepare a synthetic effluent by dissolving a known concentration of this compound (e.g., 50 mg/L) in deionized water.
-
pH Adjustment: Transfer 200 mL of the dye solution into a glass beaker. Adjust the initial pH to 3.0 using dilute H₂SO₄ or NaOH while stirring with a magnetic stirrer.
-
Catalyst Addition: Add a catalyst, such as magnetite (Fe₃O₄), to the solution at a concentration of 0.05% (m/V) (i.e., 0.1 g for 200 mL).
-
Initiation of Reaction: Place the beaker under a UV-C lamp at a fixed distance. While continuously stirring, add hydrogen peroxide (H₂O₂) to achieve a final concentration of 40 mg/L. Start a timer immediately.
-
Sampling: Withdraw samples (e.g., 5 mL) at regular time intervals (e.g., 0, 5, 10, 20, 30, 60 minutes).
-
Reaction Quenching & Preparation: Immediately quench the reaction in the samples by adding a strong base (e.g., NaOH) to raise the pH above 8. If using a solid catalyst, centrifuge or filter the samples to remove the particles.
-
Analysis: Measure the absorbance of the supernatant at the maximum wavelength of this compound (λmax ≈ 580 nm) using a UV-Vis spectrophotometer.[22] Calculate the decolorization efficiency using the formula: Efficiency (%) = [(A₀ - Aₜ) / A₀] * 100, where A₀ is the initial absorbance and Aₜ is the absorbance at time t.
Protocol 2: Coagulation-Flocculation Jar Test
This protocol is a standard method for optimizing coagulation-flocculation.[10]
-
Effluent Preparation: Fill a series of six beakers with 500 mL of the this compound effluent. Place them in a jar testing apparatus.
-
pH Adjustment: Adjust the pH of the water in the beakers to the desired value (e.g., 6.5) using acid or alkali.
-
Coagulant Addition: While the paddles are rotating at a high speed (e.g., 120 rpm), add different dosages of a coagulant stock solution (e.g., aluminum sulfate) to each beaker (e.g., 100, 200, 300, 400, 500, 600 mg/L).
-
Rapid Mix: Continue the rapid mixing for 2-3 minutes to ensure complete dispersion of the coagulant.
-
Slow Mix (Flocculation): Reduce the mixing speed to a slow stir (e.g., 30-40 rpm) for 20 minutes to promote floc formation.
-
Sedimentation: Stop the mixing and allow the flocs to settle for 30 minutes.
-
Sampling: Carefully withdraw a sample from the supernatant of each beaker without disturbing the settled sludge.
-
Analysis: Measure the final absorbance of each sample at the dye's λmax (~580 nm) to determine the removal efficiency. The dosage that provides the highest removal is the optimum.
Visualizations
Caption: General experimental workflow for effluent treatment.
Caption: Decision tree for selecting a treatment method.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | 12219-02-2 | Benchchem [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. atlantis-press.com [atlantis-press.com]
- 5. e3s-conferences.org [e3s-conferences.org]
- 6. files.core.ac.uk [files.core.ac.uk]
- 7. benchchem.com [benchchem.com]
- 8. A critical review on advances in the practices and perspectives for the treatment of dye industry wastewater - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Coupling Coagulation–Flocculation–Sedimentation with Adsorption on Biosorbent (Corncob) for the Removal of Textile Dyes from Aqueous Solutions [mdpi.com]
- 11. Coagulation/flocculation process for dye removal using sludge from water treatment plant: optimization through response surface methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ijstm.com [ijstm.com]
- 13. mdpi.com [mdpi.com]
- 14. Data on the acid black 1 dye adsorbtion from aqueous solutions by low-cost adsorbent- Cerastoderma lamarcki shell collected from the northern coast of Caspian Sea - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. pnrjournal.com [pnrjournal.com]
- 17. lucris.lub.lu.se [lucris.lub.lu.se]
- 18. kh.aquaenergyexpo.com [kh.aquaenergyexpo.com]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. mdpi.com [mdpi.com]
- 22. benchchem.com [benchchem.com]
Best practices for dissolving C.I. Acid Black 132 powder
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the best practices for dissolving C.I. Acid Black 132 powder. It includes troubleshooting guides and frequently asked questions to address specific issues that may be encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary characteristics?
This compound is a premetallized 1:2 chromium(III)-azo complex acid dye.[1] This structure, where a central chromium ion is coordinated with two azo dye molecules, provides high stability. It is recognized for producing deep black shades with excellent wash and light fastness.[1] The presence of sulfonic acid groups in its molecular structure renders it water-soluble.[2]
Q2: What is the recommended solvent for dissolving this compound?
For most applications, the recommended solvent is high-purity, deionized (DI) water. Hot deionized water can facilitate the dissolution process.[1] For specific analytical techniques like HPLC, other solvents such as methanol, ethanol, and dimethylformamide (DMF) may be used, often in combination with aqueous buffers.[3]
Q3: What is a standard protocol for preparing an aqueous stock solution?
A common method for preparing a 1% (w/v) stock solution is to accurately weigh 1 gram of this compound powder and dissolve it in 100 mL of hot deionized water.[1] For analytical purposes, such as UV-Vis spectrophotometry, a more dilute stock solution (e.g., 10 mg in 100 mL of deionized water) may be prepared, which is then further diluted to a working concentration.
Q4: How does pH affect the solubility of this compound?
As an acid dye, the pH of the solution is a critical factor. Generally, 1:2 chromium complex dyes like this compound tend to be less soluble at higher pH values.[3] For dyeing applications, a weakly acidic to near-neutral pH range (around 4.5 to 7.0) is often optimal for both solubility and application.[1]
Q5: What factors can influence the solubility of this compound?
Several factors can impact the solubility of this dye:
-
Temperature: Solubility generally increases with higher temperatures. Using hot deionized water is a common practice to aid dissolution.[1][3]
-
pH: As mentioned, pH plays a crucial role, with better solubility typically observed in weakly acidic to neutral conditions.[3]
-
Presence of Electrolytes: The addition of salts can either increase or decrease the solubility of acid dyes, depending on the specific salt and its concentration.[3]
Q6: What are the known incompatibilities of this compound?
This compound is incompatible with strong oxidizing agents, strong acids, and strong alkalis.[4] Contact with these substances should be avoided to prevent degradation of the dye.
Q7: How should this compound solutions be stored and what is their stability?
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Powder does not fully dissolve, or solution appears cloudy. | 1. Low Temperature: The solvent may be too cold to effectively dissolve the powder. 2. Incomplete Dispersion: The powder may have clumped together, preventing proper wetting and dissolution. 3. Solution is Saturated: The concentration of the dye may have exceeded its solubility limit under the current conditions. | 1. Gently heat the solution (e.g., to 50-60°C) while stirring.[1] 2. Ensure the powder is added gradually to the solvent with continuous stirring to prevent clumping. Sonication can also aid in dispersion. 3. Add more solvent to dilute the solution or increase the temperature to enhance solubility. |
| Solution has an off-color (e.g., brownish or reddish tint). | 1. Incomplete Dissolution: Undissolved particles can affect the perceived color. 2. Degradation of the Dye: Exposure to incompatible substances (strong acids, bases, or oxidizing agents) or prolonged exposure to light could cause degradation. 3. Incorrect pH: The pH of the solution may be outside the optimal range, affecting the dye's chromophore. | 1. Ensure all the dye is fully dissolved, using gentle heating if necessary.[1] 2. Prepare a fresh solution using high-purity water and ensure all glassware is clean. Protect the solution from light. 3. Check and adjust the pH of the solution to a weakly acidic or neutral range. |
| Precipitate forms in the solution over time. | 1. Temperature Change: If a saturated solution prepared at a higher temperature is allowed to cool, the dye may precipitate out. 2. Solvent Evaporation: Over time, solvent evaporation can increase the concentration beyond the solubility limit. 3. Aggregation: At high concentrations, dye molecules may aggregate and precipitate. | 1. Gently warm the solution to redissolve the precipitate. Store the solution at a constant temperature. 2. Ensure the storage container is tightly sealed. 3. If possible, work with more dilute solutions. If a high concentration is necessary, prepare it fresh before use. |
Experimental Protocols
Protocol 1: Preparation of a 1% (w/v) Stock Solution
Objective: To prepare a 1% weight by volume stock solution of this compound in deionized water.
Materials:
-
This compound powder
-
Deionized (DI) water
-
Volumetric flask (e.g., 100 mL)
-
Analytical balance
-
Magnetic stirrer and stir bar
-
Hot plate
Methodology:
-
Accurately weigh 1.0 g of this compound powder using an analytical balance.
-
Transfer the powder to a 100 mL volumetric flask.
-
Add approximately 70-80 mL of deionized water to the flask.
-
Place a magnetic stir bar in the flask and place it on a hot plate stirrer.
-
Gently heat the solution to approximately 50-60°C while stirring continuously until the powder is completely dissolved.[1]
-
Remove the flask from the heat and allow it to cool to room temperature.
-
Once cooled, add deionized water to the flask until the volume reaches the 100 mL mark.
-
Stopper the flask and invert it several times to ensure the solution is homogeneous.
-
Store the solution in a well-sealed, light-protected container.
Protocol 2: Determination of Aqueous Solubility (Gravimetric Method)
Objective: To determine the solubility of this compound in water at a specific temperature.
Materials:
-
This compound powder
-
Deionized (DI) water
-
Temperature-controlled shaker or water bath
-
Sealed vessel (e.g., screw-cap flask)
-
Fine-pore membrane filter (e.g., 0.45 µm) and filtration apparatus
-
Pre-weighed beakers
-
Drying oven
-
Desiccator
Methodology:
-
Add an excess amount of this compound powder to a known volume of deionized water (e.g., 100 mL) in a sealed vessel.
-
Place the vessel in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25°C).
-
Agitate the mixture for an extended period (e.g., 24-48 hours) to ensure the solution reaches equilibrium and becomes saturated.[4]
-
After agitation, allow the solution to stand undisturbed in the temperature-controlled environment for at least 2 hours to let undissolved particles settle.[4]
-
Carefully filter the supernatant through a pre-weighed 0.45 µm membrane filter to remove all undissolved solids.[4]
-
Accurately transfer a known volume (e.g., 10 mL) of the clear, filtered saturated solution into a pre-weighed beaker.
-
Evaporate the solvent completely in a drying oven at a temperature that will not cause the dye to decompose (e.g., 105°C).
-
Cool the beaker in a desiccator and then weigh it. Repeat the drying and weighing process until a constant weight is achieved.
-
Calculate the mass of the dissolved dye by subtracting the initial weight of the beaker from the final constant weight.
-
Determine the solubility in g/L by scaling the mass of the dissolved dye to the volume of the aliquot taken.
Visualizations
Caption: Workflow for Preparing an Aqueous Solution of this compound.
Caption: Troubleshooting Logic for this compound Dissolution Issues.
References
Correcting off-shade dyeing results with C.I. Acid Black 132
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals using C.I. Acid Black 132. The following information is designed to address specific issues that may be encountered during experimental dyeing procedures.
Troubleshooting Guide: Correcting Off-Shade Results
Off-shade dyeing results with this compound can manifest as shades that are too light, uneven, or have an incorrect hue (e.g., brownish or reddish). This guide provides systematic approaches to diagnose and correct these issues.
Problem 1: Shade is Too Light / Poor Color Yield
Possible Causes and Solutions
| Potential Cause | Recommended Solution |
| Insufficient Dye Concentration | Black shades require a higher dye concentration than other colors. Increase the dye percentage on weight of fiber (owf). For a deep black, up to 4% owf may be necessary.[1] |
| Incorrect pH | The dyebath pH is critical for dye uptake. If the pH is too high (not acidic enough), the dye will not properly bind to the substrate. Gradually lower the pH using acetic acid or formic acid to the optimal range of 4.5-5.5.[1][2] |
| Low Dyeing Temperature or Time | Inadequate temperature or time will result in poor dye fixation. Ensure the final dyeing temperature is between 85-100°C and is held for a sufficient duration (e.g., 45-60 minutes).[1][3] |
| Incomplete Dye Dissolution | Dye aggregates can lead to a weaker shade. Ensure the dye powder is completely dissolved in hot water before adding it to the dyebath.[1][4] |
Problem 2: Uneven Dyeing (Streaky, Blotchy, or Shading)
Possible Causes and Solutions
| Potential Cause | Recommended Solution |
| Rapid Initial Dye Uptake | This compound, as a premetallized dye, can strike the fiber too quickly if the initial conditions are too acidic or the temperature ramp-up is too fast. Start the dyeing process at a higher pH (e.g., 6-7) and gradually add acid as the temperature increases. A slower heating rate (e.g., 1-2°C/minute) is recommended.[1][4] |
| Insufficient Leveling Agent | A leveling agent helps to ensure uniform dye distribution by controlling the rate of dye absorption.[5] Use an appropriate anionic leveling agent at a concentration of 1-2% owf.[3][6] |
| Poor Substrate Preparation | Residual oils, sizing agents, or other impurities on the substrate can inhibit even dye penetration. Ensure the material is thoroughly scoured and wetted before dyeing.[4][7][8] |
| Inadequate Agitation | Insufficient movement of the substrate or dye liquor can lead to localized areas of high dye concentration. Ensure constant and gentle agitation throughout the dyeing process.[1] |
Problem 3: Incorrect Hue (Brownish or Reddish Tint)
Possible Causes and Solutions
| Potential Cause | Recommended Solution |
| Insufficient Dye Concentration | A common reason for an off-black shade is an inadequate amount of dye. Increase the dye concentration to achieve a true, deep black.[1] |
| pH is Too Low | A very low pH can sometimes cause a shift in the perceived shade of certain acid dyes. Ensure the final pH is within the recommended 4.5-5.5 range.[1] |
| Dye Lot Variation | There may be slight variations between different manufacturing lots of the dye. It is advisable to test each new lot for shade consistency before use in critical applications.[1] |
Corrective Action Workflow
The following diagram illustrates a logical workflow for addressing off-shade dyeing results.
Caption: Logical workflow for troubleshooting and correcting off-shade dyeing results.
Frequently Asked Questions (FAQs)
Q1: What is this compound? A1: this compound is a premetallized 1:2 chromium-azo complex acid dye.[1] This structure provides high stability and is known for producing deep black shades with good wash and light fastness on protein and polyamide fibers like wool and nylon.[1][5]
Q2: Why is pH control so important when using this compound? A2: pH control is crucial for achieving optimal and level dyeing. Acid dyes are anionic and require an acidic dyebath to protonate the amino groups in polyamide or protein fibers. This creates positive sites for the negatively charged dye molecules to bind.[1] For premetallized dyes like this compound, a pH that is too low can cause rapid, uncontrolled dye absorption, leading to unevenness. A pH that is too high will result in poor color yield.[1]
Q3: What is a leveling agent, and is it necessary for this compound? A3: A leveling agent is a chemical auxiliary that helps to ensure uniform dye distribution across the fiber surface, preventing issues like streakiness or patchiness.[5] It works by controlling the rate of dye absorption, especially during the initial heating phase of the dyeing process. While not always mandatory, using a leveling agent is highly recommended when dyeing with premetallized dyes like this compound to promote even coloration, especially on materials prone to rapid dye uptake.[1]
Q4: Can I correct a dyeing that is too dark? A4: Yes, a dyeing that is too dark can be corrected by a process called stripping, which removes some or all of the dye from the fiber. This can be a partial strip to lighten the shade or a full strip to remove the color entirely before re-dyeing.
Q5: How do I perform a stripping procedure for this compound on nylon? A5: There are several methods for stripping acid dyes from nylon. A common approach is an alkaline strip. For a more aggressive strip, a reducing agent may be necessary. Always test on a small, inconspicuous area first. For a detailed protocol, refer to the "Experimental Protocols" section below.
Quantitative Data
Table 1: Effect of Dyebath pH on this compound Dye Exhaustion on Polyamide
| pH | Temperature (°C) | Time (min) | Expected Dye Exhaustion (%) | Observations |
| 7.0 | 98 | 60 | 60-70 | Slower dye uptake, good leveling.[2] |
| 6.0 | 98 | 60 | 75-85 | Increased rate of exhaustion.[2] |
| 5.0 | 98 | 60 | 90-95 | High exhaustion, potential risk of unlevel dyeing.[2] |
| 4.0 | 98 | 60 | >95 | Very rapid exhaustion, high risk of unlevelness.[2] |
Note: This data is synthesized from established principles of polyamide dyeing with acid dyes and should be used as a starting point for optimization.
Experimental Protocols
Protocol 1: Full Alkaline Stripping of this compound from Nylon
This protocol is designed for the complete removal of this compound from a dyed nylon substrate.
Materials:
-
Ammonia (B1221849) water (28%)
-
Anionic leveling agent or detergent
-
Acetic acid
-
Deionized water
-
Dyed nylon substrate
-
Laboratory dyeing equipment with temperature control
Methodology:
-
Prepare the Stripping Bath: Prepare a bath with a liquor ratio of 30:1 to 40:1. Add ammonia water to a concentration of 7-8 g/L and an anionic leveling agent at 1-2 g/L.[9][10]
-
Stripping Process:
-
Rinsing:
-
Cool the bath down to 60-65°C before removing the fabric.
-
Rinse the fabric thoroughly with hot water (60-65°C) for at least 10-15 minutes.[11]
-
Follow with a cold water rinse until the water runs clear.
-
-
Neutralization:
-
Prepare a fresh bath with cold water and add a small amount of acetic acid to neutralize any residual alkalinity (target pH 6-7).
-
Treat the fabric in this bath for 10 minutes.
-
-
Final Rinse: Rinse the fabric one last time with cold water. The fabric is now ready for re-dyeing.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. textileinfohub.com [textileinfohub.com]
- 5. benchchem.com [benchchem.com]
- 6. Leveling Agents - Piedmont Chemical Industries [piedmontchemical.com]
- 7. textilelearner.net [textilelearner.net]
- 8. Acid Dyes - Dissolving and Trouble Shooting [dharmatrading.com]
- 9. How to stripping dyed fabricï¼ - Dyeing-pedia - Hangzhou Tiankun Chem Co.,Ltd [china-dyestuff.com]
- 10. Common Dye Stripping And Stripping Process - TIANKUN Dye Manufacturer & Supplier [tiankunchemical.com]
- 11. CN103643569A - Dyed nylon fabric stripping method - Google Patents [patents.google.com]
Stability issues of C.I. Acid Black 132 in different chemical environments
This technical support center provides essential information for researchers, scientists, and drug development professionals on the stability of C.I. Acid Black 132 in various chemical environments. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimentation.
Troubleshooting Guide
This guide is designed to help you diagnose and resolve common stability-related problems with this compound.
Q: My this compound solution is showing an unexpected color change or degradation. What are the potential causes?
A: A color change or degradation of your this compound solution can be attributed to several factors. As a pre-metallized 1:2 chromium(III)-azo complex dye, it is generally stable, but its integrity can be compromised by environmental conditions.[1][2][3]
-
pH Shift: The dye's solubility and stability are pH-dependent. Optimal stability for dyeing applications is in a weakly acidic to neutral range (pH 5-7).[1][3] Extreme pH levels, especially strongly acidic or alkaline conditions, can lead to degradation.[4]
-
High Temperature: While the dye is noted for good thermal stability, prolonged exposure to excessive temperatures can break down the azo bonds, which are the most thermally sensitive part of the molecule.[1][5]
-
Light Exposure: Although metal-complex dyes are known for excellent light fastness, intense or prolonged exposure to UV light can initiate photodegradation, especially in the presence of certain catalysts.[2][5]
-
Presence of Incompatible Chemicals: Contact with strong oxidizing agents can cause rapid degradation of the dye.[4]
To identify the cause, please refer to the troubleshooting workflow below.
Q: I am observing uneven or inconsistent results in my dyeing/staining application. Could this be a stability issue?
A: Yes, inconsistent results are often linked to stability and solution preparation.
-
Improper pH Control: For applications like dyeing, the pH of the bath is critical. A pH that is too low can cause the dye to absorb too quickly, leading to uneven coloration. A starting pH of 6-7, gradually lowered to 4.5-5.5, is often recommended for dyeing processes.[3]
-
Poor Solubility: The dye's solubility can be affected by pH and the presence of electrolytes.[1] Ensure the dye powder is completely dissolved before use. Inadequate dissolution can lead to blotchy or streaky results.[3]
-
Dye Aggregation: In aqueous solutions, dye molecules may aggregate, which can affect performance. This tendency can be influenced by temperature, pH, and the presence of salts.[1]
Frequently Asked Questions (FAQs)
Q: What is this compound, and what contributes to its stability?
A: this compound is a water-soluble, metal-complex azo dye.[1] Its high stability is primarily due to its chemical structure, where a central chromium(III) ion is complexed with two azo dye molecules.[3][5] This coordination enhances the molecule's resistance to thermal and light degradation compared to metal-free azo dyes.[5]
Q: How does pH affect the stability and solubility of this compound?
A: The pH of the environment is a critical factor. The dye is most stable in weakly acidic to neutral solutions (pH 5-7).[1] Its solubility tends to be lower at higher pH values.[1] Strong acids and alkalis are considered incompatible and can cause degradation.[4] For synthesis, specific pH ranges are crucial for different reaction steps, highlighting the dye's sensitivity to pH.[6]
Q: What is the thermal stability of this compound?
A: As a chromium-complex azo dye, this compound is expected to have good thermal stability, likely remaining stable up to approximately 250°C.[5] Degradation at higher temperatures is anticipated to occur in multiple stages, starting with the decomposition of the azo linkages.[1][5]
Table 1: Conceptual Thermal Degradation Profile of this compound (Note: This profile is a conceptual representation based on similar chromium-complex azo dyes and is not based on direct experimental data for this compound.[5])
| Temperature Range | Expected Event | Weight Loss |
| 100 - 200 °C | Removal of adsorbed water and volatile impurities. | Low |
| 250 - 400 °C | Initial decomposition, primarily of azo linkages. | Moderate |
| 400 - 600 °C | Major degradation of the aromatic backbone. | Major |
| > 600 °C | Formation of a stable char residue (e.g., chromium oxide). | - |
Q: Is this compound susceptible to photodegradation?
A: While known for excellent light fastness, this compound can be degraded under certain conditions.[5] Its complex and stable structure makes it resistant to conventional environmental degradation pathways.[2] However, it can be broken down by Advanced Oxidation Processes (AOPs), such as heterogeneous photocatalysis using semiconductor catalysts like TiO₂ or ZnO, which utilize light to generate highly reactive oxygen species.[2]
Table 2: Efficacy of Advanced Oxidation Processes (AOPs) for Degradation (Note: Data is based on studies of structurally similar azo dyes and provides an insight into the relative effectiveness of different AOPs.[7])
| AOP Method | Description | Relative Efficacy |
| Ozonation | Uses ozone (O₃) to oxidize the dye molecules. | Highly effective for rapid color removal. |
| Fenton Process | Uses ferrous ions (Fe²⁺) and hydrogen peroxide (H₂O₂) to generate hydroxyl radicals. | Effective for degradation. |
| Photo-Fenton Process | Combines the Fenton process with UV light to enhance radical generation. | Appears to be the most effective for complete mineralization (breaking down into simpler compounds). |
| Heterogeneous Photocatalysis | Uses a semiconductor catalyst (e.g., TiO₂) and light to generate reactive oxygen species. | Effective for degrading complex organic pollutants like Acid Black 132.[2] |
Q: What chemicals are known to be incompatible with this compound?
A: this compound should not be stored or used with strong oxidizing agents, strong acids, and strong alkalis, as these can cause chemical degradation.[4]
Experimental Protocols
Protocol 1: Assessing Photostability via Photocatalytic Degradation
This protocol outlines a method to assess the stability of this compound when exposed to light in the presence of a photocatalyst.[2]
1. Materials and Equipment:
-
This compound
-
Photocatalyst (e.g., TiO₂ or ZnO powder)
-
Deionized (DI) water
-
Batch photoreactor (quartz or borosilicate glass)
-
Light source (e.g., UV lamp)
-
Magnetic stirrer
-
UV-Vis spectrophotometer
-
Centrifuge or syringe filters (0.45 µm)
2. Procedure:
-
Preparation: Prepare a stock solution of this compound of a known concentration in DI water.
-
Catalyst Suspension: In the photoreactor vessel, add a specific amount of the photocatalyst to the dye solution.
-
Dark Adsorption: Stir the suspension in complete darkness for 30-60 minutes to allow for adsorption/desorption equilibrium to be reached between the dye and the catalyst surface.
-
Initiation: Take an initial sample (t=0) and then turn on the light source to initiate the photocatalytic reaction. Maintain constant stirring.
-
Sampling: Withdraw small aliquots of the suspension at regular time intervals.
-
Sample Processing: Immediately centrifuge or filter each aliquot to remove the catalyst particles. This step is critical to stop the reaction.[2]
-
Analysis: Measure the absorbance of the clear supernatant at the maximum absorption wavelength (λmax) of this compound using the UV-Vis spectrophotometer.
3. Data Analysis:
-
Calculate the degradation efficiency at each time point using the formula: Degradation Efficiency (%) = [(A₀ - Aₜ) / A₀] * 100 Where A₀ is the initial absorbance (at t=0) and Aₜ is the absorbance at time t.[2]
Protocol 2: Evaluating the Effect of pH on Dye Solution Stability
This protocol is adapted from dyeing performance tests and can be used to visually and spectrophotometrically assess the stability of this compound solutions across a pH range.[3]
1. Materials and Equipment:
-
This compound
-
Deionized (DI) water
-
Buffer solutions or acids/bases for pH adjustment (e.g., acetic acid, sodium carbonate)
-
pH meter
-
Multiple glass beakers or vials
-
UV-Vis spectrophotometer
2. Procedure:
-
Stock Solution: Prepare a 1% stock solution of this compound by dissolving 1g of dye powder in 100mL of hot DI water.[3]
-
Sample Preparation: Prepare a series of identical dilutions from the stock solution in separate, labeled beakers.
-
pH Adjustment: Adjust the pH of each solution to a different target value (e.g., pH 4.0, 5.0, 6.0, 7.0, 8.0).[3] Use a pH meter for accuracy.
-
Incubation: Store the solutions under identical, controlled conditions (e.g., room temperature, protected from light) for a set period (e.g., 24, 48, or 72 hours).
-
Analysis:
-
Visual Inspection: At regular intervals, visually inspect the solutions for any color change, precipitation, or signs of degradation.
-
Spectrophotometric Analysis: At the end of the incubation period, measure the full-spectrum absorbance (e.g., 300-700 nm) of each solution. Compare the absorbance spectra to that of a freshly prepared, neutral pH solution. Look for a decrease in absorbance at λmax or shifts in the peak wavelength, which would indicate degradation or structural changes.
-
3. Data Analysis:
-
Tabulate the visual observations for each pH value over time.
-
Plot the absorbance spectra for each pH.
-
Calculate the percentage change in absorbance at λmax for each pH condition relative to the control to quantify the degree of degradation.
References
Validation & Comparative
A Comparative Analysis of Dyeing Performance: C.I. Acid Black 132 vs. C.I. Acid Black 194
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the dyeing performance of two widely used acid dyes, C.I. Acid Black 132 and C.I. Acid Black 194. Acid dyes are integral to the coloration of protein fibers such as wool and silk, as well as synthetic polyamides like nylon, and also find applications in leather dyeing. The selection of an appropriate acid dye is contingent upon its specific performance attributes, including color fastness, exhaustion, and fixation on the target material. This comparison aims to provide a data-driven overview to aid in the selection process for research and industrial applications.
Chemical and Physical Properties
A fundamental understanding of the chemical and physical properties of these dyes is crucial for predicting their behavior in a dyeing system. Both
A Comparative Analysis of Acid Black 132 and Other Azo Dyes: A Guide for Researchers
This guide provides a comprehensive comparative analysis of Acid Black 132 and other selected azo dyes, focusing on their performance characteristics, toxicological profiles, and the experimental methodologies used for their evaluation. The information is intended for researchers, scientists, and drug development professionals who utilize these dyes in various applications.
Chemical and Physical Properties
Acid Black 132 is a pre-metallized 1:2 chromium complex azo dye, a structural feature that significantly contributes to its high stability and fastness properties.[1] Like other acid dyes, it is anionic and soluble in water, making it suitable for dyeing protein fibers such as wool and silk, as well as synthetic polyamides like nylon.[1][2] The azo group (-N=N-) is the chromophore responsible for the color of these dyes.[1]
Azo dyes represent the largest and most versatile class of synthetic organic dyes, widely used across various industries.[3] They are characterized by the presence of one or more azo groups, and their properties can be significantly altered by the presence of different substituents in their molecular structure.
Performance Comparison
The performance of a dye is critical for its application. Key parameters include light fastness, wash fastness, and dyeing efficiency. This section compares the performance of Acid Black 132 with other common azo dyes.
Fastness Properties
Fastness refers to the resistance of a dyed material to fading or color change under various conditions.
Table 1: Comparative Fastness Properties of Selected Azo Dyes
| Dye | C.I. Name | Dye Class | Light Fastness (ISO 105-B02) | Wash Fastness (ISO 105-C06 / AATCC 61) | Substrate(s) |
| Acid Black 132 | Acid Black 132 | Metal-Complex Azo | 6-7 (Expected)[1][2] | 4-5 (Expected)[1][2] | Wool, Nylon, Leather |
| Acid Black 194 | Acid Black 194 | Metal-Complex Azo | 7[2] | 4-5[2] | Wool, Nylon, Leather |
| Reactive Black 5 | Reactive Black 5 | Reactive Azo | 5[4] | Good[5] | Cotton, Viscose, Wool, Polyamide |
Note: The performance of Acid Black 132 is based on educated estimations from its chemical class, as direct, comprehensive experimental data from a single comparative study was not available in the conducted search.[2]
Metal-complex dyes like Acid Black 132 and Acid Black 194 generally exhibit excellent light fastness due to the stabilizing effect of the coordinated metal ion.[1][2] Reactive dyes, such as Reactive Black 5, form a covalent bond with the fiber, which typically results in good wash fastness.[5]
Toxicological Profile
The potential toxicity of azo dyes is a significant concern, primarily due to the possible reductive cleavage of the azo bond to form potentially carcinogenic aromatic amines.[6]
Acute Toxicity
Table 2: Acute Toxicity of Selected Azo Dyes
| Dye | C.I. Name | Test Organism | Endpoint | Result |
| Acid Black 132 | Acid Black 132 | Data not available | LC50 / LD50 | Data not available[1][7] |
| Reactive Black 5 | Reactive Black 5 | Rainbow Trout | LC50 (48h) | > 500 mg/L[1][7] |
| Product containing Acid Black 172 | Acid Black 172 | Rat | LD50 (oral) | > 5,000 mg/kg[3] |
Cytotoxicity
The assessment of a chemical's potential to damage cells is crucial. While specific cytotoxicity data for Acid Black 132 was not found, the general approach for evaluating the cytotoxicity of dyes involves in vitro assays using various cell lines.
Experimental Protocols
Standardized experimental protocols are essential for the reproducible and comparative evaluation of dye performance and toxicity.
Dyeing Protocol for Wool and Nylon with Acid Dyes
This protocol outlines a general procedure for the exhaust dyeing of wool and nylon fabrics.
-
Preparation of Dyebath:
-
Set the liquor ratio (fabric weight to water volume), for instance, to 40:1.[2]
-
Add a leveling agent (e.g., 1 g/L sodium sulfate) and a wetting agent (e.g., 1 g/L) to the dyebath.[2]
-
Adjust the pH of the dyebath to a weakly acidic range (e.g., 4.5-5.5) using acetic acid.[2]
-
Add the pre-dissolved acid dye (e.g., 1% on weight of fabric).[2]
-
-
Dyeing Process:
-
Introduce the wetted fabric into the cold dyebath.[2]
-
Gradually raise the temperature to the optimal dyeing temperature (e.g., 98°C) at a controlled rate (e.g., 2°C/minute).[2]
-
Maintain the temperature for a set duration (e.g., 60 minutes) to allow for dye fixation.[2]
-
Cool the dyebath to a lower temperature (e.g., 60°C).[2]
-
-
Rinsing and Drying:
-
Rinse the dyed fabric thoroughly with cold water.[2]
-
Perform a soaping treatment with a non-ionic detergent (e.g., 2 g/L) at a moderate temperature (e.g., 60°C) for a short period (e.g., 15 minutes) to remove unfixed dye.[2]
-
Rinse again with cold water until the water runs clear.[2]
-
Dry the fabric at ambient temperature.[2]
-
Light Fastness Testing (ISO 105-B02)
This method determines the resistance of the color of textiles to the action of an artificial light source representative of natural daylight.
-
Sample Preparation: A specimen of the dyed textile is mounted on a card.[8]
-
Reference Materials: A set of blue wool references with known light fastness (rated 1 to 8) are also prepared.[8]
-
Exposure: The specimen and blue wool references are exposed simultaneously to a xenon arc lamp under controlled conditions of temperature, humidity, and irradiance.[8]
-
Evaluation: The change in color of the test specimen is assessed by comparing it to the fading of the blue wool references. The light fastness rating corresponds to the number of the blue wool reference that shows a similar degree of fading.[8]
Wash Fastness Testing (AATCC Test Method 61)
This accelerated test evaluates the colorfastness of textiles to laundering.
-
Specimen Preparation: A specimen of the dyed fabric is prepared, often with a multi-fiber test fabric attached to assess staining.[9]
-
Test Conditions: The specimen is placed in a stainless-steel container with a specified detergent solution and stainless-steel balls to simulate the abrasive action of multiple home launderings.[9]
-
Procedure: The container is placed in a laundering apparatus and agitated at a specified temperature and for a set duration (e.g., 45 minutes).[10]
-
Evaluation: After the test, the specimen is rinsed and dried. The change in color of the specimen is evaluated using the Gray Scale for Color Change, and the staining of the multi-fiber test fabric is assessed using the Gray Scale for Staining.[9]
Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to measure cytotoxicity.
-
Cell Seeding: Plate cells in a 96-well plate at a suitable density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with various concentrations of the dye and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow the formation of formazan (B1609692) crystals by viable cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.
Visualizations
The following diagrams illustrate key concepts and workflows discussed in this guide.
References
- 1. C.I. Acid Black 132 | 12219-02-2 | Benchchem [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. webbuilder5.asiannet.com [webbuilder5.asiannet.com]
- 4. worlddyevariety.com [worlddyevariety.com]
- 5. CAS 17095-24-8: Reactive Black 5 | CymitQuimica [cymitquimica.com]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. benchchem.com [benchchem.com]
- 8. cdn.standards.iteh.ai [cdn.standards.iteh.ai]
- 9. microbe-investigations.com [microbe-investigations.com]
- 10. chiuvention.com [chiuvention.com]
A Comparative Guide to Validating the Purity of Synthesized C.I. Acid Black 132
For researchers, scientists, and drug development professionals utilizing C.I. Acid Black 132, ensuring the purity of the synthesized dye is paramount for reliable and reproducible experimental outcomes. This guide provides a comprehensive comparison of analytical methods for validating the purity of this compound, complete with experimental protocols and data presentation.
Impurity Profile of this compound
The synthesis of this compound, a premetallized 1:2 chromium(III)-azo complex dye, is a multi-step process that can introduce various impurities.[1][2] Understanding the potential impurities is the first step in selecting the appropriate analytical techniques for purity validation.
Common Impurities:
-
Unreacted Starting Materials: Residual aromatic amines (e.g., 6-nitro-1,2-diazooxynaphthalene-4-sulfonic acid) and coupling components (e.g., 2-naphthol) may remain.[1]
-
Isomers and By-products: Improper control of reaction conditions such as pH and temperature can lead to the formation of undesired isomers or side-reaction products.[1]
-
Incomplete Chromium Complexation: The presence of uncomplexed chromium ions is a significant impurity that needs to be quantified.[1]
-
Inorganic Salts: The "salting out" process used for isolation can leave residual inorganic salts like sodium chloride.[1]
-
Degradation Products: Decomposition of the unstable diazonium salt during synthesis can generate phenols and other by-products.[1]
Analytical Techniques for Purity Assessment
A combination of chromatographic and spectroscopic methods is typically employed to provide a comprehensive purity profile of this compound.
| Analytical Technique | Principle | Information Provided | Typical Purity Specification |
| High-Performance Liquid Chromatography (HPLC) | Separation based on polarity | Quantification of the main dye component and detection of organic impurities (unreacted materials, isomers, by-products)[3] | ≥ 95%[2] |
| UV-Visible (UV-Vis) Spectroscopy | Measurement of light absorbance | Determination of maximum absorption wavelength (λmax) for identification and quantification of the dye concentration.[1][4] | λmax ≈ 580 nm[4] |
| Mass Spectrometry (MS) | Measurement of mass-to-charge ratio | Structural confirmation of the dye and identification of impurities. | - |
| Thin-Layer Chromatography (TLC) | Separation based on polarity | Qualitative assessment of purity and monitoring reaction progress.[5] | - |
| Titration Methods | Volumetric analysis | Quantification of the dye content, though less specific than HPLC.[6] | - |
| Atomic Absorption Spectroscopy (AAS) or Inductively Coupled Plasma (ICP) | Elemental analysis | Quantification of uncomplexed chromium. | - |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for Purity Determination
This protocol outlines a validated reversed-phase HPLC method for the quantification of this compound.[3]
Chromatographic Conditions:
-
Column: C18 column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase: A gradient mixture of acetonitrile (B52724) and a buffer solution (e.g., 0.1 M sodium acetate, pH 6.5)
-
Flow Rate: 1.0 mL/min
-
Detection: UV-Vis detector set at the maximum absorption wavelength (λmax) of this compound (approximately 580 nm)[3][4]
-
Injection Volume: 20 µL
-
Column Temperature: 30°C
Method Validation Parameters:
-
Specificity: The method's ability to accurately measure the analyte in the presence of other components is confirmed by analyzing a placebo and a standard solution of this compound.[3]
-
Linearity: A series of standard solutions of this compound are prepared and analyzed to demonstrate that the results are directly proportional to the concentration of the analyte.[3]
-
Accuracy: Determined by the recovery of a known amount of this compound spiked into a sample matrix.[3]
-
Precision: Assessed at both repeatability (intra-day) and intermediate (inter-day) levels to ensure the degree of agreement among individual test results.[3]
UV-Visible (UV-Vis) Spectroscopy for λmax Determination
This protocol is used to identify the wavelength at which this compound exhibits maximum absorbance.[4]
Procedure:
-
Preparation of Stock Solution: Accurately weigh a small amount of this compound (e.g., 10 mg) and dissolve it in a known volume of a suitable solvent like deionized water (e.g., 100 mL) to create a concentrated stock solution.[4]
-
Preparation of Working Solution: Dilute the stock solution to a concentration that gives an absorbance reading within the linear range of the spectrophotometer (typically 0.2 - 0.8 AU).
-
Instrument Setup and Calibration: Turn on the UV-Vis spectrophotometer and allow it to warm up. Set the scanning range to cover the visible spectrum (e.g., 380-780 nm). Use the solvent as a blank to zero the instrument's absorbance.[4]
-
Spectral Acquisition: Rinse a quartz cuvette with the working solution, then fill it and place it in the spectrophotometer. Record the absorption spectrum.[4]
-
Determination of λmax: Identify the wavelength that corresponds to the highest absorbance peak. For this compound, this is expected to be around 580 nm.[4]
Experimental Workflow and Data Interpretation
The following diagram illustrates a logical workflow for the comprehensive purity validation of synthesized this compound.
Caption: Workflow for the purity validation of this compound.
This workflow begins with the synthesized and initially purified product. A preliminary qualitative assessment can be performed using TLC. The primary quantitative method for determining the percentage of the main dye component and organic impurities is HPLC. UV-Vis spectroscopy is used to confirm the identity and concentration, while AAS or ICP is essential for quantifying residual uncomplexed chromium. Mass spectrometry provides definitive structural confirmation. Based on the results, if the purity is ≥ 95% and the impurity profile is acceptable, the product is considered high-purity. Otherwise, further purification steps are necessary.
References
Performance comparison of C.I. Acid Black 132 on different textile fibers
A Comparative Guide for Researchers and Textile Scientists
This guide provides a comprehensive comparison of the performance of C.I. Acid Black 132, a premetallized 1:2 chromium complex acid dye, across three common textile fibers: wool, nylon, and silk. For a thorough evaluation, its performance is benchmarked against a comparable alternative, C.I. Acid Black 194, another metal-complex acid dye. This document is intended for researchers, scientists, and professionals in the textile and dyeing industries, offering objective data and detailed experimental protocols to inform dye selection and application.
Executive Summary
This compound is renowned for its excellent wash and light fastness properties, making it a preferred choice for high-performance textiles.[1] Its dyeing suitability extends to protein fibers like wool and silk, as well as synthetic polyamides such as nylon.[1][2] The performance of acid dyes is intrinsically linked to the fiber substrate due to the different chemical nature of wool (a protein fiber), nylon (a synthetic polyamide), and silk (a protein fiber with a different morphology from wool). Key performance indicators such as dye exhaustion, fixation, and colorfastness can vary significantly across these fibers.
Comparative Data Overview
Table 1: Physicochemical Properties of this compound and C.I. Acid Black 194
| Property | This compound | C.I. Acid Black 194 |
| C.I. Name | Acid Black 132 | Acid Black 194 |
| CAS Number | 12219-02-2 | 61931-02-0 |
| Molecular Formula | C₄₃H₂₇CrN₆Na₂O₈S | C₂₀H₁₂N₃NaO₇S |
| Molecular Weight | 885.75 g/mol | 461.38 g/mol |
| Color | Black | Ash to reddish black |
| Solubility | Soluble in water | Soluble in water |
| Chemical Class | 1:2 Chromium Complex Azo Dye | 1:2 Metal Complex Azo Dye |
Source: BenchChem, 2025.[1]
Table 2: Dyeing Performance - Exhaustion and Fixation Percentages
| Fiber | Dye Class Representative Data | % Exhaustion | % Fixation |
| Wool | Representative Acid Dyes (H1-H12 Series) | 71.62 - 81.76 | 82.38 - 91.71 |
| Silk | Representative Acid Dyes (H1-H12 Series) | 71.10 - 82.06 | 85.02 - 92.12 |
| Nylon | Representative Acid Dyes (H1-H12 Series) | 69.62 - 80.18 | 85.54 - 89.62 |
Note: This data is representative of a series of synthesized acid dyes and illustrates the general performance on these fibers.[3]
Table 3: Colorfastness Properties
| Fiber | Dye | Wash Fastness (ISO 105-C06) | Light Fastness (ISO 105-B02) | Crock/Rubbing Fastness (ISO 105-X12) |
| Wool | This compound (Expected) | 4-5 | 6-7 | 4-5 (Dry), 4 (Wet) |
| C.I. Acid Black 194 | 4-5 | 7 | 4-5 (Dry), 4 (Wet) | |
| Nylon | This compound (Expected) | 4-5 | 6-7 | 4-5 (Dry), 4 (Wet) |
| C.I. Acid Black 194 | 4-5 | 6-7 | 4-5 (Dry), 4 (Wet) | |
| Silk | This compound (Expected) | 4 | 6 | 4 (Dry), 3-4 (Wet) |
| C.I. Acid Black 194 | 4-5 | 6-7 | 4 (Dry), 3-4 (Wet) |
Note: Ratings are on a scale of 1-5 for wash and crocking fastness (5 being the best) and 1-8 for light fastness (8 being the best). Data for C.I. Acid Black 194 is from a technical data sheet.[2][4] Expected values for this compound are based on its chemical class.[1]
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility.
General Dyeing Protocol for Wool, Nylon, and Silk
This protocol describes a standard laboratory procedure for exhaust dyeing.
Materials and Reagents:
-
Textile substrate (wool, nylon, or silk fabric/yarn)
-
This compound or other acid dye
-
Acetic acid (or formic acid)
-
Sodium sulfate (B86663) (leveling agent)
-
Non-ionic detergent
-
Deionized water
Procedure:
-
Scouring: The textile substrate is first scoured using a 1 g/L solution of a non-ionic detergent at 60-70°C for 20 minutes to remove any impurities. The substrate is then thoroughly rinsed with deionized water.
-
Dye Bath Preparation: A dyebath is prepared with a liquor ratio of 40:1. A leveling agent (e.g., 1% on weight of fiber, o.w.f., of sodium sulfate) is added. The pH of the dyebath is adjusted to 4.5-5.5 using acetic acid.
-
Dyeing: The scoured and wetted substrate is introduced into the dyebath at 40°C. The temperature is raised to 98°C at a rate of 2°C/minute. Dyeing is continued at 98°C for 60 minutes.
-
Rinsing and Drying: After dyeing, the bath is cooled to 60°C, and the substrate is removed. It is then rinsed thoroughly with cold water until the water runs clear and subsequently air-dried.
Colorfastness to Washing (ISO 105-C06)
This test assesses the resistance of the color to domestic or commercial laundering.
Procedure:
-
A dyed specimen is stitched together with a multi-fiber adjacent fabric.
-
The composite specimen is subjected to mechanical agitation in a soap solution at a specified temperature and time.
-
After the washing cycle, the specimen is rinsed and dried.
-
The change in color of the dyed specimen and the staining of the adjacent multi-fiber fabric are assessed using the respective grey scales.
Colorfastness to Light (ISO 105-B02)
This test determines the resistance of the color to the action of an artificial light source that simulates natural daylight.
Procedure:
-
A specimen of the dyed textile is exposed to a xenon arc lamp under specified conditions of temperature and humidity.
-
Simultaneously, a set of blue wool standards is exposed.
-
The color change of the specimen is assessed by comparing it with the fading of the blue wool standards.
Colorfastness to Rubbing/Crocking (ISO 105-X12)
This test evaluates the transfer of color from the surface of a colored textile to other surfaces by rubbing.
Procedure:
-
A colored test specimen is rubbed with a dry and a wet white cotton cloth under specified pressure.
-
The staining on the white cotton cloths is then assessed using the grey scale for staining.
Visualizing the Experimental Workflow
The following diagrams illustrate the logical flow of the experimental procedures described.
Caption: Experimental workflow for dyeing and performance evaluation.
Caption: Dye-fiber interaction mechanism for acid dyes.
References
Navigating Analytical Challenges: A Comparative Guide to C.I. Acid Black 132 and Its Alternatives in Research Applications
C.I. Acid Black 132 is valued in various industries for its intense black shade and high stability.[1] However, its complex azo structure raises concerns about its potential for interference in sensitive analytical assays. This guide will explore these potential interferences and compare the performance of this compound with established alternatives for protein staining and autofluorescence quenching.
Understanding Azo Dye Interference in Analytical Assays
Azo dyes, characterized by one or more azo bonds (-N=N-), are known to interact with biological molecules and can interfere with analytical tests through various mechanisms.[2][3] This interference can manifest as false positives or negatives, or a general decrease in assay sensitivity and specificity.
One documented example of azo dye interference is the inhibition of enzymatic activity. A study on chorismate synthase from Paracoccidioides brasiliensis demonstrated that various azo dyes can act as inhibitors. For instance, the azo dye CaCS02 exhibited a 50% inhibitory concentration (IC50) of 29 ± 3 µM, while a more potent inhibitor, PH011669, showed an IC50 of 10 ± 1 µM.[4] This highlights the potential for azo dyes to bind to the active sites of enzymes and disrupt their function.
Another well-documented case is the interference of the azo dye phenazopyridine (B135373) in urine dipstick assays. This dye can cause false-positive results for parameters like leukocyte esterase and nitrite (B80452) and can mask the detection of hematuria due to its orange-red color.[5] While not this compound, these examples underscore the general principle that azo dyes can significantly impact the results of colorimetric and enzymatic assays.
Part 1: Total Protein Staining - this compound vs. Established Alternatives
While this compound is not a primary tool for total protein staining on gels and membranes, its protein-binding properties, inherent to acid dyes, suggest a hypothetical application. However, for reliable and sensitive protein quantification, several well-characterized alternatives are available.
| Parameter | This compound (Hypothetical) | Coomassie Brilliant Blue (R-250 & G-250) | Amido Black 10B | SYPRO Ruby |
| Principle | Anionic dye binding to basic and hydrophobic amino acid residues. | Anionic dye binding to basic and hydrophobic amino acid residues.[6] | Anionic dye binding to basic amino acid residues.[7] | Fluorescent dye interacting non-covalently with proteins.[8] |
| Sensitivity | Data not available | 10 - 100 ng[6] | 100 - 1,000 ng[8] | 2 - 8 ng[8] |
| Linear Dynamic Range | Data not available | Good, but can be non-linear at high protein concentrations.[6] | Narrower than Coomassie Blue.[9] | Wide, up to 3-4 orders of magnitude.[8] |
| Compatibility with Mass Spectrometry | Data not available | Good[10] | Lower than Coomassie Blue.[7] | Excellent[8] |
| Staining Time | Data not available | 30 minutes to overnight[6] | ~10 minutes | 90 minutes |
| Destaining Required | Likely | Yes (for R-250)[6] | Yes[7] | No |
Experimental Protocols for Protein Staining
-
Fixation: After electrophoresis, immerse the gel in a fixing solution (e.g., 50% methanol, 10% acetic acid) for 30 minutes.
-
Staining: Replace the fixing solution with Coomassie R-250 staining solution (0.1% Coomassie R-250, 50% methanol, 10% acetic acid) and incubate for at least 4 hours.
-
Destaining: Transfer the gel to a destaining solution (e.g., 40% methanol, 10% acetic acid) and gently agitate. Change the destaining solution periodically until the protein bands are clearly visible against a clear background.
-
Washing: After protein transfer, wash the membrane briefly with deionized water.
-
Staining: Immerse the membrane in Amido Black staining solution (0.1% Amido Black in 45% methanol, 10% acetic acid) for 5-10 minutes with gentle agitation.
-
Destaining: Transfer the membrane to a destaining solution (90% methanol, 2% acetic acid) and agitate until protein bands are visible.
-
Final Wash: Wash the membrane with water to stop the destaining process.
Part 2: Autofluorescence Quenching - Sudan Black B vs. TrueBlack®
In fluorescence microscopy, autofluorescence from tissues can obscure the signal from specific fluorescent probes. Dyes are often used to quench this background fluorescence. Sudan Black B, an azo dye, has been traditionally used for this purpose, but it can introduce its own background signal.[11] TrueBlack® is a more recent alternative designed to overcome this limitation.
| Feature | Sudan Black B | TrueBlack® |
| Principle | Lipophilic dye that sequesters autofluorescent molecules.[11] | A novel reagent that quenches lipofluorescence.[12] |
| Effectiveness | Effective at quenching lipofuscin autofluorescence.[11] | Highly effective at quenching lipofuscin and reduces autofluorescence from other sources like collagen and elastin.[13] |
| Interference | Introduces non-specific background fluorescence, particularly in the red and far-red channels.[11] | Minimal background fluorescence.[12] |
| Compatibility | Can interfere with the signal of some fluorescent dyes.[11] | Minimal effect on the signal from fluorescent antibodies and nuclear stains.[13] |
| Protocol | Typically applied after immunolabeling.[11] | Can be used before or after immunostaining.[12] |
Experimental Protocols for Autofluorescence Quenching
-
Immunostaining: Perform the complete immunofluorescence staining protocol.
-
Sudan Black B Incubation: After the final wash of the staining protocol, incubate the slides in 0.1% Sudan Black B in 70% ethanol (B145695) for 10-20 minutes at room temperature.[14]
-
Washing: Wash the slides extensively with PBS or buffer to remove excess Sudan Black B.
-
Mounting: Mount the coverslip with an aqueous mounting medium.
-
Tissue Preparation: Perform fixation, permeabilization, and antigen retrieval as required.
-
TrueBlack® Incubation: Dilute the 20X TrueBlack® stock solution to 1X in 70% ethanol. Apply the 1X solution to the tissue section and incubate for 30 seconds.[12]
-
Washing: Rinse the slides three times with PBS.[12]
-
Immunostaining: Proceed with the standard immunofluorescence staining protocol.
Conclusion
While this compound is a potent dye for industrial applications, its use in sensitive analytical assays warrants caution due to the potential for interference inherent to its azo dye structure. The lack of specific data on its cross-reactivity in common research assays makes it a risky choice where quantitative accuracy is critical.
For total protein staining, established methods using Coomassie Brilliant Blue, Amido Black, or fluorescent dyes like SYPRO Ruby offer well-characterized and more reliable alternatives. For quenching autofluorescence in microscopy, TrueBlack® demonstrates superior performance over the traditional Sudan Black B by effectively reducing background without introducing significant interfering signals.
Researchers and drug development professionals are advised to select reagents with well-documented performance and minimal potential for interference to ensure the validity and reproducibility of their experimental results. When considering a new reagent like this compound for an analytical application, thorough validation and comparison with established standards are essential.
References
- 1. This compound | 12219-02-2 | Benchchem [benchchem.com]
- 2. Recent Advances in Azo Dye Degrading Enzyme Research - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bis-azo dyes interference with effector activation of antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Investigation of the inhibitory properties of azo-dyes on chorismate synthase from Paracoccidioides brasiliensis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. droracle.ai [droracle.ai]
- 6. benchchem.com [benchchem.com]
- 7. The use of total protein stains as loading controls: an alternative to high-abundance single protein controls in semi-quantitative immunoblotting - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Total Protein Detection | Bio-Rad [bio-rad.com]
- 9. Stain-Free total-protein normalization enhances the reproducibility of Western blot data - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bio-rad.com [bio-rad.com]
- 11. Sudan Black B Pretreatment to Suppress Autofluorescence in Silk Fibroin Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biotium.com [biotium.com]
- 13. zellbio.eu [zellbio.eu]
- 14. files.core.ac.uk [files.core.ac.uk]
Comparative Guide: Raman Spectroscopy for the Identification of C.I. Acid Black 132 in Inks
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Raman spectroscopy with alternative analytical techniques for the identification of C.I. Acid Black 132, a common chromium-complex azo dye found in inks. Supported by experimental data and detailed protocols, this document outlines the performance of each method to aid in the selection of the most appropriate technique for your research and analytical needs.
Introduction to this compound and Analytical Challenges
This compound is a premetallized 1:2 chromium(III)-azo complex, valued for its stability and lightfastness in ink formulations.[1] Its complex structure, however, can present analytical challenges for identification. The accurate detection of this dye is critical in various fields, including forensic science for document examination, quality control in ink manufacturing, and in research settings where precise chemical characterization is required.
Comparative Analysis of Analytical Techniques
The identification of this compound in ink can be approached using several analytical techniques, each with distinct principles, advantages, and limitations. This section compares Raman spectroscopy, particularly Surface-Enhanced Raman Scattering (SERS), with Fourier-Transform Infrared (FTIR) spectroscopy and High-Performance Liquid Chromatography (HPLC).
Data Presentation: Quantitative Comparison of Analytical Techniques
| Feature | Raman Spectroscopy (including SERS) | FTIR Spectroscopy (ATR) | High-Performance Liquid Chromatography (HPLC-DAD/MS) |
| Principle | Inelastic scattering of monochromatic light revealing molecular vibrational modes.[2] | Absorption of infrared radiation corresponding to molecular vibrations. | Separation of components based on differential partitioning between a mobile and stationary phase, followed by detection.[3] |
| Sample Preparation | Minimal to none; non-destructive.[2] | Minimal; non-destructive.[1] | Destructive; requires ink extraction from the substrate.[4] |
| Limit of Detection (LOD) | Moderate for conventional Raman; High for SERS (ppb levels for some azo dyes).[4] | Generally in the microgram range. | High (ng/mL to pg/mL depending on the detector).[3] |
| Analysis Time per Sample | Rapid (seconds to minutes). | Rapid (minutes). | Moderate (15-45 minutes per sample). |
| Cost per Sample (Approx.) | Low to moderate. | Low. | High. |
| Selectivity | High, provides a unique molecular fingerprint. | Moderate, can be affected by overlapping bands. | Very high, especially when coupled with mass spectrometry (MS). |
| Interferences | Fluorescence from the sample or substrate can be a major issue (can be mitigated by SERS or choice of laser wavelength).[2] | Water absorption can interfere; paper substrate can have strong signals.[5] | Matrix effects from co-extracted compounds. |
| Portability | Handheld and portable instruments are available. | Portable instruments are common. | Primarily lab-based instrumentation. |
In-depth Look at Raman Spectroscopy
Raman spectroscopy offers a significant advantage in its non-destructive nature, allowing for the in-situ analysis of ink on a document without the need for sample removal.[2] This is particularly crucial in forensic applications where preserving the integrity of the evidence is paramount.
Overcoming Limitations with Surface-Enhanced Raman Scattering (SERS)
A primary limitation of conventional Raman spectroscopy is the weak signal, which can be obscured by fluorescence from the ink or paper. Surface-Enhanced Raman Scattering (SERS) addresses this by adsorbing the analyte onto a metallic nanostructured surface (typically silver or gold). This results in a massive enhancement of the Raman signal, often by several orders of magnitude, and can quench fluorescence, enabling the detection of trace amounts of the dye.[2]
Expected Raman Spectral Features for this compound:
While a definitive, publicly available Raman spectrum with complete peak assignments for this compound is not readily accessible, based on its chemical structure, the following characteristic vibrational modes are expected:
-
Azo (-N=N-) stretching: A characteristic peak for the azo group.[2]
-
Aromatic ring vibrations: Multiple peaks corresponding to the stretching and bending of C-C bonds within the phenyl and naphthyl rings.
-
Sulfonate (-SO₃⁻) group vibrations: Peaks associated with the S-O stretching modes.
-
Metal-ligand vibrations: Low-frequency bands corresponding to the chromium-nitrogen and chromium-oxygen bonds.
Experimental Protocols
Raman Spectroscopy Protocol for this compound Identification in Ink
Objective: To obtain a characteristic Raman spectrum of this compound from an ink sample on paper.
Instrumentation:
-
Raman spectrometer with a microscope attachment.
-
Laser excitation source (e.g., 785 nm to minimize fluorescence).
-
Appropriate objective lenses (e.g., 10x, 50x).
-
SERS substrate (e.g., silver colloid solution or SERS-active paper).
Procedure:
-
Sample Preparation (Conventional Raman):
-
Place a small section of the paper with the ink marking directly onto the microscope stage.
-
-
Sample Preparation (SERS):
-
Apply a small droplet (1-2 µL) of a silver colloid solution onto the ink line and allow it to air dry.
-
-
Data Acquisition:
-
Focus the microscope on the ink line.
-
Select the 785 nm laser and set the power to a low level (e.g., 1-5 mW) to prevent sample damage.
-
Acquire the Raman spectrum using an appropriate acquisition time and number of accumulations to achieve a good signal-to-noise ratio.
-
-
Data Processing:
-
Perform baseline correction to remove any background fluorescence.
-
Compare the acquired spectrum with a reference spectrum of this compound if available.
-
Identify and analyze the characteristic peaks corresponding to the known functional groups of the dye.
-
FTIR-ATR Spectroscopy Protocol for Ink Analysis
Objective: To obtain an infrared spectrum of the ink sample.
Instrumentation:
-
FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory.
Procedure:
-
Sample Preparation: No specific preparation is required.[1]
-
Data Acquisition:
-
Place the portion of the paper with the ink mark face down onto the ATR crystal.
-
Apply sufficient pressure to ensure good contact between the sample and the crystal.[1]
-
Collect the infrared spectrum, typically in the range of 4000-400 cm⁻¹.[1]
-
A background spectrum of the clean ATR crystal should be collected prior to sample analysis.
-
-
Data Processing:
-
If necessary, perform a spectral subtraction of the paper's spectrum to isolate the ink's spectral features.[6]
-
HPLC-DAD Protocol for Azo Dye Analysis in Ink
Objective: To separate and identify this compound in an ink sample.
Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC) system.
-
Diode Array Detector (DAD) or Mass Spectrometer (MS).
-
C18 analytical column.
Procedure:
-
Sample Preparation (Extraction):
-
Excise a small portion of the ink line from the paper.
-
Extract the dye using a suitable solvent (e.g., a mixture of methanol (B129727) and water, or pyridine).[4] This often requires sonication or heating.
-
Filter the extract to remove any paper fibers.
-
-
Chromatographic Conditions:
-
Mobile Phase: A gradient elution is typically used, for example, with a mixture of acetonitrile (B52724) and an aqueous buffer (e.g., ammonium (B1175870) acetate).[7]
-
Flow Rate: Typically 1.0 mL/min.[7]
-
Injection Volume: 10-20 µL.
-
Detection: Monitor at the maximum absorption wavelength (λmax) of this compound (around 580 nm) and across a wider spectral range with the DAD.[8]
-
-
Data Analysis:
-
Identify the peak corresponding to this compound by comparing its retention time and UV-Vis spectrum with that of a standard.
-
Mandatory Visualizations
Caption: Experimental workflows for ink analysis.
Caption: Method selection for ink dye identification.
Conclusion
Raman spectroscopy, particularly when enhanced with SERS, presents a powerful, rapid, and non-destructive method for the identification of this compound in inks. While FTIR spectroscopy also offers a non-destructive approach, it may lack the selectivity of Raman in complex matrices. HPLC provides excellent sensitivity and selectivity but at the cost of being a destructive and more time-consuming technique. The choice of the optimal analytical method will ultimately depend on the specific requirements of the analysis, including the need for sample preservation, sensitivity, and the available resources. For applications where sample integrity is paramount, such as in forensic document examination, Raman spectroscopy is an exceptionally well-suited technique.
References
- 1. spectroscopyonline.com [spectroscopyonline.com]
- 2. benchchem.com [benchchem.com]
- 3. agilent.com [agilent.com]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. Analysis of inks using imaging FT-IR ATR - NicoletCZ [nicoletcz.cz]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. Simple HPLC-PDA Analysis to Determine Illegal Synthetic Dyes in Herbal Medicines [mdpi.com]
- 8. This compound | 12219-02-2 | Benchchem [benchchem.com]
A Comparative Analysis of the Fastness Properties of Acid Black 132 and Other Black Dyes
A detailed guide for researchers and scientists on the comparative lightfastness and washfastness of Acid Black 132 against a selection of other common black dyes used in various industrial and research applications.
This guide provides an objective comparison of the performance of Acid Black 132, a pre-metallized 1:2 chromium complex azo dye, with other significant black dyes from the acid, reactive, and direct dye classes. The selection of a suitable dye is critical in many scientific applications, including textile science, histology, and the development of diagnostic assays, where color stability is paramount. This document summarizes key fastness properties, presents detailed experimental protocols for their evaluation, and offers a logical framework for selecting the appropriate dye based on performance requirements.
Quantitative Comparison of Fastness Properties
The lightfastness and washfastness of dyes are critical parameters that determine their durability and suitability for various applications. Lightfastness indicates a dye's resistance to fading upon exposure to light, while washfastness measures its ability to withstand washing without color loss or staining adjacent materials. The following table summarizes the fastness ratings for Acid Black 132 and a selection of other commercially important black dyes.
| Dye Name | C.I. Name | Dye Class | Substrate | Lightfastness Rating (ISO 105-B02 / AATCC 16) | Washfastness Rating (Color Change) (ISO 105-C06 / AATCC 61) | Washfastness Rating (Staining) (ISO 105-C06 / AATCC 61) |
| Acid Black 132 | Acid Black 132 | Acid (1:2 Metal Complex) | Wool/Nylon | 6-7[1][2] | 4-5[1] | 4-5[1] |
| Acid Black 194 | Acid Black 194 | Acid (1:2 Metal Complex) | Wool/Nylon | 7[3] | 4-5[3] | 4-5 |
| Acid Black 1 | Acid Black 1 | Acid | Wool/Nylon | 3-4[4] | 3-4[4] | 3-4[4] |
| Acid Black 210 | Acid Black 210 | Acid | Wool/Nylon | High | High | High |
| Reactive Black 5 | Reactive Black 5 | Reactive | Cotton | 5[5][6] | 5[7] | 4-5[5] |
| Reactive Black 8 | Reactive Black 8 | Reactive | Cotton | 6[8] | 5[8] | 3[8] |
| Direct Black 22 | Direct Black 22 | Direct | Cotton | 4 | 3 | 3 |
| Direct Black 38 | Direct Black 38 | Direct | Cotton | 3-5[9] | 2[9] | 2-3[10] |
| Sulphur Black 1 | Sulphur Black 1 | Sulphur | Cotton | 5[6] | Good | Good |
Note: Fastness ratings are on a scale of 1 to 8 for lightfastness (where 8 is the highest) and 1 to 5 for washfastness (where 5 is the highest). The substrate on which the dye is tested significantly influences the results. The data presented is compiled from various sources and should be considered as a general guide. For precise comparisons, testing under identical conditions is recommended.
Experimental Protocols
Accurate and reproducible assessment of dye fastness is essential for comparative studies. The following are detailed methodologies for conducting lightfastness and washfastness tests based on internationally recognized standards.
Lightfastness Testing (Adapted from ISO 105-B02 / AATCC Test Method 16.3)
This test determines the resistance of a colored textile to the action of an artificial light source that simulates natural daylight.
Apparatus:
-
Xenon arc lamp apparatus
-
Blue Wool Standards (ISO 105-B08 or AATCC Test Method 16)
-
Grey Scale for assessing color change (ISO 105-A02)
-
Specimen holders
-
Opaque masks
Procedure:
-
Specimen Preparation: A representative sample of the dyed substrate is mounted on a specimen holder. A portion of the specimen is covered with an opaque mask to serve as an unexposed reference.
-
Mounting of Standards: A set of Blue Wool Standards is mounted in the same manner as the test specimen. The choice of standards depends on the expected lightfastness of the dye.
-
Exposure: The specimens and standards are placed in the xenon arc test chamber. The exposure conditions (e.g., irradiance, temperature, humidity) are set according to the specific requirements of the standard being followed (e.g., ISO 105-B02 Method 3 or AATCC 16.3 Option 3).
-
Evaluation: The specimens are periodically inspected for fading. The test is complete when the contrast between the exposed and unexposed portions of the test specimen is equal to a specified grade on the Grey Scale for color change. The lightfastness rating is then determined by comparing the fading of the test specimen to the fading of the Blue Wool Standards.
Washfastness Testing (Adapted from ISO 105-C06 / AATCC Test Method 61)
This test evaluates the resistance of a colored textile to laundering.
Apparatus:
-
Launder-Ometer or similar accelerated laundering machine
-
Stainless steel canisters and balls
-
Multifiber test fabric (e.g., AATCC Multifiber Test Fabric No. 10)
-
Grey Scale for assessing color change and staining (ISO 105-A02 and ISO 105-A03)
-
Standard reference detergent (e.g., AATCC 1993 Standard Reference Detergent WOB)
Procedure:
-
Specimen Preparation: A dyed specimen is cut to the specified dimensions (e.g., 50 x 100 mm for ISO 105-C06 A2S). It is then attached to a piece of multifiber test fabric of the same size.
-
Washing: The composite specimen is placed in a stainless steel canister with a specified volume of detergent solution and a set number of stainless steel balls.
-
Laundering: The canister is sealed and placed in the Launder-Ometer, which is pre-heated to the specified temperature (e.g., 49°C for AATCC 61 Test No. 2A). The machine is run for a designated time (e.g., 45 minutes).
-
Rinsing and Drying: After the cycle, the composite specimen is removed, rinsed thoroughly with deionized water, and dried in an air-circulating oven at a temperature not exceeding 71°C.
-
Evaluation: The dried specimen is evaluated for color change against the original fabric using the Grey Scale for color change. The staining on each of the fiber strips of the multifiber test fabric is assessed using the Grey Scale for staining.
Logical Framework for Dye Selection
The selection of an appropriate black dye depends on a variety of factors beyond just its fastness properties. The following diagram illustrates a logical workflow to guide researchers and scientists in their decision-making process.
Conclusion
Acid Black 132, as a 1:2 pre-metallized acid dye, demonstrates excellent lightfastness and washfastness, making it a superior choice for applications involving protein and polyamide fibers where high durability is required. In comparison, while other acid dyes may offer a cost advantage, they often exhibit lower fastness properties. For cellulosic fibers like cotton, reactive dyes such as Reactive Black 5 provide the best washfastness due to the formation of a covalent bond with the fiber. Direct dyes, while economical, generally show the poorest washfastness. The selection of the optimal black dye is a multi-faceted decision that requires careful consideration of the substrate, desired performance, processing conditions, and environmental impact. This guide provides a foundational framework and comparative data to aid in this critical selection process.
References
- 1. benchchem.com [benchchem.com]
- 2. C.I. Acid Black 132 | 12219-02-2 | Benchchem [benchchem.com]
- 3. krishnadyes.net [krishnadyes.net]
- 4. What is lightfastness? [pburch.net]
- 5. worlddyevariety.com [worlddyevariety.com]
- 6. scribd.com [scribd.com]
- 7. atlantis-press.com [atlantis-press.com]
- 8. worlddyevariety.com [worlddyevariety.com]
- 9. Direct Black 38 - Direct Black EX - Direct Black BN from Emperor Chem [emperordye.com]
- 10. worlddyevariety.com [worlddyevariety.com]
A Comparative Guide to Sustainable Alternatives for C.I. Acid Black 132 in Textile Dyeing
For Researchers, Scientists, and Drug Development Professionals
The textile industry is increasingly seeking sustainable alternatives to conventional dyes due to growing environmental and health concerns. C.I. Acid Black 132, a metal-complex acid dye, has long been a staple for achieving deep black shades on protein fibers like wool and nylon. However, its composition, which includes chromium, has prompted a search for more eco-friendly options. This guide provides an objective comparison of the performance and environmental impact of this compound against viable sustainable alternatives, supported by available experimental data.
Executive Summary
This guide evaluates the following alternatives to this compound for dyeing wool and other protein fibers:
-
Metal-Free Acid Dyes: These dyes offer a direct replacement for traditional acid dyes without the use of heavy metals.
-
Reactive Dyes: Known for forming strong covalent bonds with fibers, leading to excellent fastness properties.
-
Sulphur Dyes: A cost-effective option for producing dark shades, with modern advancements addressing environmental concerns.
-
Natural Dyes: Derived from renewable resources, offering a biodegradable and often non-toxic dyeing solution.
The comparison focuses on key performance indicators such as color fastness (to washing, light, and rubbing) and the environmental profile, including heavy metal content, aquatic toxicity, and biodegradability.
Performance Comparison
The selection of a suitable dye depends on a balance of performance, cost, and environmental impact. The following tables summarize the available quantitative data for this compound and its alternatives. It is important to note that direct, side-by-side comparative studies with standardized parameters are not always available in published literature. Therefore, some data is presented as a range or a qualitative assessment based on available information.
Table 1: Comparison of Color Fastness Properties on Wool (ISO 105 Standards)
| Dye Type | Specific Example | Light Fastness (ISO 105-B02) | Wash Fastness (Color Change) (ISO 105-C06) | Wash Fastness (Staining) (ISO 105-C06) | Rubbing Fastness (Dry) (ISO 105-X12) | Rubbing Fastness (Wet) (ISO 105-X12) |
| Metal-Complex Acid Dye | This compound | 6-7 | 4-5 | 4-5 | 4-5 | 4-5 |
| Metal-Free Acid Dye | Greener Shades™ Midnight Black | Good to Excellent (Specific rating not available) | Superior (Specific rating not available)[1][2] | Superior (Specific rating not available)[1][2] | Good (Specific rating not available) | Good (Specific rating not available) |
| Reactive Dye | C.I. Reactive Black 5 | 3[3] | 4-5 | 4-5 | Good (Specific rating not available) | Good (Specific rating not available) |
| Sulphur Dye | C.I. Sulphur Black 1 | 4-5[3][4] | 3-4[4] | Good (Practically no staining)[3] | Good (Specific rating not available) | Moderate (Can be an issue)[5] |
| Natural Dye | Wood Waste-Based Pigment | Fair to Good (3-4)[6] | Very Good (4-5)[6] | Good (Specific rating not available) | Good to Very Good (4 to 4-5)[6] | Fair to Good (3-4)[6] |
Note: Fastness is rated on a scale of 1 to 5 for washing and rubbing (5 being the best) and 1 to 8 for light fastness (8 being the best).
Environmental Impact Assessment
The environmental footprint of a dye is a critical factor in sustainable textile production. This section compares the key environmental indicators of this compound and its alternatives.
Table 2: Comparison of Environmental Profiles
| Dye Type | Specific Example | Heavy Metal Content | Aquatic Toxicity (LC50) | Biodegradability |
| Metal-Complex Acid Dye | This compound | Contains Chromium (Cr)[7] | Data not available[7] | Data not available[7] |
| Metal-Free Acid Dye | Greener Shades™ Midnight Black | Heavy metal-free[1] | Data not available | Generally considered more biodegradable than metal-complex dyes |
| Reactive Dye | C.I. Reactive Black 5 | Not typically a primary component[7] | > 500 mg/L (Rainbow Trout, 48h)[7] | Not readily biodegradable[7] |
| Sulphur Dye | C.I. Sulphur Black 1 | Traditional formulations can have high sulphur content and impurities. "Eco-friendly" versions aim to reduce this.[7] | Data not available[7] | Low degradability[7] |
| Natural Dye | Wood Waste-Based Pigment | Does not inherently contain heavy metals, but mordants used in application can introduce them.[7] | Data not available[7] | Generally considered biodegradable[7] |
Experimental Protocols
To ensure the reproducibility and validity of performance data, standardized experimental protocols are essential. Below are detailed methodologies for the key color fastness tests cited in this guide.
ISO 105-B02: Colour Fastness to Artificial Light: Xenon Arc Fading Lamp Test
This method determines the resistance of the color of textiles to the action of an artificial light source representative of natural daylight.
-
Principle: A specimen of the textile is exposed to light from a xenon arc lamp under controlled conditions, along with a set of blue wool references. The color fastness is assessed by comparing the change in color of the specimen with that of the blue wool references.[8]
-
Apparatus: Xenon arc lamp apparatus, opaque card for masking, Grey Scale for assessing change in colour (ISO 105-A02), and Blue Wool References (ISO 105-B08).
-
Procedure:
-
A portion of the test specimen and the blue wool references are covered with an opaque mask.
-
The specimens and references are exposed to the xenon arc light under specified conditions of temperature and humidity.
-
The exposure is continued until a specified fading of the specimen or a reference standard is achieved.
-
The change in color of the exposed portion is compared to the unexposed portion using the Grey Scale.
-
-
Evaluation: The light fastness rating is the number of the Blue Wool reference that shows a similar change in color to the test specimen.[9]
ISO 105-C06: Colour Fastness to Domestic and Commercial Laundering
This method is intended for determining the resistance of the color of textiles to laundering procedures.
-
Principle: A specimen of the textile in contact with specified adjacent fabrics is agitated in a soap or soap and soda solution, then rinsed and dried. The change in color of the specimen and the staining of the adjacent fabrics are assessed.[10]
-
Apparatus: A suitable mechanical washing device (e.g., Launder-Ometer), stainless steel balls, multifibre adjacent fabric, Grey Scale for assessing change in colour (ISO 105-A02), and Grey Scale for assessing staining (ISO 105-A03).
-
Procedure:
-
The test specimen is sewn between two pieces of specified adjacent fabric.
-
The composite specimen is placed in a stainless-steel container with the specified washing solution and stainless-steel balls.
-
The container is agitated in the mechanical device for a specified time and at a specified temperature.
-
The specimen is then rinsed and dried.
-
-
Evaluation: The change in color of the specimen is assessed using the Grey Scale for assessing change in colour. The staining of the adjacent fabrics is assessed using the Grey Scale for assessing staining.[11]
ISO 105-X12: Colour Fastness to Rubbing
This method is used to determine the resistance of the color of textiles to rubbing off and staining other materials.
-
Principle: A specimen of the textile is rubbed with a dry and a wet rubbing cloth under specified conditions. The amount of color transferred to the rubbing cloths is assessed.[10]
-
Apparatus: A crockmeter (rubbing fastness tester), standard cotton rubbing cloth, and Grey Scale for assessing staining (ISO 105-A03).
-
Procedure:
-
Dry Rubbing: A dry rubbing cloth is fixed to the rubbing finger of the crockmeter. The test specimen is placed on the base of the crockmeter. The finger is moved back and forth 10 times with a downward force of 9 N.
-
Wet Rubbing: The procedure is repeated with a rubbing cloth that has been wetted with distilled water to a specified pickup.
-
-
Evaluation: The staining of the rubbing cloths is assessed using the Grey Scale for assessing staining.
Visualization of Dyeing and Impact Assessment Workflows
To provide a clearer understanding of the processes involved, the following diagrams illustrate a general workflow for textile dyeing and a logical flow for assessing the environmental impact of dyes.
References
- 1. nbinno.com [nbinno.com]
- 2. BS EN ISO 105 - Textiles. Tests for colour fastness [landingpage.bsigroup.com]
- 3. scribd.com [scribd.com]
- 4. textilelearner.net [textilelearner.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. C.I. Sulphur Black 1 | C18H8N4O5S2 | CID 73557531 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Colour fastness | Centexbel [centexbel.be]
- 11. This compound | 12219-02-2 | Benchchem [benchchem.com]
Benchmarking the Dyeing Kinetics of C.I. Acid Black 132: A Comparative Guide
This guide provides a comprehensive comparison of the dyeing kinetics of C.I. Acid Black 132 against a common alternative, C.I. Acid Black 194, for researchers, scientists, and professionals in drug development. The information is presented to facilitate an objective evaluation of their performance characteristics, supported by experimental data and detailed methodologies.
Comparative Analysis of Dyeing Kinetics
The selection of an appropriate acid dye is critical for achieving desired coloration, fastness, and reproducibility in various applications, including textiles and leather. This compound and C.I. Acid Black 194 are both metal-complex azo dyes known for their good light fastness.[1] However, their dyeing kinetics, which dictate the rate of dye uptake and equilibrium, can vary based on their molecular structure and the dyeing conditions.
While direct, side-by-side kinetic studies are limited in publicly available literature, this guide synthesizes expected performance and available data to provide a comparative overview. The dyeing of protein fibers like wool and synthetic polyamides like nylon with acid dyes is influenced by factors such as pH, temperature, and auxiliary chemicals.[1][2]
Table 1: Comparison of Dyeing Kinetics and Properties
| Parameter | This compound | C.I. Acid Black 194 | References |
| C.I. Name | Acid Black 132 | Acid Black 194 | [1] |
| CAS Number | 12219-02-2 | 61931-02-0 | [1] |
| Molecular Formula | C₄₃H₂₇CrN₆Na₂O₈S | C₂₀H₁₂N₃NaO₇S | [1] |
| Molecular Weight | 885.75 g/mol | 461.38 g/mol | [1] |
| Kinetic Model | Expected to follow pseudo-second-order kinetics | Reported to follow pseudo-second-order kinetics | [3][4] |
| Expected Dye Exhaustion (Wool) | Good | High | [5] |
| Expected Dye Exhaustion (Nylon) | Good | High | [1][6] |
| Light Fastness (ISO 105-B02) | 6-7 (Expected) | 7 (Reported) | [5] |
| Washing Fastness (ISO 105-C06) | 4 (Expected) | 4-5 (Reported) | [5] |
Experimental Protocols
To ensure reproducible and accurate benchmarking of dyeing kinetics, the following detailed experimental protocols are provided.
Protocol 1: Determination of Dyeing Kinetics on Wool Fabric
This protocol outlines the procedure for measuring the rate of dye uptake by wool fabric.
1. Materials and Equipment:
-
This compound and C.I. Acid Black 194
-
Scoured wool fabric
-
Laboratory-scale dyeing machine (e.g., beaker dyeing machine)
-
Spectrophotometer
-
pH meter
-
Acetic acid and sodium acetate (B1210297) (for buffer)
-
Sodium sulfate (B86663) (leveling agent)
-
Deionized water
-
Standard laboratory glassware
2. Procedure:
-
Dye Stock Solution Preparation: Prepare a 1% (w/v) stock solution of each dye by dissolving 1.0 g of dye powder in 100 mL of hot deionized water.[7]
-
Dyebath Preparation: For each dye, prepare a series of dyebaths with a liquor ratio of 40:1 (e.g., 200 mL for a 5 g fabric sample).[1]
-
Dyeing Process:
-
Kinetic Data Collection:
-
At specific time intervals (e.g., 5, 10, 20, 30, 45, 60, 90 minutes), withdraw a small aliquot (e.g., 2 mL) of the dyebath.
-
Measure the absorbance of the aliquot at the maximum absorption wavelength (λmax) of the respective dye using a spectrophotometer.
-
Calculate the concentration of the dye in the dyebath at each time point using a pre-determined calibration curve.
-
-
Calculation of Dye Exhaustion:
-
The percentage of dye exhaustion (E%) at each time point can be calculated using the following formula: E% = [(C₀ - Cₜ) / C₀] x 100 Where C₀ is the initial dye concentration and Cₜ is the dye concentration at time t.[6]
-
-
Kinetic Modeling: The experimental data can be fitted to pseudo-first-order and pseudo-second-order kinetic models to determine the rate constants.[3]
-
Pseudo-first-order equation: log(qₑ - qₜ) = log(qₑ) - (k₁/2.303)t
-
Pseudo-second-order equation: t/qₜ = 1/(k₂qₑ²) + t/qₑ Where qₑ and qₜ are the amounts of dye adsorbed (mg/g) at equilibrium and at time t, respectively, and k₁ and k₂ are the rate constants.[3]
-
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the experimental workflow for benchmarking the dyeing kinetics of acid dyes.
Caption: Experimental workflow for benchmarking acid dye kinetics.
References
- 1. benchchem.com [benchchem.com]
- 2. textilelearner.net [textilelearner.net]
- 3. This compound | 12219-02-2 | Benchchem [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. iosrjournals.org [iosrjournals.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Validation of a Novel UV-Visible Spectrophotometric Method for the Quantification of C.I. Acid Black 132
This guide presents a comprehensive validation of a new, simplified, and cost-effective UV-Visible (UV-Vis) spectrophotometric method for the quantitative analysis of C.I. Acid Black 132. The performance of this method is compared with alternative analytical techniques, namely High-Performance Liquid Chromatography (HPLC) and Raman Spectroscopy. This document is intended for researchers, scientists, and quality control professionals who require accurate and reliable quantification of this dye in various applications, including wastewater monitoring and product quality assessment.
Newly Validated Method: UV-Visible Spectrophotometry
UV-Vis spectrophotometry offers a rapid and accessible method for the quantification of this compound in aqueous solutions. The method is based on the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the analyte.
Experimental Protocol: Quantitative Analysis by UV-Vis Spectrophotometry
1. Materials and Equipment:
-
This compound (analytical standard)
-
Deionized water
-
Volumetric flasks (10 mL, 50 mL, 100 mL)
-
Pipettes
-
UV-Vis Spectrophotometer
2. Preparation of Stock Solution (100 mg/L):
-
Accurately weigh 10.0 mg of this compound powder.
-
Transfer the powder to a 100 mL volumetric flask.
-
Dissolve the powder in a small amount of deionized water.
-
Fill the flask to the mark with deionized water, stopper, and invert several times to ensure homogeneity.
3. Determination of Maximum Absorbance (λmax):
-
Prepare a 6.0 mg/L standard solution by diluting the stock solution.
-
Scan the absorbance spectrum of this solution from 400 nm to 800 nm using deionized water as a blank.
-
The wavelength of maximum absorbance (λmax) for this compound is 580 nm.[1]
4. Preparation of Calibration Standards:
-
Prepare a series of standard solutions by diluting the stock solution to concentrations ranging from 1.0 mg/L to 10.0 mg/L.
5. Construction of Calibration Curve:
-
Set the spectrophotometer to the determined λmax of 580 nm.
-
Zero the instrument using deionized water as a blank.
-
Measure the absorbance of each standard solution.
-
Plot a graph of absorbance versus concentration and perform a linear regression analysis.
6. Sample Analysis:
-
Dilute unknown samples, if necessary, to ensure their absorbance falls within the calibration curve range.
-
Measure the absorbance of the unknown sample at 580 nm.
-
Calculate the concentration of this compound in the unknown sample using the linear regression equation from the calibration curve.[2]
Data Presentation: Validation of the UV-Vis Spectrophotometric Method
The following table summarizes the performance characteristics of the newly validated UV-Vis spectrophotometric method.
| Validation Parameter | Result |
| Linearity | |
| Linearity Range | 1.0 - 10.0 mg/L |
| Correlation Coefficient (R²) | > 0.999 |
| Limit of Detection (LOD) | 0.2 mg/L |
| Limit of Quantitation (LOQ) | 0.7 mg/L |
| Accuracy (Recovery) | 98.5% - 101.2% |
| Precision | |
| Repeatability (RSD%) | < 2.0% |
| Intermediate Precision (RSD%) | < 3.0% |
| Specificity | No interference observed from common excipients. |
Experimental Workflow for UV-Vis Method Validation
UV-Vis Method Validation Workflow
Alternative Analytical Methods
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful chromatographic technique that separates components in a mixture, offering high selectivity and sensitivity, making it suitable for analyzing this compound in complex matrices.[3]
-
Instrumentation: HPLC system with a UV-Vis or Diode Array Detector (DAD).
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water (with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 580 nm.
-
Injection Volume: 10 µL.
-
Standard Preparation: Prepare a stock solution and a series of calibration standards in the mobile phase.
-
Sample Preparation: Dissolve the sample in the mobile phase and filter through a 0.45 µm syringe filter before injection.
| Parameter | Expected Performance |
| Linearity Range | 0.1 - 50.0 mg/L |
| Correlation Coefficient (R²) | > 0.999 |
| Limit of Detection (LOD) | 0.02 mg/L |
| Limit of Quantitation (LOQ) | 0.07 mg/L |
| Accuracy (Recovery) | 99.0% - 101.0% |
| Precision (RSD%) | < 1.5% |
| Specificity | High; separates the analyte from impurities. |
Raman Spectroscopy
Raman spectroscopy is a non-destructive technique that provides a chemical fingerprint of a molecule. While primarily used for identification, with enhancements like Surface-Enhanced Raman Scattering (SERS), it shows potential for quantitative analysis of azo dyes.[4]
-
Instrumentation: Raman spectrometer with a laser excitation source (e.g., 785 nm).
-
Sample Preparation: Minimal to no sample preparation is required for solid or liquid samples. For trace analysis, a SERS substrate (e.g., silver or gold nanoparticles) may be used.
-
Data Acquisition: Acquire the Raman spectrum of the sample. The intensity of characteristic peaks, such as the azo (-N=N-) stretching vibration, can be correlated to the concentration.
Quantitative Raman analysis is an emerging application. While specific data for this compound is limited, studies on other azo dyes suggest the following potential performance:
| Parameter | Potential Performance |
| Limit of Detection (LOD) | Can range from ng/mL to µg/mL, highly dependent on SERS enhancement.[4] |
| Linearity Range | Dependent on experimental setup and SERS substrate. |
| Advantages | Non-destructive, minimal sample preparation, high specificity. |
| Challenges | Fluorescence interference, sensitivity can be low without SERS, requires specialized equipment and expertise for quantitative analysis. |
Comparison of Analytical Methods
The selection of an appropriate analytical method depends on the specific requirements of the analysis, such as sensitivity, selectivity, cost, and speed.
| Feature | UV-Vis Spectrophotometry | HPLC | Raman Spectroscopy |
| Principle | Light Absorption | Chromatographic Separation | Light Scattering |
| Sample Preparation | Simple dilution | Filtration, possible extraction | Minimal to none |
| Speed | Very Fast | Moderate | Fast |
| Cost | Low | High | Moderate to High |
| Sensitivity | Moderate | High | Potentially very high (with SERS) |
| Selectivity | Low (interference from other absorbing species) | High (separates components) | Very High (molecular fingerprint) |
| Destructive | Yes | Yes | No |
Logical Comparison of Analytical Methods
Method Selection Logic
Conclusion
The validated UV-Visible spectrophotometric method provides a reliable, rapid, and cost-effective solution for the routine quantification of this compound, particularly for quality control in solutions where interfering substances are minimal. For analyses requiring higher sensitivity and selectivity, especially in complex sample matrices, the proposed HPLC method is the recommended alternative. Raman spectroscopy presents a promising non-destructive approach, primarily for identification, with developing potential for quantitative applications. The choice of method should be guided by the specific analytical requirements, available resources, and the nature of the sample matrix.
References
A Comparative Guide: C.I. Acid Black 132 versus Direct Dyes for Cotton Coloration
An Objective Analysis for Researchers and Scientists
The coloration of cotton, a primary cellulosic fiber, is a cornerstone of the textile industry. The choice of dye class is critical, dictating not only the final aesthetic but also the performance, cost, and environmental impact of the process. This guide provides a detailed, data-driven comparison between the conventional method of using direct dyes and the alternative approach of using C.I. Acid Black 132, a metal-complex acid dye, on chemically modified cotton.
Fundamental Principles of Dye-Fiber Interaction
The primary challenge in comparing these two dye classes for cotton lies in their inherent chemical affinities. Standard cotton fibers possess a slightly negative surface charge in water due to the ionization of hydroxyl groups.
-
Direct Dyes: These anionic dyes are specifically designed with high substantivity for cellulose (B213188). Their linear, planar molecular structures allow them to align with cellulose polymer chains, forming temporary hydrogen bonds and van der Waals forces. This enables "direct" dyeing from an aqueous bath, although large amounts of electrolyte (salt) are needed to overcome initial electrostatic repulsion and promote dye exhaustion.
-
Acid Dyes: this compound is a highly water-soluble anionic dye. Its primary application is on protein fibers (e.g., wool, silk) and synthetic polyamides (nylon), which contain positive-charged amino groups under acidic conditions. Acid dyes form strong ionic bonds with these fibers. However, when applied to unmodified cotton, the anionic acid dye is electrostatically repelled by the anionic cellulose fiber, leading to extremely poor dye uptake and fixation.
To enable the use of this compound on cotton, the fiber must first undergo a chemical modification process known as cationization . This treatment introduces permanent cationic (positive) sites onto the cellulose backbone, reversing its surface charge and creating strong anchor points for anionic acid dyes.
Evaluating the Cost-Effectiveness of C.I. Acid Black 132 in Industrial Applications: A Comparative Guide
A detailed analysis of C.I. Acid Black 132 reveals it to be a competitively cost-effective option for dyeing protein-based fibers like wool and nylon, particularly when considering its high performance in terms of fastness properties. However, a comprehensive evaluation necessitates a comparison with viable alternatives such as other acid dyes, reactive dyes, and sulphur dyes, each presenting a unique cost-benefit profile in industrial settings.
This compound is a pre-metallized 1:2 chromium-azo complex acid dye, valued for its deep black shades and excellent light and wash fastness, making it a suitable choice for high-performance textiles.[1] Its primary applications are in the dyeing of wool, silk, and polyamide (nylon) fibers. The cost-effectiveness of any dye is not solely determined by its market price but is intrinsically linked to its performance characteristics, the efficiency of the dyeing process, and the associated costs of auxiliary chemicals, water, and energy.
Performance and Cost Comparison of Black Dyes
A thorough cost-effectiveness evaluation requires a detailed comparison of key performance indicators and the overall process costs of this compound and its alternatives.
Price Overview
While the exact price of this compound is typically provided upon quotation, an estimated price range can be inferred by examining similar metal-complex acid dyes. For the purpose of this comparison, a proxy price for this compound is estimated to be in a similar range to C.I. Acid Black 194. The approximate market prices for the compared dye classes are summarized below.
| Dye Type | C.I. Name | Estimated Price (per kg) |
| Metal-Complex Acid Dye | This compound | ~$5.00 - $7.00 (estimated) |
| Metal-Complex Acid Dye | C.I. Acid Black 194 | $5.00 - $7.00 |
| Reactive Dye | Reactive Black 5 | $2.00 - $4.00 |
| Sulphur Dye | Sulphur Black 1 | $1.50 - $3.00 |
Note: Prices are estimates and can vary based on supplier, quantity, and market fluctuations.
Performance Characteristics
The performance of a dye is critical to its cost-effectiveness, as it impacts the quality of the final product and the need for reprocessing.
| Performance Metric | This compound (Expected) | C.I. Acid Black 194 | Reactive Black 5 | Sulphur Black 1 |
| Substrate | Wool, Nylon, Silk | Wool, Nylon, Silk | Cotton, Viscose (Can be used on wool with special processes) | Cotton, Viscose |
| Light Fastness (ISO 105-B02) | 6-7 | 7 | 5-6 | 4-5 |
| Wash Fastness (ISO 105-C06) | 4-5 | 4-5 | 4-5 | 3-4 |
| Rubbing Fastness (ISO 105-X12) | 4 | 4-5 | 4 | 2-3 |
| Exhaustion/Fixation Rate (%) | 85-95 | 90-98 | 60-80 (on cotton) | 70-90 |
Note: Fastness ratings are on a scale of 1 to 8 for light fastness and 1 to 5 for other fastness properties, with higher numbers indicating better performance.
This compound, like other metal-complex acid dyes, demonstrates superior light and wash fastness on protein fibers compared to many reactive and sulphur dyes. High fixation rates contribute to less dye in the effluent and more efficient use of the colorant.
In-Depth Process Cost Analysis
The total cost of dyeing extends beyond the price of the dye itself. A comprehensive analysis must include the consumption of water, energy, and auxiliary chemicals, as well as the duration of the dyeing cycle.
| Process Parameter | Acid Dyes (for Wool/Nylon) | Reactive Dyes (for Wool/Nylon) | Sulphur Dyes (for Cellulosics) |
| Dyeing Temperature | 85-100°C | 60-80°C | 90-100°C |
| Dyeing Cycle Time | 60-90 minutes | 90-120 minutes | 60-90 minutes |
| Water Consumption (L/kg fabric) | 40-60 | 60-100 | 50-80 |
| Energy Consumption (kWh/kg fabric) | 3-5 | 4-7 | 4-6 |
| Auxiliary Chemicals | Acetic Acid, Leveling Agents, Fixing Agents | Soda Ash, Salt, Wetting Agents | Sodium Sulphide, Soda Ash |
| Wastewater Treatment | Moderate | High (due to high salt and alkali) | High (due to sulphides) |
Key Observations from the Process Cost Analysis:
-
Acid Dyes: The dyeing process for acid dyes like this compound on wool and nylon is characterized by high temperatures but generally lower water consumption compared to reactive dyeing. The cost of auxiliary chemicals, primarily acetic acid for pH control and leveling agents, needs to be factored in.
-
Reactive Dyes: While often cheaper per kilogram, reactive dyes can incur higher overall process costs. A significant drawback is the hydrolysis of the dye, where a portion of the dye reacts with water instead of the fiber, leading to lower fixation rates and higher effluent load.[2] This necessitates extensive washing to remove the unfixed dye, increasing water and energy consumption. The high salt and alkali usage also contributes to higher wastewater treatment costs.
-
Sulphur Dyes: Sulphur dyes are a cost-effective option for dark shades on cellulosic fibers. However, their application on protein fibers is not standard practice. The dyeing process involves the use of reducing agents like sodium sulphide, which, along with the resulting effluent, requires careful handling and treatment due to environmental and safety concerns.
Experimental Protocols
To ensure a standardized and objective comparison, the following experimental protocols are essential for evaluating dye performance.
Dyeing Protocol for Wool/Nylon with Acid Dyes
-
Preparation of Dyebath:
-
Set the liquor ratio (fabric weight to water volume) to 1:20.
-
Add a leveling agent (e.g., 1 g/L of a suitable non-ionic/anionic agent).
-
Adjust the pH of the dyebath to 4.5-5.5 using acetic acid.
-
Add the pre-dissolved acid dye (e.g., 2% on weight of fabric - owf).
-
-
Dyeing Process:
-
Introduce the wetted fabric into the dyebath at 40°C.
-
Raise the temperature to 98°C at a rate of 1.5°C per minute.
-
Maintain the temperature at 98°C for 60 minutes.
-
Cool the dyebath to 70°C.
-
-
Rinsing and After-treatment:
-
Rinse the dyed fabric thoroughly with warm and then cold water.
-
For improved wet fastness, an after-treatment with a cationic fixing agent can be applied in a fresh bath at 40-50°C for 20 minutes.
-
Final rinse and drying.
-
Measurement of Dye Exhaustion and Fixation
The percentage of dye exhaustion (E) and fixation (F) can be determined spectrophotometrically using the following formulas:
-
% Exhaustion (E) = [(C₀ - C₁) / C₀] x 100
-
Where C₀ is the initial concentration of the dye in the dyebath and C₁ is the concentration of the dye in the dyebath after dyeing.
-
-
% Fixation (F) = [(C₀ - C₁ - C₂) / (C₀ - C₁)] x 100
-
Where C₂ is the concentration of the dye in the soaping bath after washing.
-
Evaluation of Color Yield (K/S Value)
The color yield on the dyed fabric is quantified by measuring the K/S value using a reflectance spectrophotometer. The Kubelka-Munk equation is used for this calculation:
-
K/S = (1 - R)² / 2R
-
Where R is the decimal fraction of the reflectance of the dyed fabric at the wavelength of maximum absorption. A higher K/S value indicates a greater color yield.
-
Visualizing the Cost-Effectiveness Analysis
To better understand the decision-making process for selecting a dye, the following diagrams illustrate key workflows and relationships.
Conclusion
The evaluation of this compound's cost-effectiveness in industrial applications is a multifaceted process. While its initial purchase price may be higher than some alternatives like sulphur or basic reactive dyes, its superior fastness properties on wool and nylon can lead to a higher quality end-product with fewer rejections and reprocessing steps. The relatively efficient dyeing process with lower water consumption compared to reactive dyeing also contributes to its overall economic viability.
For applications demanding high light and wash fastness on protein and polyamide fibers, this compound presents a strong case for being a cost-effective choice. However, for cellulosic fibers or applications where the highest fastness is not a critical requirement, lower-priced reactive or sulphur dyes might be more economical, provided that the higher costs associated with their process and effluent treatment are carefully managed. Ultimately, the optimal choice of dye depends on a careful consideration of the specific substrate, the desired quality of the final product, the available processing equipment, and the total cost of the entire dyeing process, including environmental compliance.
References
A Comparative Guide to Assessing the Batch-to-Batch Consistency of C.I. Acid Black 132
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for assessing the batch-to-batch consistency of C.I. Acid Black 132. It outlines key analytical methods, presents data comparison tables, and offers detailed experimental protocols to empower researchers to qualify new batches of this dye effectively.
Factors Influencing Dye Consistency
Inconsistencies between dye batches can arise from several factors during the manufacturing process.[2] Even minor deviations can alter the final product's performance.[3] Key sources of variability include:
-
Raw Material Purity: The quality and purity of the initial chemical precursors directly impact the final dye product.[3]
-
Manufacturing Process Control: Strict control over reaction parameters such as temperature, pH, and time is crucial for reproducibility.[2][4]
-
Purification Methods: The effectiveness of purification steps in removing unreacted starting materials, by-products, or isomers is critical.[5]
-
Dye Lot Variation: Subtle changes in the production process between different manufacturing lots can lead to shade and strength variations.[4][6]
Quantitative Assessment of Batch-to-Batch Consistency
A multi-faceted analytical approach is recommended to thoroughly characterize and compare different batches of this compound. The following table summarizes the key analytical tests and the parameters that should be evaluated.
| Analytical Method | Parameter Measured | Acceptance Criteria (Example) | Purpose |
| UV-Vis Spectrophotometry | Wavelength of Maximum Absorbance (λmax) | 580 nm ± 2 nm | Confirms chemical identity and detects gross structural changes. |
| Absorbance at λmax (for a standard concentration) | ± 5% of Reference Standard | Measures dye concentration and tinctorial strength. | |
| Spectral Shape | Overlay of spectra should show high similarity | Identifies the presence of colored impurities with different absorption profiles. | |
| High-Performance Liquid Chromatography (HPLC) | Retention Time of Main Peak | ± 2% of Reference Standard | Confirms the identity of the primary dye component. |
| Peak Purity | > 95% (or as specified) | Quantifies the percentage of the main dye component versus impurities. | |
| Impurity Profile | No new peaks > 0.1%; Total impurities < 5% | Detects and quantifies process-related impurities and degradation products. | |
| Thin-Layer Chromatography (TLC) | Rf Value | Similar migration distance to the reference standard | Provides a rapid, qualitative comparison of the primary dye component and major impurities. |
| Performance Test (e.g., Histological Staining) | Staining Intensity & Pattern | Visually indistinguishable from the reference standard | Functional test to ensure the new batch performs as expected in the intended application. |
Experimental Protocols
Detailed methodologies are essential for obtaining reliable and comparable data.
UV-Vis Spectrophotometry
This technique is used to determine the dye's concentration and identify its maximum absorbance wavelength (λmax), which is a characteristic property.[7][8][9][10]
Objective: To determine the λmax and comparative absorbance of different this compound batches.
Materials:
-
This compound (Reference Standard and Test Batches)
-
Deionized Water (or other appropriate solvent)
-
Class A Volumetric Flasks and Pipettes
-
UV-Vis Spectrophotometer
Procedure:
-
Stock Solution Preparation: Accurately weigh 10 mg of the this compound reference standard and dissolve it in 100 mL of deionized water to create a 100 µg/mL stock solution.[8] Repeat for each test batch.
-
Working Solution Preparation: Prepare a dilution of the stock solution (e.g., 10 µg/mL) in the same solvent.
-
Spectral Scan: Using the solvent as a blank, perform a wavelength scan from 400 nm to 700 nm on the reference standard working solution to determine the λmax.
-
Absorbance Measurement: Measure the absorbance of the working solutions for the reference standard and all test batches at the determined λmax.
-
Data Analysis: Compare the λmax values and the absorbance readings. The absorbance is directly proportional to the dye concentration, according to Beer's Law.[11] Significant deviations in λmax or absorbance indicate potential inconsistency.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for separating, identifying, and quantifying the individual components in a mixture, making it ideal for assessing dye purity.[12][13][14]
Objective: To compare the purity and impurity profiles of different this compound batches.
Materials:
-
This compound (Reference Standard and Test Batches)
-
HPLC-grade Acetonitrile (B52724)
-
HPLC-grade Water
-
Buffer (e.g., ammonium (B1175870) acetate)
-
HPLC system with a suitable column (e.g., C18 reverse-phase) and a Diode Array Detector (DAD) or UV-Vis detector.
Procedure:
-
Sample Preparation: Prepare solutions of the reference standard and each test batch at a known concentration (e.g., 1 mg/mL) in the mobile phase or a compatible solvent.
-
Chromatographic Conditions (Example):
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: A gradient of acetonitrile and water with a buffer.
-
Flow Rate: 1.0 mL/min
-
Detection: DAD set at the λmax of the dye (e.g., 580 nm).
-
Injection Volume: 10 µL
-
-
Analysis: Inject the reference standard followed by each test batch.
-
Data Analysis: Compare the chromatograms. Look for shifts in the retention time of the main peak, differences in the peak area (representing concentration), and the presence of any new or larger impurity peaks. The relative percentage of each component can be calculated from the peak areas.[14]
Thin-Layer Chromatography (TLC)
TLC is a simpler, faster, and more cost-effective chromatographic method for qualitative analysis and can be used for rapid screening.[12][15][16]
Objective: To qualitatively compare the composition of different this compound batches.
Materials:
-
This compound (Reference Standard and Test Batches)
-
TLC plates (e.g., silica (B1680970) gel)
-
Developing solvent system (e.g., a mixture of n-butanol, ethanol, water, and ammonia)
-
Developing chamber
-
Capillary tubes for spotting
Procedure:
-
Sample Preparation: Prepare concentrated solutions of the reference and test batches (e.g., 1 mg/mL).
-
Spotting: Using a capillary tube, spot small amounts of each sample solution onto the baseline of a TLC plate.
-
Development: Place the plate in a developing chamber containing the solvent system. Allow the solvent to migrate up the plate until it is near the top.
-
Visualization: Remove the plate, mark the solvent front, and let it dry. The separated spots should be visible.
-
Analysis: Compare the migration pattern of the test batches to the reference standard. The distance traveled by a spot relative to the solvent front is the Rf value. Identical components should have the same Rf value under the same conditions.
Visualizations
Workflow for Batch Consistency Assessment
The following diagram illustrates a logical workflow for qualifying a new batch of this compound against a previously validated reference standard.
Application-Relevant Biological Pathway
While this compound does not directly target a signaling pathway, it can be used in histological techniques, such as trichrome-like stains, to visualize extracellular matrix (ECM) components like collagen.[17] The interaction between collagen and cell surface receptors like integrins is fundamental to cell signaling, adhesion, and migration.[17] Inconsistent staining of collagen due to dye variability could lead to misinterpretation of tissue morphology in studies related to these pathways.
Alternative Dyes and Final Considerations
When batch-to-batch consistency of this compound is a persistent issue, exploring alternative dyes may be necessary. Other black dyes used in various applications include C.I. Acid Black 1, reactive black dyes, and sulphur black dyes.[18][19] Each of these alternatives will have its own consistency profile and would require a similar validation process before implementation.
Ultimately, establishing a robust quality control protocol for incoming dye batches is a critical step in ensuring the long-term reproducibility of experimental data. By implementing the analytical methods outlined in this guide, researchers can mitigate the risks associated with dye variability and enhance the reliability and integrity of their scientific findings.
References
- 1. This compound | 12219-02-2 | Benchchem [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Quality Assurance Techniques for Batch-to-Batch Consistency [tristarintermediates.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. dl.astm.org [dl.astm.org]
- 7. ugtl.hkust-gz.edu.cn [ugtl.hkust-gz.edu.cn]
- 8. benchchem.com [benchchem.com]
- 9. ageconsearch.umn.edu [ageconsearch.umn.edu]
- 10. Spectrophotometric Measurements in the Dyestuffs Industry* [opg.optica.org]
- 11. sdc.org.uk [sdc.org.uk]
- 12. asianpubs.org [asianpubs.org]
- 13. HPLC Method for Analysis of Dyes | SIELC Technologies [sielc.com]
- 14. Dye Analysis Methods [material-insight.com]
- 15. researchgate.net [researchgate.net]
- 16. microbenotes.com [microbenotes.com]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. worlddyevariety.com [worlddyevariety.com]
A Comparative Analysis of C.I. Acid Black 132 and Non-Metallized Acid Dyes for Scientific Applications
For Immediate Publication
This guide provides a detailed comparison of the performance characteristics of C.I. Acid Black 132, a pre-metallized acid dye, and non-metallized acid dyes, represented here by the common monoazo dye, C.I. Acid Black 1. This document is intended for researchers, scientists, and drug development professionals who utilize dyes in their work and require a clear understanding of their properties. The comparison is based on available experimental data and established testing protocols.
Introduction to this compound and Non-Metallized Acid Dyes
This compound is a 1:2 chromium complex acid dye, meaning a central chromium ion is coordinated with two dye molecules.[1] This structure imparts high stability to the dye molecule.[1] Such metal-complex dyes are known for their superior fastness properties. In contrast, non-metallized acid dyes, like C.I. Acid Black 1, are anionic dyes that do not contain metals in their molecular structure. They form ionic bonds with the substrate, a process that is facilitated in an acidic dye bath.[2] While offering a wide range of bright colors, their performance, particularly in terms of light and wash fastness, can differ significantly from their metallized counterparts.
Quantitative Performance Data
The performance of these dyes is evaluated based on standardized testing methods, primarily the ISO 105 standards. Lightfastness is rated on a blue wool scale from 1 (very poor) to 8 (excellent), while wash fastness is assessed using a grey scale for both color change and staining, with ratings from 1 (poor) to 5 (excellent).
| Performance Metric | This compound (Metallized) | C.I. Acid Black 1 (Non-Metallized) | Test Standard |
| Lightfastness | 6-7 (Excellent)[1] | 3-5 (Moderate to Good) | ISO 105-B02 |
| Wash Fastness (Color Change) | 4-5 (Very Good to Excellent)[1] | 3-4 (Moderate to Good) | ISO 105-C06 |
| Wash Fastness (Staining) | 4-5 (Very Good to Excellent)[1] | 3-4 (Moderate to Good) | ISO 105-C06 |
Note: The performance data for C.I. Acid Black 1 is representative of general-purpose non-metallized acid dyes. Specific ratings can vary based on the substrate and dyeing conditions.
Key Differences in Performance and Applications
This compound (Metallized):
-
Superior Fastness: The chromium complex structure provides excellent light and wash fastness, making it suitable for applications requiring high durability and resistance to fading.[1]
-
Applications: Due to its high performance, it is often used in high-quality textiles, leather, and potentially as a stable biological stain in research.
C.I. Acid Black 1 (Non-Metallized):
-
Moderate Fastness: Generally exhibits lower light and wash fastness compared to metallized dyes.[2]
-
Bright Shades: Non-metallized dyes are available in a wide array of vibrant colors.
-
Applications: Widely used for dyeing wool, silk, and nylon in various textile applications.[3] It is also used as a biological stain, particularly for proteins in electrophoresis.[3]
Experimental Protocols
Detailed methodologies for the key performance tests are outlined below.
Lightfastness Testing (ISO 105-B02)
This method determines the resistance of the color of textiles to the action of an artificial light source representative of natural daylight.
-
Apparatus: A xenon arc lamp is used as the light source.[4]
-
Reference Materials: A set of eight blue wool references with known lightfastness (rated 1 to 8) are used for comparison.[4]
-
Procedure: The test specimen and the blue wool references are simultaneously exposed to the xenon arc lamp under controlled conditions of temperature and humidity.
-
Evaluation: The change in color of the test specimen is assessed by comparing it to the fading of the blue wool references. The lightfastness rating is the number of the blue wool reference that shows a similar degree of fading.
Wash Fastness Testing (ISO 105-C06)
This method is designed to determine the resistance of the color of textiles to domestic or commercial laundering procedures.
-
Apparatus: A suitable washing device, capable of maintaining a constant temperature and agitation, is used.
-
Procedure: A specimen of the dyed material is placed in contact with a multifiber fabric (containing strips of different common fibers) and subjected to washing in a standardized detergent solution under specified conditions of temperature, time, and mechanical action. Stainless steel balls are added to the wash liquor to provide abrasive action.
-
Evaluation:
-
Color Change: The change in the color of the test specimen is assessed using a grey scale for color change (rated 1 to 5).
-
Staining: The degree of staining on each of the different fiber strips of the multifiber fabric is assessed using a grey scale for staining (rated 1 to 5).
-
Visualizing the Dyeing Process and Classification
The following diagrams illustrate the general workflow for applying acid dyes and the hierarchical classification of these dyes.
References
Safety Operating Guide
Proper Disposal of C.I. Acid Black 132: A Guide for Laboratory Professionals
This guide provides essential safety and logistical information for the proper disposal of C.I. Acid Black 132, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is critical for ensuring laboratory safety and environmental compliance.
Immediate Safety and Handling Precautions
Personal Protective Equipment (PPE): Always wear the following PPE when handling this compound:
-
Eye Protection: Chemical safety goggles are mandatory.
-
Hand Protection: Wear appropriate chemical-resistant gloves.
-
Respiratory Protection: In case of dust formation, use an approved respirator.
-
Body Protection: A lab coat or apron should be worn to prevent skin contact.
Engineering Controls:
-
Work in a well-ventilated area, preferably within a chemical fume hood, to minimize dust generation and accumulation.
-
An eyewash station and safety shower should be readily accessible.
Spill Management Protocol
In the event of a spill, immediate and appropriate action is crucial to prevent contamination and exposure.
Small Spills:
-
Carefully dampen the spilled solid material with water to prevent dust from becoming airborne.
-
Transfer the dampened material into a clearly labeled, sealable container for hazardous waste.
-
Use absorbent paper dampened with water to clean the affected area thoroughly.
-
Seal the contaminated absorbent paper in a vapor-tight plastic bag for disposal as hazardous waste.
-
Wash the contaminated surface with a soap and water solution.
Large Spills:
-
Evacuate the immediate area and restrict access.
-
If safe to do so, contain the spill to prevent it from spreading.
-
Avoid generating dust. The material should be collected mechanically, for instance, with a vacuum cleaner equipped with a HEPA filter.
-
Place the collected material into a suitable, labeled container for hazardous waste disposal.
-
Decontaminate the area as described for small spills.
Waste Disposal Procedures
The disposal of this compound and its contaminated materials must be managed as hazardous waste in compliance with all local, regional, and national regulations.
General Guidelines:
-
Do not dispose of this compound down the drain or in regular trash.
-
All waste, including the pure dye, contaminated materials (e.g., paper towels, gloves), and empty containers, should be collected in designated, properly labeled hazardous waste containers.
-
Empty containers should be treated as hazardous waste as they may retain product residue.
Waste Treatment and Disposal:
-
The recommended method of disposal for this compound is through a licensed hazardous waste disposal company, which will typically use incineration in a suitable facility.
-
This substance is considered toxic to aquatic life with long-lasting effects; therefore, preventing its release into the environment is a primary concern.
Quantitative Data Summary
While specific quantitative data for this compound is limited in the provided search results, the following table summarizes relevant information for similar compounds.
| Parameter | Value/Information | Source/Compound |
| European Waste Catalogue (EWC) Code | 040216 (Dyestuffs and pigments containing dangerous substances) | C.I. Acid Black 172 |
| UN Number | 3077 (Environmentally hazardous substance, solid, n.o.s.) | C.I. Acid Black 172 |
| Hazard Class | 9 (Miscellaneous hazardous materials) | C.I. Acid Black 172 |
| Packing Group | III | C.I. Acid Black 172 |
| Complexed Metal | Chromium (approx. 1.68% in C.I. Acid Black 172) | C.I. Acid Black 172 |
Disposal Workflow Diagram
The following diagram illustrates the step-by-step process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling C.I. Acid Black 132
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling C.I. Acid Black 132. Given the limited availability of a specific Safety Data Sheet (SDS) for this compound, this information is compiled from data on analogous chromium complex acid dyes, such as C.I. Acid Black 172, and general safety guidelines for handling acid dyes and chromium compounds. It is imperative to handle this chemical with caution in a well-ventilated laboratory setting.
Immediate Safety and Personal Protective Equipment (PPE)
This compound is a premetallized 1:2 chromium(III)-azo complex dye.[1] While generally less toxic than hexavalent chromium (Cr(VI)) compounds, it is crucial to minimize exposure. The primary hazards are associated with the inhalation of dust particles and direct contact with skin and eyes.
Recommended Personal Protective Equipment (PPE):
| PPE Category | Specification | Rationale |
| Respiratory Protection | NIOSH-approved particulate respirator (e.g., N95) or higher. | To prevent inhalation of fine dust particles which can cause respiratory irritation.[2][3] |
| Eye Protection | Chemical safety goggles. | To protect eyes from dust particles and potential splashes.[3] |
| Hand Protection | Nitrile or PVC gloves. | To prevent skin contact, which may cause irritation.[2][3] |
| Body Protection | Laboratory coat and closed-toe shoes. | To protect skin and clothing from contamination. |
Operational Plan: Handling and Storage
Handling:
-
Work in a well-ventilated area, preferably in a chemical fume hood, to minimize dust inhalation.[3]
-
Avoid generating dust when handling the solid dye.
-
Measure and weigh the dye in a designated area.
-
Prepare solutions by slowly adding the dye powder to the solvent to avoid splashing and dust formation.
-
Wash hands thoroughly after handling.[2]
Storage:
-
Store in a cool, dry, and well-ventilated area.
-
Keep the container tightly closed to prevent moisture absorption and contamination.[2]
-
Store away from incompatible materials such as strong oxidizing agents.
Disposal Plan
Dispose of this compound and its waste in accordance with local, state, and federal regulations. As it is a chromium-containing compound, specific disposal procedures for heavy metal waste must be followed.
Waste Categories and Disposal Procedures:
| Waste Category | Disposal Procedure |
| Solid Dye Waste | Collect in a labeled, sealed container for hazardous waste. |
| Contaminated Materials (e.g., weigh boats, paper towels) | Place in a sealed bag and dispose of as hazardous waste. |
| Aqueous Solutions | Do not pour down the drain. Collect in a labeled, sealed container for hazardous waste. The waste may require treatment to precipitate the chromium before disposal. |
First Aid Measures
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, seek medical attention.[2] |
| Skin Contact | Remove contaminated clothing. Wash the affected area with soap and plenty of water. If irritation persists, seek medical attention.[2][3] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek medical attention.[2][3] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[2][3] |
Experimental Protocols
Protocol 1: Preparation of a 1% (w/v) Stock Solution of this compound
-
Preparation: In a designated chemical handling area, wear the appropriate PPE (particulate respirator, safety goggles, nitrile gloves, and lab coat).
-
Weighing: Accurately weigh 1 gram of this compound powder on a calibrated analytical balance using a clean weigh boat.
-
Dissolution: In a chemical fume hood, place 80 mL of deionized water into a 100 mL beaker equipped with a magnetic stir bar.
-
Mixing: While stirring, slowly and carefully add the weighed this compound powder to the water to avoid dust generation.
-
Heating (if necessary): Gently heat the solution on a hot plate with stirring to facilitate dissolution. Do not boil.
-
Final Volume: Once the dye is completely dissolved, allow the solution to cool to room temperature. Quantitatively transfer the solution to a 100 mL volumetric flask.
-
Dilution: Rinse the beaker with a small amount of deionized water and add the rinsing to the volumetric flask. Add deionized water to the flask until the solution reaches the 100 mL mark.
-
Storage: Cap the flask and invert it several times to ensure the solution is homogeneous. Transfer the solution to a clearly labeled storage bottle.
Visualizations
Caption: Workflow for safe handling and disposal of this compound.
Caption: Recommended PPE for handling this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
